Metyrosine
Description
An inhibitor of the enzyme tyrosine 3-monooxygenase, and consequently of the synthesis of catecholamines. It is used to control the symptoms of excessive sympathetic stimulation in patients with pheochromocytoma. (Martindale, The Extra Pharmacopoeia, 30th ed)
Metyrosine is a Catecholamine Synthesis Inhibitor. The mechanism of action of this compound is as a Catecholamine Synthesis Inhibitor.
This compound is a methylated tyrosine, a catecholamine synthesis antagonist with antihypertensive property. This compound competitively inhibits tyrosine 3-monooxygenase, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This agent reduces the elevated levels of catecholamines associated with pheochromocytoma, thereby preventing hypertension.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and is indicated for adrenal gland pheochromocytoma and hypertension and has 2 investigational indications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023315 | |
| Record name | Metyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, 2.48e+00 g/L | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
672-87-7 | |
| Record name | Metyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyrosine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312.5 °C | |
| Record name | Metyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The pharmacology and pharmacokinetics of Metyrosine in preclinical models
An In-Depth Technical Guide to the Pharmacology and Pharmacokinetics of Metyrosine in Preclinical Models
Introduction: A Strategic Overview for the Preclinical Scientist
This compound (also known as α-methyl-p-tyrosine or α-MPT) is a potent, competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[3][4] Its unique mechanism of action makes it an invaluable pharmacological tool in preclinical research to probe the roles of catecholamines in various physiological and pathological processes. Clinically, it is primarily used in the management of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production.[5][6]
This guide provides a comprehensive exploration of this compound's pharmacology and pharmacokinetics from the perspective of a preclinical researcher. It moves beyond a simple recitation of facts to explain the causal relationships behind experimental design, empowering scientists to develop robust, self-validating studies. We will delve into its core mechanism, its disposition within biological systems, and its application in relevant animal models, supported by detailed protocols and data presentation.
Part 1: Core Pharmacology - Mechanism of Action
The foundational principle of this compound's action is its structural similarity to tyrosine, the natural substrate for tyrosine hydroxylase (TH). By competitively binding to the active site of TH, this compound prevents the conversion of tyrosine to L-DOPA, effectively shutting down the catecholamine synthesis cascade at its origin.[2][5] This upstream inhibition is critical; it avoids the potential for substrate accumulation that can occur with inhibitors of downstream enzymes in the pathway.
The consequence of this inhibition is a significant reduction in the endogenous levels of dopamine, norepinephrine, and epinephrine.[4] In preclinical models, this depletion can be profound, with studies in rats demonstrating dose-dependent decreases in brain catecholamine levels.[7][8] The maximal biochemical effect is typically observed within a few days of administration, and levels return to baseline within 3-4 days after discontinuation of the drug.[1][4] This predictable and reversible action is a key advantage for experimental design.
Part 2: Preclinical Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is fundamental to designing effective in vivo experiments, ensuring that target concentrations are achieved in the desired tissues at the appropriate times.[9]
Absorption
This compound is well absorbed from the gastrointestinal tract following oral administration.[4][10] In humans, peak plasma concentrations are typically reached within 1-3 hours post-dose.[10] While specific oral bioavailability data in preclinical species is sparse in the provided literature, the observed pharmacological effects after oral dosing in animals confirm significant systemic exposure is achieved.
Distribution
This compound distributes into various tissues, including importantly, the brain. Studies in rats have shown that this compound penetrates the blood-brain barrier, with brain and plasma concentrations indicating they belong to different pharmacokinetic compartments.[8] The correlation between brain this compound content and the inhibition of catecholamine synthesis is stronger than that with plasma content, highlighting the importance of central nervous system (CNS) distribution for its neurological effects.[8]
Metabolism
This compound undergoes minimal biotransformation.[10] The vast majority of the drug is excreted unchanged. Less than 1% of a dose is recovered as catechol metabolites, which are considered pharmacologically insignificant.[10][11] This low level of metabolism simplifies pharmacokinetic modeling and reduces the likelihood of drug-drug interactions mediated by metabolic enzymes.
Excretion
The primary route of elimination is renal. In humans, 53-88% of an oral dose is excreted in the urine as the unchanged drug within 24 hours.[4][10] The plasma half-life in healthy individuals is approximately 3.4–7.2 hours.[10] In rats, the elimination from plasma and brain was found to be dose-dependent and markedly delayed at higher doses, suggesting saturation of elimination pathways.[7]
Quantitative Pharmacokinetic Parameters
| Parameter | Species | Dose | Observation | Reference |
| Elimination | Rat | 0.407 mmoles/kg (i.p.) | Drug undetectable in plasma or brain at 16 hours. | [7] |
| Elimination | Rat | 1.02 mmoles/kg (i.p.) | Drug still present in plasma and brain at 40 hours. | [7] |
| Brain Penetration | Rat | Multiple doses | Delayed penetration from plasma to brain observed. | [8] |
| Synthesis Inhibition | Rat | Multiple doses | Maximal inhibition of brain catecholamine synthesis within 30 mins. | [8] |
Part 3: Application in Preclinical Models
The choice of an animal model is dictated by the research question. This compound is a versatile tool applicable across several domains.
Neuroscience and CNS Disorders
Rodent models are extensively used to study the role of catecholamines in behavior and CNS disorders.[12] this compound allows for the temporary and reversible depletion of central catecholamines, enabling researchers to investigate the functional consequences.
-
Models of Parkinson's Disease: While neurotoxin models like MPTP (in mice) and 6-OHDA (in rats) are standard for inducing dopaminergic neurodegeneration, this compound can be used to probe the effects of global catecholamine depletion, which may be relevant to the non-motor symptoms of the disease.[13][14][15]
-
Behavioral Pharmacology: To study the role of catecholamines in learning, memory, depression, or addiction, this compound can be used to establish a "catecholamine-depleted" state against which behavioral manipulations or other drug effects are tested. High doses in rats have been shown to induce sedation, a key behavioral outcome linked to central catecholamine reduction.[7][16]
Cardiovascular and Endocrine Research
-
Pheochromocytoma Models: While less common than neurotoxin models, xenograft models of pheochromocytoma can be used. In this context, this compound serves as a positive control or a benchmark compound against which novel therapeutic agents are compared for their ability to reduce catecholamine synthesis and control hemodynamic instability.[3][17]
-
Hypertension Research: Although this compound is not effective for essential hypertension, it can be used in models where hypertension is driven specifically by catecholamine excess to isolate this mechanism.[10][11]
Part 4: Key Experimental Protocols & Workflows
The integrity of any preclinical study rests on the rigor of its methodology. The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Protocol 1: In Vivo Pharmacodynamic Assessment in Rats
This protocol assesses the dose-dependent effect of this compound on brain catecholamine levels.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under standard vivarium conditions (12:12 light:dark cycle, food and water ad libitum).
-
Dosing Preparation: Prepare this compound solution in sterile saline. The methyl ester hydrochloride salt is often used for better solubility.[7][8] Prepare a vehicle control of sterile saline.
-
Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Tissue Harvest: At a predetermined time point (e.g., 4 hours post-dose, corresponding to near-maximal catecholamine depletion), euthanize animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).[8]
-
Sample Collection: Immediately collect trunk blood into EDTA-coated tubes. Rapidly dissect the brain on a cold plate, isolating regions of interest (e.g., striatum, prefrontal cortex). Flash-freeze brain samples in liquid nitrogen.
-
Sample Processing: Centrifuge blood at 4°C to separate plasma. Store plasma and brain tissue at -80°C until analysis.
-
Bioanalysis: Homogenize brain tissue. Analyze catecholamine (dopamine, norepinephrine) and metabolite (DOPAC, HVA) content in brain homogenates and plasma using a validated HPLC with electrochemical detection (HPLC-ECD) method.
-
Data Analysis: Compare catecholamine levels between treatment groups and the vehicle control using ANOVA followed by appropriate post-hoc tests. The expected outcome is a dose-dependent reduction in catecholamines in the this compound groups.
Protocol 2: Pharmacokinetic Study in Rats
This protocol establishes the plasma concentration-time profile of this compound.
Step-by-Step Methodology:
-
Animal Preparation: Use surgically prepared rats (e.g., with jugular vein cannulation) to allow for serial blood sampling without causing undue stress, which can alter catecholamine levels. Allow animals to recover from surgery.
-
Dosing: Administer a single dose of this compound via the intended route (e.g., oral gavage for absorption studies or intravenous bolus for clearance/distribution studies).
-
Blood Sampling: Collect small blood samples (~100 µL) into heparinized tubes at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Replace sampled volume with sterile saline.
-
Plasma Processing: Immediately centrifuge blood samples to obtain plasma. Store at -80°C.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma. HPLC with fluorescence detection has also been described for tyrosine and related compounds.[18][19][20]
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).
Part 5: Preclinical Toxicology Profile
A thorough understanding of a compound's safety profile is essential. While extensive chronic toxicity data for this compound in animals is limited, key findings inform experimental design.[4][10]
-
Crystalluria: A notable finding in animal studies is the formation of this compound crystals in the urine, which can lead to urolithiasis (kidney stones).[4][10] This has been observed in dogs at doses similar to those used in humans.[4]
-
Experimental Implication: When conducting multi-day or high-dose studies in any species, it is critical to ensure animals maintain adequate hydration to achieve a daily urine output of at least 2000 mL (in human equivalents, scale down for rodents) to minimize this risk.[4] Monitoring for signs of renal distress is warranted.
-
-
Sedation: The most common adverse effect is sedation, which is a direct consequence of central catecholamine depletion.[10] This is an expected on-target effect and should be monitored as a clinical sign during in-life phases of a study.
-
Extrapyramidal Symptoms: At higher doses, depletion of dopamine in the nigrostriatal pathway can lead to extrapyramidal symptoms like tremors and rigidity.[2][3] These signs should be part of the observational battery in any toxicity or high-dose efficacy study.
-
Developmental and Reproductive Toxicity (DART): Animal reproduction studies have not been extensively conducted.[4][10] One study in chicken embryos suggested a potential for neural tube defects.[3] Due to the lack of comprehensive DART data, use in pregnant animals should be approached with caution and only when scientifically justified.
Conclusion
This compound is more than a therapeutic agent; it is a precision tool for the preclinical scientist. Its specific, potent, and reversible inhibition of the rate-limiting step in catecholamine synthesis provides a reliable method for investigating the vast biological roles of these neurotransmitters. By understanding its fundamental pharmacology, its pharmacokinetic behavior in animal models, and its potential toxicities, researchers can design and execute robust experiments that yield clear, interpretable, and translatable results. The protocols and workflows provided herein serve as a foundation for building self-validating studies that adhere to the highest standards of scientific integrity.
References
- 1. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 7. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. drugs.com [drugs.com]
- 11. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of Neurotoxin-Induced Animal Models in the Study of Parkinson’s Disease-Related Depression: Profile and Proposal [frontiersin.org]
- 16. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT. | Semantic Scholar [semanticscholar.org]
- 17. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Uncovering the Molecular Targets of Metyrosine Beyond Tyrosine Hydroxylase
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Metyrosine, an alpha-methylated analog of the amino acid L-tyrosine, is a well-established therapeutic agent primarily used in the management of pheochromocytoma.[1][2] Its mechanism of action is canonically defined by its competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3][4] This targeted inhibition leads to a significant reduction in catecholamine production, thereby controlling the severe hypertension and other symptoms associated with their overproduction.[1][3] However, the full spectrum of this compound's molecular interactions remains largely unexplored. The presence of side effects, such as sedation, extrapyramidal symptoms, and crystalluria, raises pertinent questions about whether these phenomena are solely attributable to catecholamine depletion or if they arise from engagement with unforeseen "off-target" proteins.[1][2][5] This guide provides a comprehensive framework for researchers to systematically investigate and identify novel molecular targets of this compound, moving beyond its established role to build a more complete pharmacological profile.
The Imperative to Look Beyond the Primary Target
In modern pharmacology, understanding a drug's complete interactome is paramount. While a primary target defines a drug's intended therapeutic effect, off-target interactions are critical determinants of its overall safety profile and can unveil new therapeutic possibilities. For this compound, elucidating secondary targets is essential for several reasons:
-
Explaining the Full Side-Effect Profile: While central dopamine depletion can explain sedation and extrapyramidal symptoms, a deeper understanding of potential interactions with other central nervous system proteins could provide a more nuanced explanation and guide better management strategies.[2][6]
-
Uncovering Repurposing Opportunities: Identifying novel, therapeutically relevant targets could open avenues for repurposing this compound in other disease contexts. For instance, preliminary findings suggest this compound may inhibit cyclooxygenase-2 (COX-2) activity, indicating a potential anti-inflammatory role.[7]
-
Informing Next-Generation Drug Design: A complete target profile for this compound can serve as a blueprint for designing second-generation inhibitors with improved selectivity and reduced side effects.
This guide details the core experimental and computational strategies that form the bedrock of modern target deconvolution efforts, providing both the theoretical basis and practical, step-by-step protocols.
A Multi-Pronged Strategy for Target Identification
A robust target identification strategy does not rely on a single method. Instead, it integrates computational predictions with orthogonal, evidence-based experimental approaches to build a high-confidence list of potential interactors.
Caption: Integrated workflow for this compound target identification.
In Silico Target Prediction: Generating a Hypothesis
Computational, or in silico, methods serve as a powerful first step to narrow the vast search space of the human proteome.[8] These techniques leverage the known structure of this compound and databases of protein structures and ligand interactions to predict potential binding events, providing a rational basis for subsequent experimental work.[9][10]
Core In Silico Methodologies
-
Structure-Based Virtual Screening: This approach uses molecular docking simulations to predict how this compound might physically fit into the binding pockets of thousands of known protein structures.[8][9] The principle is to calculate the binding energy for each this compound-protein pair, with lower energy scores suggesting a more favorable interaction.
-
Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets.[9][11] this compound's structure is compared against large chemical libraries of compounds with known protein targets. A high degree of similarity to a compound known to bind, for example, a specific kinase or transporter, would flag that protein as a potential target for this compound.
These computational approaches are not definitive but are invaluable for generating a tractable list of high-probability candidates for experimental validation.
Experimental Target Discovery: From Hypothesis to Evidence
Experimental validation is non-negotiable. Modern proteomics offers several powerful, label-free techniques to identify protein targets directly in a complex biological environment, such as a cell lysate or even intact cells. These methods rely on detecting the physical consequences of the drug binding to its target.
Cellular Thermal Shift Assay (CETSA)
The CETSA method is based on the principle of ligand-induced thermal stabilization.[12] When a drug like this compound binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[12][13] By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble protein that remains, one can identify proteins stabilized by the drug's presence.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Grow the chosen cell line to ~80% confluency. Treat cells with either this compound (at a relevant concentration, e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest cells and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells via sonication or freeze-thaw cycles. Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Heating Step: Aliquot the clarified lysates into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Separation of Soluble Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
For Western Blotting (Targeted): Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against a candidate protein. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates stabilization.
-
For Mass Spectrometry (Proteome-wide): Prepare samples for proteomic analysis (e.g., via trypsin digestion and TMT labeling). Analyze using LC-MS/MS to quantify the abundance of thousands of proteins at each temperature point. Proteins that remain soluble at higher temperatures in the presence of this compound are identified as potential targets.
-
Drug Affinity Responsive Target Stability (DARTS)
The DARTS technique is founded on the observation that the binding of a small molecule to a protein can alter its conformation in a way that shields it from proteolytic cleavage.[14][15] By treating a cell lysate with this compound and then subjecting it to limited proteolysis, proteins that have bound to this compound will be protected from digestion compared to their unbound counterparts in a control sample.
Caption: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest in a buffer devoid of detergents that might disrupt protein-drug interactions (e.g., modified M-PER or a Tris-based buffer).
-
Drug Incubation: Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add an equal volume of vehicle control. Incubate at room temperature for 1 hour to allow for binding.
-
Protease Digestion: Add a protease (e.g., pronase or trypsin) to each tube. The concentration of the protease must be optimized beforehand to achieve partial, not complete, digestion of the total protein pool. Incubate for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Halt the digestion by adding a protease inhibitor cocktail and/or by immediate addition of hot Laemmli buffer and boiling.
-
Analysis:
-
SDS-PAGE: Run the digested samples on an SDS-PAGE gel. Visualize proteins with Coomassie or silver staining. Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane. These protected bands can be excised and identified by mass spectrometry.
-
Western Blot: If testing a specific candidate protein, perform a Western blot with an antibody for that protein. Increased signal for the full-length protein in the this compound lane indicates protection and binding.
-
Comparison of Target Identification Methodologies
| Method | Principle | Advantages | Limitations |
| In Silico Screening | Computational prediction of binding based on structure and similarity. | Fast, cost-effective, genome-wide scope, hypothesis-generating. | Predictive only, high false-positive rate, requires structural data. |
| CETSA | Ligand binding increases protein thermal stability. | Works in intact cells (physiologically relevant), no drug modification needed. | Not all binding events cause thermal stabilization, can be resource-intensive. |
| DARTS | Ligand binding protects protein from proteolysis. | No drug modification needed, relatively straightforward workflow. | Requires careful optimization of proteolysis, may not work for all proteins. |
Conclusion and Future Directions
The pharmacological action of this compound is unequivocally dominated by its potent inhibition of tyrosine hydroxylase. However, a complete understanding of its biological activity necessitates a systematic search for secondary molecular targets. The framework presented in this guide—initiating with broad in silico screening to generate hypotheses and progressing to rigorous, evidence-based validation with orthogonal proteomic techniques like CETSA and DARTS—provides a clear and powerful path forward.
By applying these methodologies, researchers can move beyond the canonical mechanism of this compound to build a comprehensive map of its protein interactions. Such a map will be invaluable for fully explaining the drug's clinical effects, anticipating adverse reactions, and potentially unlocking new therapeutic applications for this long-established medication.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploring the Genetic Determinants of Metyrosine Sensitivity
Abstract
Metyrosine is a critical therapeutic agent for managing conditions of catecholamine excess, most notably in patients with pheochromocytoma.[1] It functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, thereby reducing the production of dopamine, norepinephrine, and epinephrine.[2][3] However, clinical response to this compound can be highly variable, suggesting a significant underlying genetic component that influences individual sensitivity and susceptibility to adverse effects. This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate the genetic determinants of this compound sensitivity. We will delve into the core biological pathways, outline robust methodologies for genetic discovery—from candidate gene studies to genome-wide functional screens—and provide detailed, field-proven protocols.
Introduction: The this compound Mechanism and the Clinical Need for Pharmacogenomics
This compound's therapeutic action is direct and potent. By inhibiting tyrosine hydroxylase (TH), it blocks the very first step in the synthesis of catecholamines.[4] This mechanism is particularly valuable in the pre-operative management of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines, leading to severe hypertension, palpitations, and headaches.[1][2] Effective blockade of catecholamine synthesis can stabilize cardiovascular function and reduce surgical risks.[2]
Despite its clear mechanism, patient outcomes can vary. Some patients experience a significant reduction in catecholamine levels and associated symptoms at standard doses, while others may show a blunted response or experience dose-limiting side effects.[2][5] Common adverse reactions include sedation, extrapyramidal symptoms (due to dopamine depletion), diarrhea, and crystalluria.[2][6] This variability underscores the importance of a pharmacogenomic approach. Identifying genetic variants that influence this compound's efficacy and safety can pave the way for personalized dosing strategies, maximizing therapeutic benefit while minimizing harm.[7][8] The central hypothesis is that variations in genes related to this compound's target, its metabolic pathway, or broader cellular response mechanisms contribute to these differential outcomes.
Core Biological Pathways Influencing this compound Sensitivity
A thorough investigation into this compound pharmacogenomics begins with a deep understanding of the relevant biological pathways.
The Catecholamine Biosynthesis Pathway
This is the primary pathway of interest. This compound directly targets Tyrosine Hydroxylase (TH), the enzyme that converts L-tyrosine to L-DOPA.[9] Genetic variations within the TH gene itself are prime candidates for influencing this compound sensitivity. Variants that alter the enzyme's structure, expression, or affinity for this compound could directly impact the drug's inhibitory effect.[10][11] Other enzymes in this pathway, such as DOPA decarboxylase (DDC), dopamine β-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT), are also relevant as their expression levels could modulate the overall pathway flux and the cellular consequences of TH inhibition.[12]
Diagram: Catecholamine Biosynthesis Pathway
Caption: this compound inhibits Tyrosine Hydroxylase, the rate-limiting step.
Drug Metabolism and Transport
While this compound undergoes little biotransformation, understanding its absorption, distribution, and excretion is crucial.[13] Genes encoding drug transporters responsible for cellular uptake and efflux could play a role in determining the intracellular concentration of this compound at its site of action. Genetic variations in these transporters could lead to inter-individual differences in drug exposure.
Pheochromocytoma/Paraganglioma (PPGL) Genetics
Given that this compound is primarily used for PPGL, the genetic landscape of the tumor itself is a critical consideration.[14][15] Approximately 35% of PPGL cases are associated with germline mutations in susceptibility genes like SDHB, SDHD, VHL, RET, and NF1.[14][16] These driver mutations define distinct molecular subtypes of PPGL, which may respond differently to TH inhibition. For example, some subtypes may have inherently higher or lower baseline TH expression, influencing their dependency on the catecholamine pathway and, consequently, their sensitivity to this compound.
Methodologies for Discovering Genetic Determinants
A multi-pronged approach, combining hypothesis-driven and unbiased methods, is most effective for identifying the genetic basis of this compound sensitivity.
Candidate Gene Association Studies
This classical approach focuses on analyzing genetic variants in genes with a known biological connection to the drug's mechanism of action.[7]
-
Rationale: Based on the known pharmacology of this compound, genes involved in the catecholamine biosynthesis pathway (TH, DDC, DBH, PNMT) are high-priority candidates.[10][17]
-
Methodology:
-
Cohort Selection: Recruit a cohort of patients treated with this compound (e.g., pheochromocytoma patients) with well-phenotyped data on drug response (e.g., reduction in blood pressure, urinary catecholamine metabolites) and adverse effects.
-
Variant Selection & Genotyping: Select single nucleotide polymorphisms (SNPs) within the candidate genes. Tag SNPs can be chosen to capture a significant portion of the common genetic variation.
-
Statistical Analysis: Test for associations between specific genetic variants and the observed phenotypes.
-
Genome-Wide Association Studies (GWAS)
GWAS offers an unbiased approach to scan the entire genome for common variants associated with a particular trait, in this case, this compound sensitivity.[18][19]
-
Rationale: This method is not limited by our current understanding of this compound's biology and can uncover novel genes and pathways that influence drug response.[20]
-
Methodology:
-
Large Cohort: GWAS requires a large, well-characterized patient cohort to achieve sufficient statistical power.
-
High-Throughput Genotyping: DNA from each participant is genotyped for hundreds of thousands to millions of SNPs across the genome.
-
Association Analysis: Statistical tests are performed for each SNP to identify variants that are significantly more frequent in responders versus non-responders, or in patients with versus without specific side effects.
-
Replication: Significant findings must be replicated in an independent cohort to be considered robust.
-
Functional Genomics: CRISPR-Cas9 Screens
CRISPR-based screens are a powerful tool for identifying genes that modulate drug sensitivity in a high-throughput manner in vitro.[21][22] A negative selection (or "dropout") screen can identify genes whose loss makes cells more sensitive to this compound.
-
Rationale: This approach systematically knocks out every gene in the genome and assesses the impact on cell survival in the presence of this compound. This can reveal novel "sensitizer" genes.[23][24]
-
Methodology: A genome-wide CRISPR-Cas9 knockout screen is performed in a relevant cell line (e.g., a catecholamine-producing neuroblastoma cell line). The population of cells is treated with a sub-lethal dose of this compound. sgRNAs that are depleted in the surviving cell population correspond to genes whose knockout confers increased sensitivity to the drug.[25]
Diagram: CRISPR-Cas9 Negative Selection Screen Workflow
Caption: Workflow for identifying genes that sensitize cells to this compound.
Detailed Experimental Protocols
Protocol: CRISPR-Cas9 Negative Selection Screen for this compound Sensitizers
Objective: To identify genes whose knockout increases cellular sensitivity to this compound.
Materials:
-
Cell Line: A catecholamine-producing cell line (e.g., SH-SY5Y neuroblastoma) stably expressing Cas9 nuclease.
-
sgRNA Library: A pooled whole-genome lentiviral sgRNA library (e.g., GeCKOv2).[21]
-
Reagents: Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2), HEK293T cells, transfection reagent, polybrene, puromycin, this compound, cell culture media, DNA extraction kits, PCR reagents for NGS library preparation.[21]
Methodology:
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmids and packaging plasmids to produce lentiviral particles.
-
Dose-Response Curve: Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound for the Cas9-expressing cell line. This sub-lethal concentration is crucial for a sensitivity screen to allow for the identification of depleted sgRNAs.[23]
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Establish Baseline Population: Collect a cell pellet from an early time point (T0) to serve as the baseline representation of sgRNAs in the population.
-
Drug Treatment: Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the predetermined IC20-IC30 of this compound.
-
Cell Culture: Culture both populations for 14-21 days, ensuring that the cell number is maintained at a level that preserves the complexity of the sgRNA library.
-
Genomic DNA Extraction: Harvest cells from the control and this compound-treated populations at the end of the experiment and extract genomic DNA.
-
NGS Library Preparation and Sequencing: Use PCR to amplify the sgRNA-containing regions from the genomic DNA. Subject the amplicons to next-generation sequencing.
-
Data Analysis: Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA. Compare the sgRNA representation in the this compound-treated sample to the control sample. sgRNAs that are significantly depleted in the treated sample represent genes whose knockout confers sensitivity to this compound.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in clear, structured tables for easy comparison.
| Methodology | Strengths | Limitations | Typical Data Output |
| Candidate Gene Study | Hypothesis-driven, cost-effective for small gene sets. | Limited to known biology, may miss novel associations. | Odds ratios, p-values for SNP-phenotype associations. |
| GWAS | Unbiased, genome-wide discovery potential. | Requires large sample sizes, identifies associations not causation. | Manhattan plots, significant SNP-trait associations (p < 5x10⁻⁸). |
| CRISPR Screen | Functional validation, identifies causal genes in vitro. | In vitro results may not translate to patients, complex data analysis. | Ranked list of genes based on sgRNA enrichment/depletion scores. |
Integrating Multi-Omics Data
The most powerful insights will come from integrating data from these different approaches. For example, a gene identified in a CRISPR screen could be prioritized for a candidate gene association study. A SNP identified in a GWAS can be functionally validated using CRISPR-based gene editing to see if it alters this compound sensitivity in vitro.
Clinical Translation and Future Directions
The ultimate goal of this research is to translate findings into clinical practice.[26] A validated genetic marker for this compound sensitivity could lead to the development of a companion diagnostic test. This would allow clinicians to pre-emptively identify patients who are likely to respond well to standard doses, those who may require dose adjustments, and those at high risk for severe adverse effects.[8][27]
Furthermore, the identification of novel genes that modulate this compound sensitivity can provide deeper insights into the biology of catecholamine-producing tumors and potentially reveal new therapeutic targets. By combining robust genomic discovery methods with rigorous functional validation, we can move closer to a new era of personalized medicine for patients requiring this compound therapy.
References
- 1. healio.com [healio.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. This compound (Demser): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 7. Pharmacogenomics: The genetics of variable drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 10. Genetic Variations of Tyrosine Hydroxylase in the Pathogenesis of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Studies of Tyrosine Hydroxylase Missense Variants Reveal Distinct Patterns of Molecular Defects in Dopa-Responsive Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 13. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Pheochromocytoma and Paraganglioma: Diagnosis, Genetics, Management, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patientworthy.com [patientworthy.com]
- 16. Hereditary Paraganglioma-Pheochromocytoma Syndrome | St. Jude Care & Treatment [stjude.org]
- 17. researchgate.net [researchgate.net]
- 18. Genome-Wide Association Studies in Pharmacogenomics: Successes and Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomewide Association Studies in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacogenomics Discovery and Implementation in GWAS Era - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 23. revvity.com [revvity.com]
- 24. synthego.com [synthego.com]
- 25. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
An In-Depth Technical Guide to Metyrosine for Investigating Catecholamine-Dependent Behaviors
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of metyrosine as a tool to investigate catecholamine-dependent behaviors. It delves into the core pharmacology of this compound, provides field-proven experimental protocols, and offers insights into data interpretation and validation.
Foundational Pharmacology: Understanding this compound's Mechanism of Action
This compound, also known as α-methyl-L-tyrosine (AMPT), is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2] This enzyme catalyzes the conversion of tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of all catecholamines: dopamine, norepinephrine, and epinephrine.[1][3] By competitively inhibiting TH, this compound effectively reduces the endogenous production of these crucial neurotransmitters and hormones.[4][5] This targeted action makes it an invaluable pharmacological tool for elucidating the roles of catecholamines in a vast array of physiological and behavioral processes.[4][6]
Clinically, this compound (marketed as Demser®) is primarily used in the management of pheochromocytoma, a rare tumor of the adrenal medulla that leads to excessive production of catecholamines.[1][7] In a research context, its ability to induce a state of catecholamine depletion allows for the systematic investigation of behaviors and physiological functions that are dependent on these neurochemicals.[8]
Visualizing the Mechanism: The Catecholamine Synthesis Pathway
The following diagram illustrates the point of intervention for this compound in the catecholamine synthesis pathway.
Caption: this compound competitively inhibits Tyrosine Hydroxylase.
Pharmacokinetics and Pharmacodynamics: Critical Considerations for Experimental Design
A thorough understanding of this compound's pharmacokinetic and pharmacodynamic profile is essential for designing robust and reproducible experiments.
Pharmacokinetic Profile
| Parameter | Description | Species Considerations |
| Absorption | Well-absorbed from the gastrointestinal tract following oral administration.[9] | While oral gavage is common in rodent studies, intraperitoneal (i.p.) injection is often preferred for more rapid and consistent absorption. |
| Distribution | Penetrates the blood-brain barrier, allowing for inhibition of central catecholamine synthesis.[10] | The kinetics of brain penetration can vary between species, influencing the onset of central effects. |
| Metabolism | Undergoes minimal biotransformation.[4] | The majority of the drug is excreted unchanged. |
| Excretion | Primarily excreted in the urine.[4][11] | Renal function can impact clearance; this is a key consideration in studies using older animals or models of kidney disease. |
| Half-life | Approximately 3-4 hours in humans.[11] | The half-life in rodents may be shorter, necessitating different dosing schedules to maintain catecholamine depletion. |
Pharmacodynamic Profile
The onset of catecholamine depletion following this compound administration is not immediate. In clinical settings, the maximal biochemical effect, as measured by urinary catecholamine metabolites, typically occurs within two to three days.[12] In preclinical rodent studies, a significant reduction in brain catecholamine levels is observed within hours of administration.[10] For instance, in rats, dopamine and norepinephrine levels can reach their nadir around 4 hours post-administration.[10]
Experimental Design and Protocols: A Step-by-Step Guide
The successful use of this compound in behavioral research hinges on meticulous experimental design and execution. The following protocols provide a framework for conducting catecholamine depletion studies in rodents.
Experimental Workflow: From Drug Preparation to Behavioral Analysis
Caption: A typical workflow for a this compound-based behavioral study.
Protocol 1: Acute Catecholamine Depletion in Rodents
This protocol is designed to investigate the effects of a single dose of this compound on a specific behavior.
Materials:
-
This compound (α-methyl-L-tyrosine)
-
Vehicle (e.g., 0.9% saline, potentially with pH adjustment)
-
Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats)
-
Standard laboratory equipment for injections (syringes, needles)
-
Apparatus for behavioral testing
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress-induced variability.
-
This compound Formulation:
-
This compound has very slight solubility in water.[4] Its solubility can be increased in acidic or alkaline aqueous solutions.[4]
-
A common approach is to create a suspension in saline. For example, to achieve a 20 mg/mL suspension, add 200 mg of this compound to 10 mL of 0.9% saline.
-
Ensure the suspension is homogenous by vortexing or sonicating before each injection.
-
-
Dosing and Administration:
-
A typical dose for significant catecholamine depletion in rodents is 100-250 mg/kg, administered via intraperitoneal (i.p.) injection.[8]
-
A control group should receive an equivalent volume of the vehicle.
-
-
Timing of Behavioral Testing:
-
The timing of behavioral testing is critical and should be aligned with the peak of catecholamine depletion.
-
Based on pharmacokinetic data, a time window of 2-4 hours post-injection is often optimal for observing behavioral effects.[10]
-
-
Behavioral Paradigm:
-
Conduct the chosen behavioral test (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, operant conditioning tasks for motivation).
-
-
Biochemical Validation (Self-Validating System):
Protocol 2: Chronic Catecholamine Depletion
For studies investigating the long-term consequences of catecholamine depletion, a chronic dosing regimen is required.
Procedure:
-
Dosing Regimen: Administer this compound (e.g., 100-200 mg/kg, i.p.) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Closely monitor animals for adverse effects, including sedation, weight loss, and changes in home cage activity.[14]
-
Behavioral Testing: Conduct behavioral tests at specified time points during the chronic treatment period.
-
Biochemical Validation: At the end of the study, confirm sustained catecholamine depletion through tissue analysis.
Data Interpretation and Troubleshooting
Interpreting the results of this compound studies requires a nuanced understanding of its effects and potential confounds.
Expected Outcomes and Interpretation
-
Behavioral Changes: A reduction in catecholamine-dependent behaviors is the expected outcome. For example, a decrease in locomotor activity, impaired performance in learning and memory tasks, or anhedonia-like behavior.
-
Biochemical Confirmation: HPLC-ECD analysis should confirm a significant reduction (typically 50-80%) in dopamine and norepinephrine levels in relevant brain regions.[11]
Potential Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No behavioral effect | Inadequate dose, poor drug formulation/solubility, incorrect timing of behavioral testing. | Increase the dose, optimize the formulation (e.g., adjust pH), conduct a time-course study to determine the optimal testing window. |
| High variability in data | Stress, inconsistent drug administration, circadian rhythm effects. | Ensure proper animal handling and acclimatization, use a consistent injection technique, conduct experiments at the same time of day. |
| Unexpected behavioral effects | Off-target effects, compensatory mechanisms. | While this compound is highly specific, consider potential downstream effects of catecholamine depletion on other neurotransmitter systems. |
| Animal welfare concerns | Sedation, dehydration, hypothermia. | Monitor animals closely, provide supportive care (e.g., supplemental hydration, nesting material), and consider dose reduction if necessary. |
Advanced Applications and Future Directions
Beyond simple depletion studies, this compound can be used in more sophisticated experimental designs:
-
Reversal Studies: Administering catecholamine precursors (e.g., L-DOPA) or receptor agonists after this compound treatment can help to confirm that the observed behavioral deficits are indeed due to catecholamine depletion.[15]
-
Interaction Studies: Investigating how this compound modulates the effects of other pharmacological agents can reveal the catecholaminergic contribution to their mechanisms of action.
-
Disease Modeling: this compound can be used to model aspects of diseases characterized by catecholamine dysfunction, such as Parkinson's disease or depression.[3][15]
Conclusion: The Enduring Utility of a Classic Pharmacological Tool
This compound remains an indispensable tool for neuroscience and drug discovery. Its specific and potent inhibition of catecholamine synthesis provides a reliable method for probing the intricate roles of dopamine, norepinephrine, and epinephrine in behavior. By combining carefully designed protocols with robust biochemical validation, researchers can leverage this compound to gain critical insights into the neurobiological basis of both normal and pathological brain function.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 10. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UpToDate 2018 [doctorabad.com]
- 12. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 13. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Developmental Effects of Catecholamine Depletion with Metyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Catecholamines in Neurodevelopment
Catecholamines—primarily dopamine, norepinephrine, and epinephrine—are fundamental neurotransmitters and hormones that orchestrate a vast array of physiological and cognitive functions.[1][2][3] Beyond their well-established roles in adult brain functions like attention, cognition, and movement, these monoamines play a critical and active part during the earliest stages of brain development.[4][5] Dopaminergic and noradrenergic signaling pathways are present long before synaptogenesis, where they modulate fundamental processes such as neuronal migration, differentiation, and the formation of nascent neural circuits.[4][6] Disruptions in these developmental processes, whether genetic or environmental, are implicated in the pathophysiology of numerous neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[7][8]
Understanding the precise developmental consequences of catecholamine dysregulation is therefore a paramount goal in neuroscience and drug development. Pharmacological depletion of catecholamines provides a powerful, controllable method to probe these effects. This guide focuses on the use of Metyrosine, a potent and specific inhibitor of catecholamine synthesis, as a tool for these investigations. We will explore its mechanism, provide a rationale for its use over other methods, and detail robust, self-validating protocols for its application in developmental studies.
Section 1: this compound as a Tool for Reversible Catecholamine Depletion
Mechanism of Action: Targeting the Rate-Limiting Step
This compound (also known as α-methyl-p-tyrosine or AMPT) is a competitive inhibitor of the enzyme Tyrosine Hydroxylase (TH).[9][10][11] TH is the first and rate-limiting enzyme in the biosynthetic pathway of all catecholamines, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3][11] By blocking this initial step, this compound effectively and globally reduces the production of dopamine, norepinephrine, and epinephrine.[9][12][13] This targeted inhibition allows for a controlled depletion of endogenous catecholamine levels, with studies showing that administration of 1 to 4 grams per day in humans can reduce catecholamine biosynthesis by 35% to 80%.[12][14][15]
The biochemical effects of this compound manifest relatively quickly, with maximal reduction in urinary catecholamines and their metabolites occurring within two to three days of initiating therapy.[10][12] Crucially, its inhibitory effect is reversible. Upon discontinuation, catecholamine levels typically return to pre-treatment values within three to four days, making it an ideal tool for studying specific developmental windows without inducing permanent lesions.[12][15]
Pharmacokinetics and Key Properties
This compound is well-absorbed orally and is primarily excreted unchanged in the urine.[10][12][15] Its pharmacokinetic profile is essential for designing effective dosing regimens in research settings.
| Pharmacokinetic Parameter | Value / Description | Source(s) |
| Absorption | Well absorbed from the GI tract. | [10][16] |
| Peak Plasma Concentration | Attained within 1-3 hours post-administration. | [10][16] |
| Plasma Half-Life | Approximately 3-4 hours in healthy individuals. | [10][17] |
| Metabolism | Minimal biotransformation; less than 1% recovered as catechol metabolites. | [10][15] |
| Excretion | 53-88% of the dose is excreted unchanged in urine within 24 hours. | [10][12] |
| Onset of Max Effect | Maximal decrease in urinary catecholamines seen in 2-3 days. | [12][15] |
Note: Values are primarily derived from human studies and should be considered as a baseline for preclinical model development.
Rationale for Use: Reversibility vs. Neurotoxicity
A critical decision in designing developmental studies is the choice of depletion method. This compound offers a distinct advantage over neurotoxic agents like 6-hydroxydopamine (6-OHDA).
-
This compound (Pharmacological Inhibition): Provides a reversible and titratable depletion of catecholamines. This allows researchers to target specific developmental periods and observe recovery of function after drug withdrawal. It affects all catecholaminergic systems, providing a global depletion model.
-
6-OHDA (Neurotoxin): Causes permanent destruction of catecholaminergic nerve terminals.[18] While useful for creating lesion models that mimic neurodegenerative diseases, its permanence makes it less suitable for studying the brain's adaptive responses or targeting transient developmental windows. Its effects can also be accompanied by compensatory mechanisms that may confound results over the long term.[18]
The choice between these methods depends entirely on the research question. For investigating the role of catecholamines during a specific, transient phase of brain development, the reversibility of this compound is a significant experimental asset.
Section 2: Designing Developmental Studies with this compound
Core Principles for a Self-Validating System
To ensure scientific integrity, protocols using this compound must be designed as self-validating systems. This involves several layers of controls and verification.
-
Vehicle Control: The most critical control group receives the vehicle (the solvent used to dissolve this compound, e.g., saline) under the exact same administration schedule. This accounts for any effects of handling, stress, or the vehicle itself.[19]
-
Rescue Experiments: To confirm that the observed developmental effects are specifically due to the absence of catecholamines, a "rescue" experiment can be performed. In this paradigm, animals are co-administered L-DOPA, the product of the reaction blocked by this compound. If the L-DOPA administration reverses the behavioral or anatomical phenotype induced by this compound, it provides strong evidence that the effect is specifically linked to catecholamine depletion.[19]
-
Appropriate Developmental Window: The timing of this compound administration is paramount. Researchers must select a period that corresponds to the specific developmental process under investigation (e.g., neuronal migration, synaptogenesis). For instance, a study on hypothalamic development in rats administered a this compound analog from embryonic day 13 to 20.[20][21]
Animal Models and Dosing Considerations
Rodent models are frequently used for developmental neurotoxicity and pharmacology studies. This compound can be administered to pregnant dams to study prenatal effects on offspring, or directly to neonatal pups for postnatal studies.[20][21]
Dosages must be determined empirically for the chosen species and developmental stage. The literature provides a starting point, but pilot studies are recommended to establish a dose that achieves significant catecholamine depletion without causing unacceptable toxicity or mortality.
| Model | Compound | Dosing Regimen | Reported Effect | Source |
| Fetal/Neonatal Rats | α-methyl-m-tyrosine | Daily to dam (E13-E20) or pups (P2-P10) | >50% depletion of hypothalamic norepinephrine and adrenaline. | [20][21] |
| Adult Rats | α-methyl-tyrosine (AMT) | Started before morphine implantation | Chronic depletion of brain catecholamines. | [18] |
| General Animal Studies | Tyrosine Analogs | 100 to 400 mg/kg (systemic) | General range for achieving neurochemical effects. | [24] |
| Human (Pheochromocytoma) | This compound | Titrated up to 2-4 g/day | 35-80% reduction in catecholamine synthesis. | [12][25] |
This table is illustrative. Researchers must consult primary literature and conduct dose-finding studies for their specific model and experimental goals.
Section 3: Protocols and Methodologies
The following protocols provide a framework for a comprehensive developmental study using this compound.
Protocol 1: In Vivo Catecholamine Depletion in a Neonatal Rodent Model
This protocol describes postnatal administration to rat pups.
-
Preparation:
-
Prepare this compound solution in sterile saline. Gentle warming and/or adjustment of pH may be necessary for dissolution. Prepare fresh daily. The final concentration should be calculated to deliver the desired mg/kg dose in a small, consistent volume (e.g., 5-10 mL/kg).
-
Prepare the vehicle control (sterile saline).
-
-
Animal Dosing (e.g., Postnatal Days 5-15):
-
At the start of each day, record the body weight of each pup to ensure accurate dosing.
-
Randomly assign pups from multiple litters to treatment groups (Vehicle, this compound) to control for litter effects.
-
Administer the calculated volume of this compound or vehicle solution via intraperitoneal (i.p.) injection using a small-gauge needle (e.g., 27G or 30G).
-
Return pups to the dam immediately after injection.
-
Monitor pups daily for general health, weight gain, and any signs of distress. Adjust dosing or provide supportive care as per institutional animal care guidelines.
-
Protocol 2: Quantification of Catecholamine Depletion via HPLC-ECD
This protocol should be performed on a subset of animals immediately following the final dose to validate the depletion paradigm.
-
Tissue Collection:
-
Euthanize animals via an approved method (e.g., rapid decapitation).
-
Immediately dissect the brain on an ice-cold surface.
-
Isolate regions of interest (e.g., striatum, prefrontal cortex, hypothalamus).
-
Snap-freeze the tissue samples in liquid nitrogen or on dry ice and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[22][23][24]
-
The mobile phase composition and detector potential must be optimized for the separation and detection of dopamine and norepinephrine.[23]
-
Quantify neurotransmitter concentrations by comparing peak areas to those of a standard curve and normalizing to the internal standard. Express results as ng/mg of tissue.
-
Protocol 3: Assessment of Developmental Outcomes
Assessments should be conducted after the treatment period, at relevant developmental ages.
-
Behavioral Analysis:
-
Locomotor Activity: Neonatal catecholamine depletion can lead to hyperactivity.[26][27] Assess this using an open-field test, recording total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Learning and Memory: Evaluate cognitive function using tasks appropriate for the animal's age, such as a T-maze for avoidance learning or a shuttle box apparatus.[26] Dopamine and norepinephrine-depleted animals have shown severe learning impairments in such tasks.[26]
-
-
Neuroanatomical/Molecular Analysis:
-
Immunohistochemistry (IHC): Perfuse animals and prepare brain sections for IHC. Use antibodies against Tyrosine Hydroxylase (TH) to visualize the integrity and density of catecholaminergic neurons and projections. Other markers for neuronal structure or connectivity can also be assessed.
-
Receptor Autoradiography: Quantify potential compensatory changes in dopamine or adrenergic receptor density in response to chronic depletion.
-
Section 4: Anticipated Outcomes and Data Interpretation
Based on existing literature, chronic developmental depletion of catecholamines using this compound is expected to produce significant and measurable effects.
| Domain | Expected Outcome of this compound Treatment | Rationale / Supporting Evidence |
| Biochemical | Significant reduction (>50%) in dopamine and norepinephrine levels in target brain regions. | This compound is a potent TH inhibitor. Studies with related compounds show >50% depletion.[20][21] |
| Behavioral | Increased locomotor activity (hyperactivity) in open-field tests. | Selective depletion of dopamine or total catecholamines in neonates leads to hyperactivity.[26][27] |
| Cognitive | Impaired performance in learning and memory tasks (e.g., T-maze avoidance). | Both dopamine and norepinephrine are critical for learning; depletion impairs performance.[26] |
| Neuroanatomical | Potential alterations in dendritic growth or neuronal migration. | Dopamine signaling plays a fundamental role in forebrain differentiation and circuit formation.[4] |
Conclusion
This compound is an invaluable pharmacological tool for investigating the developmental roles of catecholamines. Its reversible mechanism of action allows for precise temporal control, enabling researchers to probe critical windows of brain development with a level of specificity that is difficult to achieve with neurotoxicants. By employing robust, self-validating experimental designs that incorporate biochemical verification, appropriate controls, and multi-domain outcome assessments, scientists can effectively leverage this compound to unravel the complex contributions of catecholaminergic systems to brain maturation and the etiology of neurodevelopmental disorders.
References
- 1. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. houptlab.org [houptlab.org]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Developmental origins of brain disorders: roles for dopamine [frontiersin.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The Central Noradrenergic System in Neurodevelopmental Disorders: Merging Experimental and Clinical Evidence | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The neurodevelopmental role of dopaminergic signaling in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. UpToDate 2018 [doctorabad.com]
- 15. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 16. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Effects of depletion of brain catecholamines during the development of morphine dependence on precipitated withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antecscientific.com [antecscientific.com]
- 23. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential effects of selective dopamine, norepinephrine or catecholamine depletion on activity and learning in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
Metyrosine as a Probe for Studying Neurotransmitter Interactions: An In-depth Technical Guide
Introduction: The Rationale for Catecholamine Depletion in Neuroscience Research
In the intricate landscape of neuropharmacology, understanding the functional roles of specific neurotransmitters is paramount. Metyrosine, also known as alpha-methyl-p-tyrosine (AMPT), stands as a powerful pharmacological tool for researchers seeking to elucidate the contributions of catecholaminergic systems—namely dopamine (DA), norepinephrine (NE), and epinephrine—to complex behaviors and physiological processes. By reversibly inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, this compound offers a transient and controllable method for depleting these key neurotransmitters. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of this compound as a probe to unravel the complexities of neurotransmitter interactions. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols, and discuss the critical importance of self-validating systems to ensure data integrity.
Core Principles: Mechanism of Action and Pharmacological Effects
This compound's utility as a research probe is rooted in its specific and potent mechanism of action. It acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, the precursor for all catecholamines.[1][2] This inhibition effectively shuts down the primary synthetic pathway for dopamine, norepinephrine, and epinephrine.[1]
The onset of catecholamine depletion following this compound administration is relatively rapid, with maximal inhibition of synthesis occurring within 30 minutes in preclinical models.[3] The extent and duration of depletion are dose-dependent. For instance, in rats, an intraperitoneal (i.p.) injection of 0.407 mmoles/kg of the methyl ester form of this compound can lead to a reduction of dopamine to 38% and noradrenaline to 51% of control levels within four hours.[3] Higher doses can achieve even greater depletion, with maximal synthesis inhibition reaching 95% for dopamine and 80% for noradrenaline.[3] It is noteworthy that the duration of depletion differs between catecholamines, with noradrenaline levels recovering more quickly (around 12 hours) than dopamine levels (around 16 hours) at certain doses.[3]
This targeted depletion allows researchers to create a temporary "catecholamine-deficient" state, enabling the study of:
-
The direct role of catecholamines in specific behaviors.
-
The homeostatic responses of other neurotransmitter systems to catecholamine depletion.
-
The mechanism of action of drugs that interact with catecholaminergic pathways.
Experimental Design and Methodologies: A Practical Guide
The successful use of this compound as a research probe hinges on meticulous experimental design and the selection of appropriate methodologies. This section provides practical guidance on key aspects of preclinical research using this compound.
This compound Preparation and Administration
For preclinical studies, this compound methyl ester hydrochloride is often used due to its better solubility in saline compared to the parent compound.[3]
Step-by-Step Protocol for Intraperitoneal (i.p.) Administration in Rodents:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound methyl ester hydrochloride based on the desired dose and the weight of the animals.
-
Dissolve the calculated amount in sterile 0.9% saline. Ensure complete dissolution. The volume of injection should be kept consistent across animals, typically 10 ml/kg for mice and rats.[4]
-
-
Animal Handling and Injection:
-
Gently restrain the rodent. For i.p. injections, it is crucial to inject into the lower abdominal quadrant to avoid puncturing the bladder or cecum.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice and 23-25 gauge for rats).
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct placement.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress post-injection.
-
In Vivo Microdialysis in this compound-Treated Animals
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[5] Combining this compound pretreatment with microdialysis allows for the direct observation of how catecholamine depletion affects the basal and stimulated release of other neurotransmitters.
Workflow for a Combined this compound and Microdialysis Experiment:
Workflow for a combined this compound and in vivo microdialysis experiment.
Key Considerations for Microdialysis:
-
Probe Selection: The choice of microdialysis probe (membrane length, molecular weight cutoff) will depend on the target analyte and brain region.
-
Perfusion Rate: A slow perfusion rate (e.g., 1-2 µL/min) is typically used to maximize the recovery of neurotransmitters from the extracellular fluid.[5]
-
Sample Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common and highly sensitive method for quantifying catecholamines and other monoamines in microdialysates.[6]
Behavioral Pharmacology
This compound is frequently used in behavioral pharmacology to assess the role of catecholamines in various domains, including motor function, cognition, and motivation.
Experimental Design Example: Investigating the Role of Dopamine in Reward-Seeking Behavior
-
Acquisition Phase: Train animals on a task where they learn to perform an action (e.g., lever pressing) to receive a reward (e.g., food pellet).
-
This compound Treatment: Prior to the test session, administer this compound or vehicle control to different groups of animals.
-
Test Phase: Place the animals back in the operant chambers and measure their rate of lever pressing in the absence of the reward (i.e., under extinction conditions).
-
Interpretation: A significant reduction in lever pressing in the this compound-treated group would suggest that dopamine is critical for the motivation to seek the reward.
Trustworthiness and Self-Validating Systems
A fundamental principle of using this compound as a research tool is the incorporation of self-validating systems to confirm the extent of catecholamine depletion. Relying solely on the expected pharmacological effect of the drug is insufficient for rigorous scientific inquiry.
Mandatory Validation Step: Post-Mortem Tissue Analysis
Protocol for Post-Mortem Tissue Analysis:
-
Euthanasia and Brain Extraction: At the designated time point after this compound administration, euthanize the animal according to approved protocols. Rapidly extract the brain and place it in an ice-cold solution or on a chilled surface.
-
Dissection: Dissect the specific brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).
-
Homogenization: Homogenize the tissue samples in an appropriate buffer, typically containing an antioxidant to prevent catecholamine degradation.
-
Quantification: Analyze the catecholamine and metabolite concentrations in the homogenates using HPLC-ECD.
-
Data Analysis: Compare the catecholamine levels in the this compound-treated animals to those in the vehicle-treated control group. This comparison provides a quantitative measure of the extent of depletion and validates the effectiveness of the this compound treatment.
Presenting this validation data is crucial for the interpretation and credibility of the experimental findings.
Data Presentation and Interpretation
Clear and concise data presentation is critical for communicating the outcomes of studies using this compound.
Quantitative Data Summary
The following table summarizes representative data on catecholamine depletion following this compound administration in rats, compiled from the scientific literature.
| Dose (α-MT methyl ester HCl) | Route | Time Post-Administration | Brain Region | Dopamine Depletion (%) | Noradrenaline Depletion (%) | Reference |
| 0.407 mmoles/kg | i.p. | 4 hours | Whole Brain | 62% | 49% | [3] |
| 1.02 mmoles/kg | i.p. | 8 hours | Whole Brain | 86% | 84% (at 24h) | [3] |
| 40-80 mg/kg | i.p. | 4 hours | Whole Brain | ~30-40% | ~30-40% | [4] |
Note: The extent of depletion can vary based on the specific salt of this compound used, the animal strain, and the analytical methods employed.
Visualizing Neurotransmitter Interactions with Graphviz
This compound-induced catecholamine depletion can be used to probe the interactions between different neurotransmitter systems. For example, researchers might investigate how dopamine depletion affects the serotonergic or glutamatergic systems.
Conceptual Diagram of this compound's Effect on Neurotransmitter Systems:
This compound inhibits tyrosine hydroxylase, leading to the depletion of dopamine and norepinephrine, which in turn can modulate other neurotransmitter systems and influence behavior.
Conclusion: A Powerful but Demanding Tool
This compound is an invaluable tool for neuroscientists seeking to dissect the roles of catecholamines in the brain. Its ability to induce a transient and reversible depletion of dopamine, norepinephrine, and epinephrine provides a unique window into the workings of these critical neurotransmitter systems. However, its effective use demands a rigorous and well-controlled experimental approach. By adhering to the principles of careful experimental design, incorporating self-validating measures, and employing appropriate analytical techniques, researchers can leverage the power of this compound to generate high-quality, reproducible data that will advance our understanding of the complex interplay of neurotransmitters in health and disease.
References
- 1. L-tyrosine contributes to (+)-3,4-methylenedioxymethamphetamine-induced serotonin depletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking Parkinson's disease: could dopamine reduction therapy have clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine depletion attenuates some behavioral abnormalities in a hyperdopaminergic mouse model of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis in Awake, Freely Moving Rats Demonstrates HIV-1 Tat-Induced Alterations in Dopamine Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Metyrosine Administration in Rodent Models: A Detailed Guide for Preclinical Research
Introduction: Unraveling the Role of Catecholamines with Metyrosine
This compound, also known as α-Methyl-p-tyrosine (AMPT), is a potent and specific inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4] By competitively inhibiting tyrosine hydroxylase, this compound administration leads to a significant and dose-dependent depletion of these key neurotransmitters in both the central and peripheral nervous systems.[5] This pharmacological action makes this compound an invaluable tool in neuroscience research, enabling investigators to probe the diverse roles of catecholamines in a wide array of physiological and behavioral processes.
This application note provides a comprehensive guide for researchers on the preparation and administration of this compound in rodent models. The protocols detailed herein are designed to ensure experimental rigor, reproducibility, and the humane treatment of laboratory animals. We will delve into the causality behind experimental choices, from solution preparation to post-administration monitoring, to equip researchers with the knowledge to confidently and effectively utilize this compound in their studies.
Mechanism of Action: Inhibiting the Catecholamine Cascade
This compound's mechanism of action is centered on its structural similarity to tyrosine, the natural substrate for tyrosine hydroxylase. This allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the synthesis of L-DOPA.[1] The subsequent reduction in the production of dopamine, norepinephrine, and epinephrine allows for the investigation of their roles in various functions.[6][7]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. research.vt.edu [research.vt.edu]
Using Metyrosine to induce a Parkinson's disease-like state in animals
Application Notes & Protocols
Topic: Using Metyrosine to Induce a Reversible Parkinson's Disease-Like State in Animals
Audience: Researchers, scientists, and drug development professionals.
Abstract
Parkinson's disease (PD) is fundamentally characterized by the profound loss of dopaminergic neurons in the substantia nigra, leading to a state of severe dopamine deficiency in the striatum.[1][2][3] While neurotoxin-based (e.g., MPTP, 6-OHDA) and genetic models are invaluable for studying the progressive neurodegenerative aspects of PD, they often involve irreversible neuronal death and complex pathologies.[4][5][6] This guide details an alternative pharmacological approach using This compound (also known as alpha-methyl-p-tyrosine or AMPT) to induce a reversible, Parkinson's-like state in animal models. This compound acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[7][8][9][10] This method provides a robust and controllable model for investigating the acute behavioral and neurochemical consequences of dopamine depletion, distinct from neurodegeneration, and for the preliminary screening of symptomatic therapies.
Scientific Rationale and Strategic Application
The Principle of Catecholamine Depletion
The motor symptoms of Parkinson's disease—bradykinesia, rigidity, tremor, and postural instability—are direct consequences of reduced dopamine levels in the basal ganglia.[11][12] The this compound model directly simulates this neurochemical deficit. By inhibiting tyrosine hydroxylase (TH), this compound blocks the conversion of tyrosine to L-DOPA, the essential precursor to dopamine.[9][13][14] This leads to a rapid and significant, yet temporary, depletion of dopamine stores in the central nervous system, effectively phenocopying the symptomatic state of PD without causing the underlying neuronal loss.[15][16]
Advantages and Limitations of the this compound Model
The primary utility of this model lies in its reversibility and control . Unlike neurotoxin models that cause permanent lesions, the effects of this compound subside as the drug is metabolized and cleared, allowing for within-subject study designs and the investigation of acute therapeutic interventions.
| Feature | This compound Model | Neurotoxin Models (MPTP, 6-OHDA) | Genetic Models (e.g., α-synuclein) |
| Primary Effect | Pharmacological depletion of catecholamines | Irreversible neurodegeneration | Variable neurodegeneration, protein aggregation |
| Onset of Symptoms | Acute and rapid (hours to days) | Sub-acute to chronic (days to weeks) | Chronic and progressive (months) |
| Reversibility | Yes, upon drug withdrawal | No | No |
| Pathology | Neurochemical deficit only | Dopaminergic cell death | Cell death and Lewy-body-like pathology |
| Primary Use Case | Study of acute dopamine depletion; symptomatic drug screening | Study of neurodegeneration and neuroprotection | Study of genetic contributions and proteinopathy |
Key Limitation: It is crucial to recognize that the this compound model is one of symptomatic simulation , not etiological replication. It does not reproduce the core pathological hallmarks of human PD, such as the progressive loss of neurons or the formation of α-synuclein-containing Lewy bodies.[5][17] Therefore, it is unsuitable for studying neuroprotective or disease-modifying therapies.
Mechanism of Action: Inhibiting the Dopamine Synthesis Pathway
This compound competitively inhibits tyrosine hydroxylase, the enzyme that catalyzes the first and rate-limiting step in catecholamine biosynthesis.[10][13] This blockade prevents the formation of L-DOPA, leading to a systemic depletion of dopamine, norepinephrine, and epinephrine.
Caption: this compound blocks the catecholamine synthesis pathway.
Experimental Design and Ethical Considerations
Animal Selection
Rodents, particularly mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar), are the most common species for this model due to their well-characterized behavior and neuroanatomy.[5] The choice of species and strain should be guided by the specific behavioral tests planned and consistency with prior literature.
Ethical Approval and Animal Welfare
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Monitoring: this compound can cause sedation and reduced mobility.[7][8] Animals must be monitored daily for weight loss, dehydration, and general well-being. Supportive care, such as providing softened food mash or subcutaneous fluids, may be necessary.
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins.
Detailed Experimental Protocols
Protocol 1: Induction of Parkinsonism with this compound
This protocol describes the acute administration of this compound to induce motor deficits.
A. Materials
-
This compound (α-Methyl-DL-p-tyrosine)
-
Vehicle: 0.9% Saline with 0.5% (v/v) Tween 80 or as recommended by the supplier.
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
B. Procedure
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment. Handle animals daily for 3-5 days to reduce stress.
-
Baseline Measurements: Perform baseline behavioral testing (see Protocol 2) for 1-2 days before this compound administration to establish a performance baseline for each animal.
-
Preparation of this compound Solution:
-
This compound has limited solubility. Prepare a suspension in the vehicle on the day of use.
-
Vortex vigorously immediately before each injection to ensure a uniform suspension.
-
Example Concentration: To achieve a 200 mg/kg dose in a 10 mL/kg injection volume, prepare a 20 mg/mL suspension.
-
-
Administration:
-
Weigh the animal to calculate the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A control group receiving vehicle-only injections is mandatory.
-
C. Dosing Regimen
The optimal dose can vary by species, strain, and desired severity of symptoms. Pilot studies are recommended.
| Animal Model | Route | Suggested Acute Dose Range | Frequency | Reference |
| Mouse | i.p. | 150 - 250 mg/kg | Single or twice daily | [18][19] |
| Rat | i.p. | 100 - 200 mg/kg | Single or twice daily | [18] |
-
Timing: Peak behavioral deficits are typically observed 2-6 hours post-injection. Schedule behavioral testing within this window.
Protocol 2: Behavioral Assessment of Motor Deficits
This protocol outlines key tests to validate the Parkinson's-like state.
A. Open Field Test (Akinesia & Locomotion)
-
Place the animal in the center of a square arena (e.g., 50x50 cm for mice).
-
Record activity for 10-30 minutes using an automated video-tracking system.
-
Primary Measures: Total distance traveled, average velocity, and time spent immobile.
-
Expected Outcome: this compound-treated animals will show a significant reduction in total distance and velocity.[20]
B. Rotarod Test (Motor Coordination & Balance)
-
Train animals on the rotarod at a fixed or accelerating speed for 2-3 days until performance stabilizes.
-
On the test day, place the animal on the rotating rod.
-
Record the latency to fall or until a pre-determined cutoff time (e.g., 300 seconds).
-
Expected Outcome: this compound-treated animals will have a significantly shorter latency to fall.[11]
C. Pole Test (Bradykinesia)
-
Place the animal head-upward at the top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter) with a rough surface.
-
Record the time taken for the animal to turn completely downward (T-turn) and the total time to descend to the base.
-
Expected Outcome: this compound-treated animals will show a significant increase in both T-turn and total descent time, indicative of bradykinesia.[21]
Protocol 3: Neurochemical Validation of Dopamine Depletion
This protocol is essential for confirming the model's neurochemical basis.
-
Euthanasia & Dissection: At the time of peak behavioral deficit (or a pre-determined endpoint), humanely euthanize the animals according to approved institutional protocols.
-
Tissue Harvest: Rapidly dissect the brain on an ice-cold surface. Isolate the striata, as this is the primary region of interest for dopamine depletion in PD.[2]
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Neurochemical Analysis:
-
Homogenize the striatal tissue in an appropriate buffer.
-
Measure the concentrations of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis: Calculate the levels of DA, DOPAC, and HVA. Also, calculate the dopamine turnover ratio ((DOPAC+HVA)/DA).
-
Expected Outcome: this compound treatment should result in a >70-80% reduction in striatal dopamine levels. An increase in the turnover ratio is also expected as a compensatory mechanism.[20]
Experimental Workflow and Data Visualization
The entire experimental process can be visualized as a sequential workflow.
Caption: A typical workflow for the this compound-induced PD model.
Summary of Expected Outcomes
| Parameter | Assessment Method | Expected Result in this compound Group (vs. Control) | Scientific Interpretation |
| General Locomotion | Open Field Test | ↓ Total Distance Traveled | Akinesia |
| Motor Coordination | Rotarod Test | ↓ Latency to Fall | Impaired balance and coordination |
| Movement Initiation | Pole Test | ↑ Time to Turn & Descend | Bradykinesia |
| Striatal Dopamine | HPLC-ED | ↓↓ (>70%) Dopamine Level | Successful catecholamine depletion |
| Dopamine Turnover | HPLC-ED | ↑ (DOPAC+HVA)/DA Ratio | Compensatory increase in metabolism |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neurochemical changes in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “Sick-but-not-Dead” Phenomenon Applied to Catecholamine Deficiency in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxin-Induced Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rethinking Parkinson's disease: could dopamine reduction therapy have clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Measuring Catecholamine Depletion After Metyrosine Treatment: A Validated HPLC-ECD Method
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of catecholamine depletion in biological matrices following treatment with Metyrosine. This compound is a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, making it a critical therapeutic agent for conditions involving catecholamine excess, such as pheochromocytoma.[1][2] Accurate measurement of its pharmacodynamic effect is crucial for both clinical management and drug development. This guide details a robust method using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and specific technique for quantifying picogram levels of dopamine, norepinephrine, and epinephrine.[3][4] We will cover the mechanism of this compound, sample preparation, chromatographic separation, data analysis, and method validation, providing researchers with a reliable framework for their studies.
Introduction: The Scientific Rationale
Catecholamines—dopamine, norepinephrine, and epinephrine—are critical neurotransmitters and hormones that regulate numerous physiological processes, including cardiovascular function, stress response, and motor control. Their synthesis is a tightly regulated enzymatic pathway.
This compound (α-methyl-p-tyrosine), marketed as Demser®, functions as a competitive inhibitor of tyrosine hydroxylase.[1][5] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the first and rate-limiting step in the biosynthesis of all catecholamines.[2][6] By blocking this crucial step, this compound effectively reduces the production of downstream catecholamines by 35% to 80%.[6][7] This action is the cornerstone of its use in the pre-operative management of patients with pheochromocytoma, a neuroendocrine tumor that secretes excessive amounts of catecholamines, to control severe hypertension and other symptoms of catecholamine excess.[1][2]
Monitoring the extent of catecholamine depletion is essential for assessing the therapeutic efficacy of this compound. The HPLC-ECD method described herein offers superior sensitivity and selectivity for this purpose compared to other methods, allowing for precise quantification in complex biological samples like plasma and tissue homogenates.[8]
Mechanism of this compound Action
The following diagram illustrates the catecholamine synthesis pathway and the specific point of inhibition by this compound.
Principle of the HPLC-ECD Method
This method is built on three core principles:
-
Solid-Phase Extraction (SPE): Catecholamines are selectively isolated from the biological matrix. The protocol utilizes activated alumina, which has a high affinity for the catechol group (the two adjacent hydroxyl groups on the benzene ring) of the target analytes under basic conditions. Interferences are washed away, and the purified catecholamines are then eluted with an acidic solution.[9][10]
-
Reversed-Phase HPLC: The extracted sample is injected into an HPLC system. A C18 (octadecyl) column separates the catecholamines based on their relative hydrophobicity. An aqueous mobile phase containing an ion-pairing agent (e.g., octanesulfonic acid) is used to improve the retention and resolution of these polar compounds.[10]
-
Electrochemical Detection (ECD): As the separated analytes elute from the column, they pass through an electrochemical detector cell. A specific potential is applied, causing the catecholamines to oxidize. This oxidation generates a small electrical current that is directly proportional to the concentration of the analyte. ECD is exceptionally sensitive, making it ideal for detecting the low endogenous concentrations of catecholamines.[3][4]
Materials and Instrumentation
Equipment
-
HPLC system with a refrigerated autosampler and a column heater
-
Electrochemical detector with a glassy carbon working electrode
-
Refrigerated microcentrifuge
-
Vortex mixer and laboratory tube rotator
-
pH meter
-
Analytical balance
-
Calibrated micropipettes
-
Class A volumetric flasks and glassware
Chemicals and Reagents
-
Norepinephrine bitartrate salt, Epinephrine bitartrate salt, Dopamine hydrochloride (Standards)
-
3,4-Dihydroxybenzylamine (DHBA) hydrobromide (Internal Standard)
-
Perchloric acid (HClO₄), 70%
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sodium metabisulfite
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Activated Alumina, acid washed
-
Sodium dihydrogen phosphate, monohydrate
-
1-Octanesulfonic acid sodium salt
-
Methanol and Acetonitrile (HPLC Grade)
-
Ultrapure water (18.2 MΩ·cm)
Detailed Experimental Protocols
The entire workflow, from sample collection to data analysis, must be executed with precision to ensure data integrity.
Protocol 1: Sample Collection and Stabilization
Causality: Catecholamines are highly susceptible to oxidation. Immediate stabilization upon collection is the most critical step to prevent analyte loss and ensure accurate results.
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Immediate Stabilization: For each 1 mL of blood, add 10-20 µL of a stabilizer solution (e.g., 0.5 M EDTA with 300 mg/mL sodium metabisulfite) to inhibit oxidation.[11] Mix gently by inversion.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Storage: Immediately transfer the plasma supernatant to cryovials and store at -80°C until analysis. Avoid freeze-thaw cycles.
-
Tissue Collection: For tissue samples, excise, weigh, and immediately flash-freeze in liquid nitrogen. Store at -80°C. Prior to extraction, homogenize the tissue in a suitable buffer (e.g., 0.2 M perchloric acid).
Protocol 2: Alumina Solid-Phase Extraction
Causality: This SPE protocol purifies and concentrates the catecholamines. The pH is critical; at pH ~8.6, the catechol groups are deprotonated, allowing them to bind strongly to the alumina. The acid elution step protonates these groups, releasing the analytes.[10][12]
-
Preparation: In a microcentrifuge tube, add ~20 mg of activated alumina.
-
Sample Addition: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of internal standard working solution (e.g., 10 ng/mL DHBA) and 500 µL of 1.5 M Tris buffer containing 5% EDTA (pH 8.6).
-
Binding: Vortex briefly and add the mixture to the tube containing alumina. Rotate on a laboratory rotator for 15 minutes at room temperature to allow binding.
-
Washing: Centrifuge at 2,000 x g for 2 minutes, and carefully aspirate the supernatant. Wash the alumina pellet three times by adding 1 mL of ultrapure water, vortexing, centrifuging, and aspirating the supernatant. This removes unbound contaminants.
-
Elution: After the final wash, add 120 µL of 0.2 M perchloric acid to the alumina pellet. Vortex vigorously for 1 minute to release the bound catecholamines.
-
Final Step: Centrifuge at 10,000 x g for 5 minutes at 4°C. Carefully collect the supernatant (eluate) and transfer it to an HPLC autosampler vial.
Protocol 3: HPLC-ECD Analysis
Causality: The specific mobile phase composition and detector potential are optimized for the separation and detection of catecholamines. Octanesulfonic acid acts as an ion-pairing agent, increasing the retention of the positively charged catecholamines on the C18 column. The +0.75 V potential is sufficient to oxidize the target analytes with minimal background noise.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 75 mM Sodium Dihydrogen Phosphate, 1.5 mM Octanesulfonic Acid, 25 µM EDTA, 10% Acetonitrile. Adjust to pH 3.0 with Phosphoric Acid.[10] |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 40 µL |
| Detector | Electrochemical Detector with Glassy Carbon Electrode |
| Potential | +0.75 V vs. Ag/AgCl reference electrode |
Analysis Sequence:
-
Equilibrate the HPLC-ECD system with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 pg/mL) to generate a standard curve.
-
Inject the prepared samples (from Protocol 2).
-
Inject a quality control (QC) sample every 10-15 injections to monitor system performance.
Data Analysis and Interpretation
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte (e.g., norepinephrine) to the peak area of the internal standard (DHBA). Plot this peak area ratio (y-axis) against the known concentration of the standard (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An acceptable r² value is ≥ 0.995.
-
Sample Quantification: Calculate the peak area ratio for each analyte in the unknown samples. Use the regression equation from the calibration curve to determine the concentration of each catecholamine in the sample.
-
Concentration = (Peak Area Ratio - y-intercept) / slope
-
-
Calculating Depletion: The primary outcome is the percentage of depletion. This is calculated by comparing the catecholamine concentration in post-treatment samples to the baseline (pre-treatment) concentration.
-
% Depletion = [ (Baseline Conc. - Post-Treatment Conc.) / Baseline Conc. ] x 100
-
A significant increase in the % depletion value indicates a successful pharmacodynamic response to this compound treatment. The maximum effect is typically observed within 2-3 days of starting therapy.[2][7]
Method Validation
For use in regulated studies, this analytical method must be validated according to established guidelines, such as the FDA's M10 guidance on bioanalytical method validation.[13][14] This ensures the reliability, reproducibility, and accuracy of the data.
| Parameter | Description & Acceptance Criteria |
| Selectivity | The method's ability to differentiate and quantify the analyte from other components. Assessed by analyzing blank matrix from at least 6 sources. Response at the analyte's retention time should be <20% of the LLOQ.[15] |
| Linearity | The relationship between concentration and detector response. A calibration curve with at least 6 non-zero points should yield a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. Assessed using QC samples at low, medium, and high concentrations. Mean value should be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV). CV should be ≤15% for QC samples. |
| Recovery | The efficiency of the extraction process. Determined by comparing the analyte response from an extracted sample to that of an unextracted standard. Should be consistent and reproducible. |
| LLOQ | The Lower Limit of Quantification. The lowest concentration on the standard curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).[3][4] |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). Analyte concentration should remain within ±15% of the initial value. |
Conclusion
The HPLC-ECD method detailed in this application note is a robust, sensitive, and reliable tool for quantifying catecholamine levels in biological samples. It is particularly well-suited for measuring the pharmacodynamic effects of this compound, providing critical data for preclinical research, clinical trials, and patient monitoring. Adherence to the described protocols for sample handling, extraction, and analysis, combined with a thorough method validation, will ensure the generation of high-quality, defensible data for drug development professionals and researchers.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amuzainc.com [amuzainc.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: A Protocol for Probing Dopamine Receptor Sensitivity Using Metyrosine-Induced Dopamine Depletion and L-DOPA Challenge
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Metyrosine in combination with L-DOPA to investigate dopamine receptor sensitivity. By first inducing a state of dopamine depletion with this compound, a potent inhibitor of tyrosine hydroxylase, a compensatory supersensitivity of postsynaptic dopamine receptors can be achieved. Subsequent challenge with L-DOPA, a dopamine precursor, allows for the precise study of these altered receptor dynamics. This experimental paradigm is invaluable for modeling aspects of neurological and psychiatric disorders, such as Parkinson's disease, and for evaluating novel therapeutic agents targeting the dopaminergic system. Detailed in vivo protocols for rodent models, along with ex vivo methodologies for receptor binding and protein expression analysis, are presented to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The dopaminergic system is a critical modulator of motor control, motivation, and cognition.[1] Dysregulation of this system is a hallmark of numerous neurological and psychiatric conditions. A key challenge in studying these disorders and developing effective treatments is understanding the dynamic changes in dopamine receptor sensitivity that occur in response to altered dopamine levels.
Mechanism of Action: this compound for Dopamine Depletion
This compound, also known as alpha-methyl-p-tyrosine (AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase.[2][3][4][5] This enzyme catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the synthesis of catecholamines, including dopamine.[3][5] By inhibiting tyrosine hydroxylase, this compound effectively reduces the production of dopamine, leading to a depletion of this neurotransmitter in the brain.[3][6][7] This pharmacological tool allows for the creation of a controlled state of dopamine deficiency, which is essential for studying the downstream consequences on receptor function.[8]
Mechanism of Action: L-DOPA as a Dopamine Precursor
L-DOPA is the immediate precursor to dopamine and is a cornerstone in the treatment of Parkinson's disease.[1][9][10] Unlike dopamine, L-DOPA can cross the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][9][11] This conversion bypasses the rate-limiting step inhibited by this compound, allowing for a rapid and robust increase in dopamine levels.[1]
The Hypothesis: Inducing and Probing Dopamine Receptor Supersensitivity
Prolonged reduction of a neurotransmitter can lead to a compensatory upregulation and sensitization of its corresponding receptors on postsynaptic neurons. This phenomenon, known as receptor supersensitivity, is a key neuroadaptation. In the context of this protocol, the this compound-induced dopamine depletion is hypothesized to cause an increase in the number and/or sensitivity of dopamine receptors, particularly the D1 and D2 subtypes.[12][13][14][15] Subsequent administration of L-DOPA will result in an exaggerated downstream signaling cascade and behavioral response in this compound-pretreated subjects compared to controls, providing a functional measure of this induced supersensitivity.[12][14][16] This model is particularly relevant for studying conditions like L-DOPA-induced dyskinesia in Parkinson's disease, where receptor sensitization plays a crucial role.[12][13][14][15][16]
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
This compound (α-Methyl-DL-tyrosine): (e.g., Sigma-Aldrich, Cat. No. M3285).
-
L-DOPA (Levodopa): (e.g., Sigma-Aldrich, Cat. No. D9628).
-
Carbidopa: (e.g., Sigma-Aldrich, Cat. No. C1335) - To inhibit peripheral conversion of L-DOPA.
-
Vehicle for this compound: 0.9% Saline with 1-2 drops of Tween 80.
-
Vehicle for L-DOPA/Carbidopa: 0.9% Saline.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
For Radioligand Binding:
-
[³H]-Spiperone or [³H]-Raclopride (for D2-like receptors).
-
Tris-HCl buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
-
For Western Blotting:
-
Primary antibodies: Anti-Dopamine D1 Receptor, Anti-Dopamine D2 Receptor (e.g., Abcam, ab85367).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
ECL detection reagents.
-
Experimental Workflow: A Visual Guide
The following diagram outlines the general experimental procedure.
Caption: A flowchart of the experimental procedure.
In Vivo Protocol: Induction and Assessment in a Rodent Model
Animal Model and Acclimation
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation before any experimental procedures.
-
Handle animals daily to minimize stress-induced variability.
-
Conduct baseline behavioral assessments (e.g., open-field locomotor activity) to establish a pre-treatment reference.[17]
This compound Administration for Dopamine Depletion
-
Preparation: Prepare a suspension of this compound in 0.9% saline with a drop of Tween 80 to aid solubility. A common dose is 200 mg/kg, administered intraperitoneally (i.p.).
-
Administration: Administer this compound or vehicle to the control group. The peak effect of dopamine depletion typically occurs within 2-3 days.
-
Dosage Rationale: This dose has been shown to significantly reduce catecholamine synthesis.[7] Adjustments may be necessary based on the animal model and specific research question.
Table 1: Example this compound Dosage Calculation
| Animal Weight (g) | Dose (mg/kg) | Stock Concentration (mg/mL) | Injection Volume (mL) |
| 250 | 200 | 50 | 1.0 |
| 275 | 200 | 50 | 1.1 |
| 300 | 200 | 50 | 1.2 |
L-DOPA Challenge
-
Preparation: Co-administer L-DOPA with Carbidopa to prevent its peripheral conversion to dopamine. A typical dose for rats is 25 mg/kg L-DOPA with 2.5 mg/kg Carbidopa (i.p.).
-
Administration: 48 hours after the this compound injection, administer the L-DOPA/Carbidopa solution or vehicle.
-
Timing Rationale: This time point allows for substantial dopamine depletion and the development of receptor supersensitivity.
Behavioral Assessment
-
Immediately after the L-DOPA challenge, place the animals in open-field arenas to measure locomotor activity.[18][19]
-
Record activity for at least 60-90 minutes. Key parameters include total distance traveled, rearing frequency, and stereotyped behaviors (e.g., sniffing, gnawing).
-
Expected Outcome: this compound-pretreated animals are expected to show a significantly exaggerated locomotor response to L-DOPA compared to controls, indicative of dopamine receptor supersensitivity.[20][21]
Table 2: Hypothetical Behavioral Response Data
| Treatment Group | Total Distance Traveled (cm) |
| Vehicle + Vehicle | 1500 ± 250 |
| Vehicle + L-DOPA | 4500 ± 500 |
| This compound + Vehicle | 800 ± 150 |
| This compound + L-DOPA | 12000 ± 1200 |
Ex Vivo and In Vitro Analysis Protocols
Protocol 1: Tissue Collection and Preparation
-
Following behavioral testing, euthanize animals via an approved method.
-
Rapidly dissect the brain region of interest (e.g., striatum) on an ice-cold surface.
-
For binding assays, homogenize the tissue in ice-cold Tris-HCl buffer. For Western blotting, use a suitable lysis buffer.
-
Centrifuge the homogenate at high speed to pellet the membranes. Resuspend the pellet in the appropriate buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
Protocol 2: Dopamine D2 Receptor Saturation Binding Assay
This protocol allows for the quantification of receptor density (Bmax) and affinity (Kd).[22]
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-100 µg protein) to each well.
-
Radioligand Addition: Add increasing concentrations of a D2-selective radioligand (e.g., [³H]-Spiperone, 0.01-2 nM).
-
Non-specific Binding: To a parallel set of wells, add an excess of an unlabeled competitor (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.[23]
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression (one-site binding model) to determine Kd and Bmax values.
Table 3: Hypothetical D2 Receptor Binding Data
| Treatment Group | Kd (nM) | Bmax (fmol/mg protein) |
| Vehicle | 0.5 ± 0.05 | 350 ± 30 |
| This compound | 0.6 ± 0.07 | 550 ± 45 |
Protocol 3: Western Blot Analysis of Dopamine Receptor Expression
This protocol provides a semi-quantitative measure of receptor protein levels.
-
Sample Preparation: Denature protein lysates by boiling in Laemmli sample buffer.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.[24]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the dopamine receptor of interest (e.g., anti-D2R) overnight at 4°C.[25][26]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Interpretation and Expected Outcomes
The combination of this compound and L-DOPA is expected to reveal key neuroadaptations in the dopaminergic system. The primary anticipated outcome is an upregulation of dopamine receptors following this compound-induced depletion. This will be evidenced by:
-
Behaviorally: A hyper-responsive locomotor activity to an L-DOPA challenge.
-
Biochemically: An increase in the Bmax value from radioligand binding assays, indicating a higher density of dopamine receptors.
-
Molecularly: An increase in the protein expression of dopamine receptors as measured by Western blot.
These results collectively provide strong evidence for dopamine receptor supersensitivity.
Caption: Dopamine synthesis pathway and the effect of this compound.
Troubleshooting and Considerations
-
This compound Solubility: this compound has low water solubility. Sonication and the use of Tween 80 can aid in creating a uniform suspension. Always vortex thoroughly before each injection.
-
Behavioral Variability: Animal behavior can be influenced by stress, time of day, and environmental factors. Ensure consistent handling and testing conditions.
-
Western Blot Specificity: Dopamine receptors, being GPCRs, can be challenging to detect. Validate antibody specificity using positive and negative controls (e.g., tissue from knockout animals or cells overexpressing the receptor).[25][26]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines to ensure animal welfare.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. L-DOPA - Wikipedia [en.wikipedia.org]
- 12. Frontiers | L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Signal transduction in l-DOPA-induced dyskinesia: from receptor sensitization to abnormal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased D1 dopamine receptor signaling in levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merrittkt.com [merrittkt.com]
- 19. Dopamine Modulates Effort-Based Decision-Making in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antipsychotic Induced Dopamine Supersensitivity Psychosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Plasma Membrane Compartmentalization of D2 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Metyrosine in Stress and Anxiety Disorder Research
Introduction: Unraveling the Catecholamine Connection in Stress and Anxiety
For decades, the catecholaminergic systems, comprising dopamine, norepinephrine, and epinephrine, have been a focal point in the neurobiological investigation of stress and anxiety disorders. These neurotransmitters are fundamental to the "fight or flight" response and play a crucial role in regulating mood, arousal, and cognitive function.[1][2] A powerful tool in elucidating the precise role of these pathways is the pharmacological depletion of catecholamines. Metyrosine, a competitive inhibitor of tyrosine hydroxylase, offers researchers a specific and potent method to achieve this, thereby creating a transient and reversible state of catecholamine deficiency.[3][4][5][6]
This guide provides an in-depth exploration of the application of this compound in both preclinical and clinical research settings focused on stress and anxiety. We will delve into the mechanistic underpinnings of this compound's action, provide detailed experimental protocols, and discuss the critical considerations for designing robust and ethically sound studies.
Part 1: Scientific Foundation and Mechanism of Action
This compound's Inhibition of the Catecholamine Synthesis Pathway
This compound, an analog of the amino acid tyrosine, exerts its effect by competitively inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[4][5] This enzymatic step, the conversion of tyrosine to L-DOPA, is the crucial checkpoint in the production of dopamine, norepinephrine, and epinephrine.[5][7] By blocking this initial step, this compound effectively reduces the overall synthesis of these key neurotransmitters.[3][5][6] This targeted action allows researchers to investigate the behavioral, physiological, and neural consequences of a catecholamine-depleted state. A dose of 1 to 4 grams of this compound per day can lead to a reduction in catecholamine biosynthesis by as much as 80%.[7]
The following diagram illustrates the catecholamine synthesis pathway and the specific point of inhibition by this compound.
Caption: this compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Rationale for Use in Stress and Anxiety Research
The rationale for employing this compound in the study of stress and anxiety is grounded in the "catecholamine hypothesis" of these conditions. This hypothesis posits that dysregulation of catecholaminergic neurotransmission contributes to the pathophysiology of anxiety and mood disorders.[1][8] By transiently depleting catecholamines, researchers can:
-
Investigate the Causal Role of Catecholamines: Determine whether a reduction in catecholamine levels induces or exacerbates anxiety-like behaviors or symptoms.[9]
-
Model Disease States: Create a pharmacological model that may mimic certain neurochemical aspects of stress-related disorders.[8]
-
Probe Neurocircuitry: Examine how catecholamine depletion affects the activity of brain regions implicated in anxiety, such as the amygdala and prefrontal cortex.[8][9]
-
Evaluate Therapeutic Mechanisms: Understand how drugs that modulate catecholamine systems might exert their anxiolytic effects.
Part 2: Preclinical Research Applications: Rodent Models
Preclinical studies using rodent models are instrumental in dissecting the fundamental neurobiology of anxiety and the role of catecholamines.
Experimental Design Considerations
-
Animal Model: The choice of rodent species and strain is critical, as baseline anxiety levels and responses to pharmacological agents can vary. C57BL/6 mice and Sprague-Dawley or Wistar rats are commonly used.[10]
-
Dosage and Administration: The dose of this compound should be carefully selected to achieve the desired level of catecholamine depletion without causing excessive sedation or other confounding side effects. Intraperitoneal (i.p.) injection is a common route of administration in rodents.[10][11]
-
Control Groups: Appropriate control groups are essential, including a vehicle-treated group (e.g., saline injection) to control for the effects of the injection procedure itself.
-
Behavioral Testing: A battery of validated behavioral tests should be used to assess different facets of anxiety-like behavior.[12][13][14][15][16]
Protocol 1: Inducing Catecholamine Depletion to Assess Anxiety-Like Behavior in Mice
This protocol outlines a typical experiment to investigate the effect of this compound-induced catecholamine depletion on anxiety-like behavior in mice.
Materials:
-
This compound (alpha-methyl-p-tyrosine)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Standard laboratory equipment for injections (syringes, needles)
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)
Step-by-Step Methodology:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment to minimize stress.[10]
-
Drug Preparation: Prepare a solution of this compound in sterile saline. The concentration will depend on the desired dose. For example, to administer 200 mg/kg in a volume of 10 ml/kg, a 20 mg/ml solution is needed. Gentle warming and vortexing may be required to dissolve the compound.
-
Experimental Groups: Randomly assign mice to at least two groups:
-
Control Group: Receives a vehicle (saline) injection.
-
This compound Group: Receives a this compound injection (e.g., 200 mg/kg, i.p.).[10]
-
-
Drug Administration: Administer the injections intraperitoneally.
-
Time Course: The timing of behavioral testing post-injection is crucial. Catecholamine depletion is typically maximal within 2-4 hours after administration.[3]
-
Behavioral Assessment: At the predetermined time point (e.g., 2 hours post-injection), subject the mice to a battery of behavioral tests.
-
Elevated Plus Maze (EPM): This test assesses the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic effects are inferred from an increase in the time spent and entries into the open arms.[12][13][14]
-
Open Field Test (OFT): This test measures general locomotor activity and anxiety-like behavior. Anxiety is often inferred from a reluctance to enter the center of the open field.[13][14][16]
-
-
Neurochemical Analysis (Optional but Recommended):
-
Following behavioral testing, euthanize the animals and dissect specific brain regions (e.g., prefrontal cortex, amygdala, striatum).
-
Measure catecholamine levels (dopamine, norepinephrine) and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to confirm the extent of depletion.[17][18][19][20][21]
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the this compound-treated group with the control group. Correlate behavioral changes with the degree of catecholamine depletion.
Data Presentation: Preclinical this compound Administration
| Parameter | Typical Range/Value | Rationale and Considerations |
| Animal Model | Mouse (e.g., C57BL/6), Rat (e.g., Sprague-Dawley) | Choice depends on the specific research question and available behavioral paradigms. |
| This compound Dosage | 100-400 mg/kg (rodents)[11] | Dose-dependently depletes catecholamines. Higher doses may induce sedation. |
| Administration Route | Intraperitoneal (i.p.) | Common and effective route for systemic administration in rodents. |
| Time to Peak Effect | 2-4 hours post-administration[3] | Allows for timing of behavioral testing to coincide with maximal catecholamine depletion. |
| Expected Catecholamine Reduction | 35-80%[3] | Varies with dose and time point. Confirmation by neurochemical analysis is recommended. |
Experimental Workflow Diagram
Caption: A typical workflow for a preclinical study using this compound to investigate anxiety-like behavior.
Part 3: Clinical Research Applications: Human Studies
The use of this compound in clinical research on stress and anxiety disorders is more complex and requires stringent ethical oversight. However, such studies can provide invaluable insights into the neurochemical basis of these conditions in humans.
Considerations for Human Studies
-
Ethical Approval: All studies must be approved by an Institutional Review Board (IRB) or ethics committee.
-
Participant Safety: Close monitoring for side effects is essential. Common side effects include sedation, extrapyramidal symptoms, and diarrhea.[4]
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias.[9]
-
Dosage: Dosages are typically lower than those used for pheochromocytoma and are carefully titrated.[22][23][24][25][26]
Protocol 2: A Conceptual Framework for a Clinical Study
This protocol provides a conceptual outline for a study investigating the effects of catecholamine depletion on anxiety symptoms and neural responses to threat in individuals with a diagnosed anxiety disorder.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants:
-
A cohort of individuals diagnosed with a specific anxiety disorder (e.g., Generalized Anxiety Disorder).
-
A healthy control group matched for age and sex.
Methodology:
-
Screening and Enrollment: Participants undergo a thorough medical and psychiatric evaluation to ensure they meet inclusion criteria and have no contraindications to this compound.
-
Study Phases: Each participant completes two phases in a randomized order, separated by a washout period:
-
Outcome Measures: At the end of each phase, the following assessments are conducted:
-
Psychological Assessments: Standardized clinical scales to measure anxiety and mood (e.g., Beck Anxiety Inventory, Hamilton Anxiety Rating Scale).[9][27]
-
Physiological Measures: Assessment of autonomic nervous system activity (e.g., heart rate variability, skin conductance) during a stress-induction task.
-
Neuroimaging: Functional magnetic resonance imaging (fMRI) while participants perform a task involving the presentation of threat-related stimuli (e.g., fearful faces) to assess changes in amygdala and prefrontal cortex activity.[9]
-
Neurochemical Confirmation: Measurement of catecholamine metabolites in urine or plasma to confirm the biochemical effects of this compound.[3]
-
-
Data Analysis: Statistical analysis to compare the effects of this compound versus placebo on all outcome measures, both within and between the patient and control groups.
Data Presentation: Clinical Research Parameters
| Parameter | Example/Value | Rationale and Considerations |
| Study Population | Individuals with Generalized Anxiety Disorder and healthy controls | Allows for the investigation of trait- and state-dependent effects of catecholamine depletion. |
| This compound Dosage | Starting at 250 mg q.i.d., max 2-3 g/day [22][24][25] | Dosage should be carefully titrated to balance efficacy with tolerability. |
| Administration Route | Oral | Standard clinical route of administration. |
| Primary Outcome Measures | Changes in anxiety scores (e.g., BAI), fMRI BOLD signal in the amygdala | A combination of subjective, physiological, and neural measures provides a comprehensive assessment. |
| Safety Monitoring | Regular assessment for side effects, particularly sedation and extrapyramidal symptoms | Participant safety is paramount in clinical research. |
Part 4: Technical and Ethical Best Practices
Analytical Methods for Catecholamine Measurement
Accurate quantification of catecholamine levels is crucial for interpreting the results of this compound studies. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a widely used and sensitive method for measuring dopamine, norepinephrine, and their metabolites in brain tissue and biological fluids.[17][18][19][20][21]
Ethical Considerations
-
Animal Research: All animal procedures must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[28][29][30]
-
Human Research: The potential risks to participants must be minimized and outweighed by the potential scientific and clinical benefits. Informed consent must be obtained from all participants, and they must be fully aware of the potential side effects of this compound.
Conclusion: A Versatile Tool for Advancing Our Understanding
This compound is an invaluable research tool for investigating the role of catecholamines in the pathophysiology of stress and anxiety disorders. Its ability to induce a transient and reversible state of catecholamine depletion allows for a causal examination of the contribution of these neurotransmitter systems to behavior, physiology, and neural circuit function. When used within well-designed, ethically sound preclinical and clinical studies, this compound will continue to be instrumental in advancing our understanding of these complex conditions and in the development of novel therapeutic strategies.
References
- 1. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Item - Regulation of tyrosine hydroxylase in stress and Parkinson's disease - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased anxiety-like behavior following circuit-specific catecholamine denervation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A refined HPLC method to measure catecholamine-o-methyltransferase activity in selected brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 25. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 26. Efficacy and safety of this compound in pheochromocytoma/paraganglioma: a multi-center trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neural Response to Catecholamine Depletion in Unmedicated Subjects With Major Depressive Disorder in Remission and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 30. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Metyrosine for Intraperitoneal Injection in Mice
Introduction: The Rationale for Metyrosine in Preclinical Research
This compound (α-methyl-L-tyrosine) is a potent and specific inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is the first and rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[4][5][6] By blocking this critical step, this compound administration leads to a significant, dose-dependent reduction in endogenous catecholamine levels.[1][7]
In the context of preclinical research, particularly in murine models, this compound serves as an invaluable pharmacological tool. It is frequently employed to investigate the physiological and behavioral roles of catecholamines, to study disease states characterized by catecholamine excess (such as in animal models of pheochromocytoma), and to elucidate the mechanisms of action of various drugs that interact with adrenergic and dopaminergic systems.[8][9][10][11]
The primary challenge in preparing this compound for in vivo use is its physicochemical properties. It is a crystalline solid that is very slightly soluble in neutral water, which complicates the preparation of a sterile, physiologically compatible solution for injection.[1][8][12] This guide provides a detailed, field-proven protocol for the preparation of this compound for intraperitoneal (IP) injection in mice, focusing on scientific integrity, safety, and reproducibility.
Caption: this compound inhibits the rate-limiting step in catecholamine synthesis.
Core Principles: Overcoming Solubility Challenges
The central experimental choice in this protocol is the selection of an appropriate vehicle. This compound's solubility is significantly increased in acidic or alkaline aqueous solutions.[8][12] However, alkaline solutions can lead to oxidative degradation, and injecting highly acidic or alkaline solutions can cause significant peritoneal irritation and inflammation, confounding experimental results.[8]
Therefore, the most reliable and physiologically compatible approach is to dissolve this compound directly in a sterile, buffered solution such as Phosphate-Buffered Saline (PBS) at pH 7.2. The solubility of this compound in PBS (pH 7.2) is approximately 2 mg/mL.[13] This concentration is sufficient for many experimental paradigms. This protocol prioritizes animal welfare and data integrity by using a vehicle that is sterile, isotonic, and pH-balanced.[14] All preparations must be performed using a strict aseptic technique to prevent microbial contamination.[15][16][17]
Materials and Reagents
| Item | Specification | Recommended Source (Example) |
| This compound | Crystalline solid, ≥98% Purity | Cayman Chemical (Item No. 24001), Sigma-Aldrich |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS), pH 7.2 | Gibco, Lonza |
| Alternative Vehicle | Sterile 0.9% Sodium Chloride for Injection, USP | Baxter, Hospira |
| Syringe Filters | 0.22 µm pore size, sterile, low protein binding (e.g., PVDF) | Millipore Millex-GV, Pall Acrodisc |
| Syringes | Sterile, Luer-lock, various sizes (1 mL, 3 mL, 5 mL) | Becton Dickinson (BD) |
| Needles | Sterile, various gauges (e.g., 27G for injection, 18G for transfers) | Becton Dickinson (BD) |
| Tubes | Sterile conical tubes (15 mL or 50 mL) | Falcon, Corning |
| Personal Protective Equipment | Lab coat, safety glasses, gloves | Standard laboratory supplier |
| Workspace | Laminar flow hood or biological safety cabinet | Standard laboratory supplier |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 195.22 g/mol | |
| Solubility in PBS (pH 7.2) | ~ 2 mg/mL | [13] |
| Solubility in Water | "Very slightly soluble" | [1][8] |
| Recommended Storage (Solid) | -20°C | [13] |
| Example In Vivo Dose (Mice) | 200 mg/kg | [13] |
| Acute Toxicity (LD50, female mouse) | 442 mg/kg | [12] |
Detailed Protocol: this compound Solution Preparation (Target: 2 mg/mL)
This protocol describes the preparation of a 2 mg/mL this compound solution, which is near its solubility limit in PBS, suitable for dosing a mouse at 200 mg/kg with an injection volume of 10 mL/kg. All steps must be performed within a laminar flow hood using aseptic technique.[15][16]
5.1 Pre-Preparation Calculations
-
Determine Total Volume Needed: Calculate the total volume of this compound solution required for all animals in the experiment, including a small amount of overage (~10-20%) to account for losses during filtration.
-
Example: For 5 mice weighing 25g each, requiring a 200 mg/kg dose:
-
Dose per mouse = 200 mg/kg * 0.025 kg = 5 mg
-
Volume per mouse = 5 mg / 2 mg/mL = 2.5 mL
-
Total volume for 5 mice = 2.5 mL/mouse * 5 mice = 12.5 mL
-
With overage, prepare 15 mL.
-
-
-
Calculate Mass of this compound:
-
Example: To prepare 15 mL of a 2 mg/mL solution:
-
Mass = 15 mL * 2 mg/mL = 30 mg
-
-
5.2 Solution Formulation
-
Weigh this compound: Under sterile conditions (e.g., inside the hood on a sterile weigh boat or directly into a sterile conical tube), accurately weigh the calculated mass of this compound powder.
-
Add Vehicle: Using a sterile serological pipette, add the calculated volume of sterile PBS (pH 7.2) to the conical tube containing the this compound powder.
-
Dissolution: Tightly cap the tube. Vortex vigorously for 2-3 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can aid this process, but do not overheat.
-
Causality Check: The solution should become completely clear. The presence of any visible particulate matter indicates that the compound has not fully dissolved. Do not proceed if particulates remain. The concentration may be at or beyond the solubility limit.[13]
-
-
Sterile Filtration:
-
Draw the entire this compound solution into a sterile syringe appropriately sized for the volume.
-
Securely attach a 0.22 µm sterile syringe filter to the Luer-lock tip of the syringe.[15]
-
Filter the solution into a new, sterile, sealed container (e.g., a sterile injection vial with a rubber stopper).[16] Apply steady, gentle pressure to the syringe plunger.
-
Expert Tip: To maximize recovery, you can draw ~1 mL of air into the syringe after the liquid is expelled and push it through the filter to displace any remaining solution.[15]
-
-
Labeling and Storage:
-
Clearly label the final sterile vial with the compound name ("this compound"), concentration (2 mg/mL), vehicle (Sterile PBS, pH 7.2), preparation date, and the preparer's initials.[14][17]
-
It is strongly recommended to use aqueous solutions of this compound on the day of preparation.[13] Do not store for more than 24 hours.
-
Caption: Workflow for the sterile preparation of this compound solution.
Protocol: Intraperitoneal (IP) Administration in Mice
The following is a summary of the standard technique for IP injection. Researchers must be proficient in this technique and operate under an approved animal care and use protocol.
-
Animal Restraint: Gently but firmly restrain the mouse using an appropriate scruffing technique to expose the abdomen.[18] Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, away from the injection site.[18][19]
-
Identify Injection Site: The preferred injection site is the mouse's lower right abdominal quadrant.[18][19][20] Mentally divide the abdomen into four quadrants; the target is caudal and to the animal's right of the midline, avoiding the cecum (left side) and bladder (midline).
-
Injection:
-
Use a new sterile needle (e.g., 26-27G) and syringe for each animal.[20]
-
Insert the needle, bevel up, at an angle of approximately 30-45 degrees to the abdominal wall.[18][19]
-
Gently aspirate by pulling back slightly on the plunger. If you see yellow fluid (urine), brown/green fluid (intestinal contents), or blood, withdraw the needle and do not inject. Re-prepare with a fresh needle and syringe and attempt at a slightly different location.[20]
-
If aspiration is clear (negative pressure), depress the plunger smoothly to administer the calculated volume.
-
-
Post-Injection: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Safety and Handling Precautions
-
Personal Protection: this compound is a pharmacologically active compound. Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during handling and preparation.[21][22][23]
-
Hazard Information: this compound is harmful if swallowed and may cause skin and eye irritation.[21][23] Avoid creating and inhaling dust from the powder.[22][24]
-
Animal Monitoring: Sedation is a common side effect of this compound.[3][12] Monitor animals for changes in behavior and activity levels post-injection. At high doses, crystalluria (crystals in urine) can occur; ensure animals have free access to water to maintain hydration.[25]
References
- 1. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 6. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 7. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. A new biosynthetic pathway to catecholamines via m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hh.um.es [hh.um.es]
- 12. drugs.com [drugs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. uwm.edu [uwm.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. echemi.com [echemi.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. UpToDate 2018 [doctorabad.com]
Metyrosine as a Pharmacological Tool in Optogenetics Experiments: Application Notes and Protocols
Introduction: Unmasking Neuronal Function by Combining Catecholamine Depletion and Optogenetic Control
Optogenetics has revolutionized neuroscience by providing unprecedented spatiotemporal control over genetically defined neuronal populations.[1][2] By expressing light-sensitive ion channels or pumps, researchers can precisely activate or inhibit specific neurons and observe the downstream effects on neural circuits and behavior. However, a significant challenge in interpreting these experiments lies in disentangling the direct effects of optogenetic manipulation from the influence of endogenous neuromodulatory systems. This is particularly true for circuits involving catecholaminergic neurons, which release dopamine, norepinephrine, and epinephrine, potent modulators of neuronal excitability and synaptic plasticity.
Metyrosine, a competitive inhibitor of tyrosine hydroxylase, offers a powerful solution to this challenge.[3][4] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of all catecholamines.[5] By administering this compound, researchers can acutely deplete endogenous catecholamine stores, effectively creating a "blank slate" upon which the effects of precise, optogenetically-driven catecholamine release can be studied in isolation. This combined approach allows for a more nuanced understanding of the causal relationship between the activity of specific catecholaminergic neurons and their downstream targets.
This guide provides a comprehensive overview of the principles and practical applications of using this compound as a pharmacological tool in optogenetics experiments. We will cover the mechanism of action, provide detailed protocols for both in vivo and in vitro applications, and discuss key experimental considerations to ensure robust and reproducible results.
Mechanism of Action: Silencing the Endogenous Catecholamine Symphony
This compound, also known as α-Methyl-p-tyrosine (AMPT), acts as a competitive inhibitor of the enzyme tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is the first and rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[3] By blocking this crucial step, this compound effectively reduces the overall production of these key neurotransmitters in the brain and peripheral nervous system. This depletion of endogenous catecholamines allows researchers to investigate the specific contribution of optogenetically-evoked neurotransmitter release without the confounding influence of ongoing, tonic and phasic endogenous signaling.
The following diagram illustrates the catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: this compound inhibits the rate-limiting enzyme Tyrosine Hydroxylase.
Experimental Applications: Isolating Optogenetically-Evoked Catecholamine Release
The primary application of this compound in optogenetics is to create a state of transient catecholamine depletion. This allows for the investigation of the direct consequences of activating specific catecholaminergic neurons with light. For example, a researcher could express Channelrhodopsin-2 (ChR2) in dopamine neurons of the ventral tegmental area (VTA). By first administering this compound to deplete endogenous dopamine, and then optically stimulating the VTA, the researcher can be confident that any observed behavioral or electrophysiological effects are a direct result of the precisely timed, optogenetically-induced dopamine release, rather than an interaction with pre-existing dopamine levels.
This approach is invaluable for addressing a range of scientific questions, including:
-
Determining the sufficiency of phasic dopamine release in driving reinforcement learning.
-
Investigating the role of norepinephrine in modulating attention and arousal.
-
Elucidating the specific contribution of epinephrine in the stress response.
The following diagram illustrates the general experimental workflow for combining this compound with optogenetics.
Caption: General workflow for combining this compound and optogenetics.
Quantitative Data Summary: this compound Dosage and Administration
The following table provides a summary of recommended dosages and administration routes for this compound (or its ester form, α-Methyl-p-tyrosine methyl ester) in common rodent models used in neuroscience research. It is crucial to note that optimal dosages may vary depending on the specific animal strain, age, and experimental paradigm. Therefore, pilot studies are recommended to determine the optimal dose and time course of catecholamine depletion for your specific application.
| Animal Model | Compound | Dosage | Administration Route | Time to Peak Effect | Reference(s) |
| Rat | D,L-alpha-methyl-p-tyrosine methylester HCl | 0.407 mmoles/kg | Intraperitoneal (i.p.) | Minimum catecholamine levels at 4 hours | [6] |
| Rat | This compound | 250 mg/kg | Intraperitoneal (i.p.) | Not specified | [7] |
| Mouse | This compound | 200 mg/kg | Intraperitoneal (i.p.) | 2 hours pre-stimulant | - |
Detailed Protocols
Protocol 1: In Vivo Catecholamine Depletion in Rodents for Behavioral Optogenetics
This protocol describes the administration of this compound to rodents prior to an optogenetic behavioral experiment.
Materials:
-
This compound (or α-Methyl-p-tyrosine methyl ester HCl)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline with a small amount of Tween 80 for suspension)
-
Syringes and needles (appropriate gauge for intraperitoneal injection)[8]
-
Animal scale
-
Optogenetic stimulation equipment (laser, fiber optics)
-
Behavioral testing apparatus
Procedure:
-
This compound Preparation:
-
Calculate the required amount of this compound based on the animal's weight and the desired dosage (e.g., 200-250 mg/kg).
-
This compound is sparingly soluble in water. Prepare a suspension in a suitable vehicle. For example, suspend the powdered this compound in sterile saline with 0.5% Tween 80.
-
Vortex the solution thoroughly to ensure a uniform suspension immediately before each injection.
-
-
Animal Handling and Injection:
-
Acclimatize the animals to the experimental room and handling procedures for several days prior to the experiment.
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Administer the this compound suspension via intraperitoneal (i.p.) injection.[8] For rats and mice, the injection site is typically the lower right or left abdominal quadrant.[8]
-
A control group of animals should receive an equivalent volume of the vehicle via i.p. injection.
-
-
Timing of Optogenetic Stimulation:
-
The optimal time for optogenetic stimulation will depend on the desired level of catecholamine depletion. Based on literature, a waiting period of 2-4 hours after this compound injection is a good starting point for achieving significant depletion.[6]
-
Conduct pilot studies to determine the precise time course of catecholamine depletion in your specific experimental conditions. This can be assessed by measuring catecholamine levels or their metabolites in brain tissue or microdialysate at different time points after this compound administration.
-
-
Optogenetic Stimulation and Behavioral Recording:
-
Following the appropriate waiting period, connect the animal to the optogenetic stimulation equipment.
-
Initiate the behavioral paradigm and deliver the optogenetic stimulation according to your experimental design.
-
Record and analyze the behavioral data, comparing the responses of the this compound-treated group to the vehicle-treated control group.
-
Self-Validation and Controls:
-
Verification of Catecholamine Depletion: To confirm the efficacy of this compound treatment, a separate cohort of animals can be euthanized at the time of the experiment, and brain tissue can be collected for analysis of catecholamine levels using techniques such as high-performance liquid chromatography (HPLC).
-
Control for Non-Specific Effects: The vehicle-treated control group is essential to control for any behavioral effects of the injection procedure itself.
-
Optogenetic Control: A control group expressing a fluorescent protein without the opsin (e.g., eYFP) should be included to control for any effects of light delivery independent of neuronal activation.
Protocol 2: In Vitro Catecholamine Depletion in Brain Slices for Electrophysiology
This protocol describes the application of this compound to acute brain slices to study the effects of optogenetically-evoked catecholamine release on synaptic transmission.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2, 5% CO2)
-
Vibratome or tissue chopper
-
Slice incubation/recovery chamber
-
Electrophysiology rig with optogenetic stimulation capabilities
-
Standard slice electrophysiology recording solutions
Procedure:
-
Acute Brain Slice Preparation:
-
Prepare acute brain slices from the region of interest according to standard protocols.[9][10] Briefly, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare slices of the desired thickness (e.g., 300 µm) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a recovery chamber containing aCSF bubbled with carbogen and allow them to recover for at least 1 hour at room temperature.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in aCSF. A typical starting concentration is in the range of 50-100 µM.
-
After the initial recovery period, transfer the slices to an incubation chamber containing aCSF with this compound.
-
Incubate the slices in the this compound-containing aCSF for a sufficient duration to allow for catecholamine depletion. An incubation period of 1-2 hours is a reasonable starting point.
-
-
Electrophysiological Recording and Optogenetic Stimulation:
-
Transfer a this compound-treated slice to the recording chamber of the electrophysiology rig and continuously perfuse with this compound-containing aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Deliver optogenetic stimulation to the slice to activate catecholaminergic terminals while recording the postsynaptic responses.
-
Compare the optogenetically-evoked responses in this compound-treated slices to those recorded in control slices (incubated in aCSF without this compound).
-
Self-Validation and Controls:
-
Control Slices: Record from slices that have undergone the same preparation and incubation procedure but without the addition of this compound to the aCSF.
-
Washout Experiments: In some cases, it may be possible to wash out the effects of this compound by perfusing the slice with drug-free aCSF for an extended period.
-
Pharmacological Confirmation: The identity of the optogenetically-released catecholamine can be confirmed by bath-applying specific receptor antagonists (e.g., dopamine receptor antagonists) and observing a blockade of the evoked response.
Conclusion: A Powerful Synergy for Dissecting Neural Circuits
The combination of this compound-induced catecholamine depletion and optogenetic control provides a robust and versatile experimental strategy for dissecting the precise roles of catecholaminergic signaling in neural circuit function and behavior. By transiently silencing the background of endogenous catecholamine release, researchers can unmask the specific contributions of defined neuronal populations with unprecedented clarity. The protocols and considerations outlined in this guide provide a starting point for the successful implementation of this powerful technique. As with any pharmacological tool, careful experimental design, appropriate controls, and thorough validation are paramount to obtaining meaningful and reproducible results.
References
- 1. Integrating Optogenetic and Pharmacological Approaches to Study Neural Circuit Function: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetics and pharmacogenetics: principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound-associated endocrinological changes in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of microdialysis for monitoring tyrosine hydroxylase activity in the brain of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. llanolab.com [llanolab.com]
- 10. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
Troubleshooting & Optimization
Optimizing Metyrosine dosage to avoid sedative side effects in behavioral studies
Prepared by a Senior Application Scientist
Welcome to the technical support center for the use of metyrosine in behavioral research. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound to investigate the role of catecholamines in various behavioral paradigms. Our goal is to provide you with the technical expertise and practical insights necessary to effectively use this compound while mitigating its sedative side effects, ensuring the integrity and validity of your experimental data.
Introduction: The this compound Challenge
This compound, also known as alpha-methyl-p-tyrosine (AMPT), is a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] This makes it an invaluable tool for studying the functional roles of these neurotransmitters in the central nervous system. However, the very mechanism that makes this compound effective—the global depletion of catecholamines—is also responsible for its most common and confounding side effect in behavioral studies: sedation and hypoactivity.[3]
This guide provides a framework for systematically optimizing this compound dosage to achieve significant catecholamine depletion while minimizing sedative effects that can interfere with the interpretation of behavioral data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of the enzyme tyrosine hydroxylase.[1] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the first and rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[1] By blocking this initial step, this compound effectively reduces the levels of these key neurotransmitters in the brain.[4]
Q2: Why does this compound cause sedation?
The sedative effects of this compound are a direct consequence of the depletion of catecholamines, particularly dopamine and norepinephrine, which are crucial for arousal, motivation, and motor control. Reduced signaling in pathways involving these neurotransmitters leads to decreased alertness and locomotor activity, manifesting as sedation.[3]
Q3: What is a typical starting dose of this compound for rodent studies?
Published literature reports a wide range of doses, typically between 50 mg/kg and 250 mg/kg administered intraperitoneally (i.p.).[3][5] A common dose used to induce significant catecholamine depletion and observable behavioral effects, such as hypoactivity, is 100 mg/kg in rats.[3] For mice, doses around 200 mg/kg have been used to attenuate stimulant-induced hyperactivity.[4] However, the optimal dose is highly dependent on the specific animal strain, the behavioral assay being used, and the desired level of catecholamine depletion.
Q4: How long does it take for this compound to exert its effects, and what is its duration of action?
The effects of this compound on catecholamine synthesis begin shortly after administration, with significant depletion occurring within a few hours.[3] The behavioral effects, such as hypoactivity, can be observed within the first 30 minutes to an hour following an i.p. injection.[3] The duration of action is relatively long-lasting, with catecholamine levels remaining suppressed for several hours.
Troubleshooting Guide: Navigating Sedative Side Effects
Issue 1: My animals are showing profound sedation and are not performing in the behavioral task.
-
Underlying Cause: The dose of this compound is likely too high for the specific strain and behavioral paradigm. Higher doses lead to a more substantial and rapid depletion of catecholamines, resulting in significant motor impairment.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: This is the most critical step to identify the optimal dose. A systematic dose-response experiment will allow you to determine the dose that produces the desired level of catecholamine depletion (if measuring neurochemically) or the desired effect on the target behavior, while having the minimal impact on general locomotor activity. See the detailed protocol below.
-
Adjust the Administration Time: The peak sedative effects of this compound may occur at a different time than the optimal window for your behavioral test. Consider administering this compound several hours before the behavioral testing to allow the initial sedative effects to subside while catecholamine depletion is maintained. A time-course study can help identify this optimal window.
-
Consider a Different Route of Administration: While intraperitoneal (i.p.) injection is common, other routes like oral gavage might offer a different pharmacokinetic profile, potentially with a slower onset and less pronounced peak sedative effect. However, bioavailability may be a concern and would need to be validated.
-
Issue 2: I am not seeing a significant effect on my catecholamine-dependent behavior, but I am observing some sedation.
-
Underlying Cause: This could indicate that the dose is in a range that is starting to cause sedation without yet being sufficient to produce a robust effect in your specific behavioral assay. It's also possible that the behavior is less sensitive to catecholamine depletion than general motor activity.
-
Troubleshooting Steps:
-
Incremental Dose Increases: Based on your initial observations, cautiously increase the dose in small increments (e.g., 25 mg/kg) and carefully monitor both the target behavior and locomotor activity.
-
Neurochemical Confirmation: If possible, correlate your behavioral findings with neurochemical data. Measure catecholamine levels in relevant brain regions (e.g., striatum, prefrontal cortex) at different doses and time points to confirm the extent of depletion. This will help you understand if the lack of behavioral effect is due to insufficient catecholamine depletion.
-
Refine Your Behavioral Paradigm: Ensure that your behavioral task is sensitive enough to detect the effects of catecholamine depletion. Consider increasing the task difficulty or motivation to unmask the effects of this compound.
-
Issue 3: The sedative effects of this compound are variable across my animals.
-
Underlying Cause: Inter-individual variability in drug metabolism and sensitivity is common. Factors such as sex, age, weight, and even housing conditions can influence an animal's response to this compound.
-
Troubleshooting Steps:
-
Strict Subject Standardization: Ensure that all animals in your study are of the same sex, age, and have been housed under identical conditions.
-
Acclimatization and Handling: Proper acclimatization to the housing and testing environment is crucial. Consistent and non-aversive handling can reduce stress, which can impact baseline catecholamine levels and drug responses.[6]
-
Counterbalancing: When testing multiple groups, ensure that the order of testing is counterbalanced across treatment conditions to avoid time-of-day effects.[7]
-
Experimental Protocol: Dose-Response Study for Locomotor Activity
This protocol provides a framework for determining the dose of this compound that minimizes sedation, as measured by locomotor activity, in rodents.
Objective: To identify the highest dose of this compound that does not significantly reduce spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Open field arenas equipped with automated activity monitoring systems
-
Standard laboratory equipment for injections
Procedure:
-
Animal Acclimatization: House animals in the facility for at least one week prior to the experiment to acclimate them to the environment. Handle the animals daily for several days leading up to the study to reduce handling stress.[6]
-
Group Assignment: Randomly assign animals to different treatment groups (e.g., Vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg, and 200 mg/kg this compound). A group size of 8-10 animals is typically sufficient.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Baseline Locomotor Activity (Optional but Recommended): On the day before the drug administration, place each animal in the open field arena and record its locomotor activity for 30-60 minutes to establish a baseline. This can help identify outliers and reduce variability.
-
Drug Administration: Administer the assigned dose of this compound or vehicle via i.p. injection.
-
Post-Injection Locomotor Activity Assessment: At a predetermined time point after injection (e.g., 60 minutes), place the animals in the open field arenas and record their locomotor activity for 30-60 minutes. It is advisable to test at multiple time points (e.g., 30, 60, 120, and 240 minutes post-injection) in separate cohorts of animals to establish a time-course of the sedative effects.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of ambulatory movements). Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determination of Optimal Dose: Identify the highest dose of this compound that does not cause a statistically significant decrease in locomotor activity compared to the vehicle control group. This dose can then be used as a starting point for your primary behavioral experiments.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | % of Vehicle Control |
| Vehicle | 0 | 3500 ± 250 | 100% |
| This compound | 25 | 3350 ± 280 | 95.7% |
| This compound | 50 | 3100 ± 300 | 88.6% |
| This compound | 100 | 1800 ± 210 | 51.4% |
| This compound | 200 | 950 ± 150 | 27.1% |
* Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are illustrative.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound Dose Optimization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising reliability of mouse performance in behavioural testing: the major role of non-aversive handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
Troubleshooting Metyrosine stability in aqueous solutions for long-term experiments
A Guide to Ensuring Stability in Long-Term Aqueous Experiments
Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how the success of a long-term experiment can hinge on the stability of a single reagent. Metyrosine, a potent inhibitor of tyrosine hydroxylase, is a critical tool in catecholamine research, but its unique physicochemical properties present challenges in aqueous solutions. This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and ensure the stability and efficacy of your this compound solutions from day one to the final timepoint.
This is a living document, structured to address the most common questions and critical failure points encountered in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of this compound Stability
This section addresses the foundational knowledge required before you even pick up a spatula. Understanding these principles is the first step in preventing experimental failure.
Question 1: What is the baseline solubility of this compound, and why is it so difficult to dissolve in neutral water or buffers?
Answer: this compound is a crystalline solid that is classified as "very slightly soluble" in water.[1][2][3] The Human Metabolome Database lists its solubility at approximately 2.48 g/L. This low solubility in neutral pH environments is due to its zwitterionic nature. This compound has two pKa values, approximately 2.7 and 10.1, meaning it carries both a positive and a negative charge at neutral pH, leading to strong intermolecular interactions in its crystal lattice that resist dissolution in water.[1]
For practical lab work, this means that attempting to dissolve this compound directly into Phosphate-Buffered Saline (PBS) at pH 7.2 or standard cell culture media will be challenging and often result in an incomplete dissolution or a suspension, not a true solution. For instance, its solubility in PBS (pH 7.2) is limited to about 2 mg/mL.[4]
Question 2: How does pH dramatically alter the solubility and, more critically, the stability of this compound?
Answer: The key to solubilizing this compound lies in pH adjustment. Its solubility markedly increases in both acidic and alkaline aqueous solutions.[1][2][3]
-
In Acidic Solutions (pH < 2.7): The carboxyl group is protonated, leaving the amino group with a positive charge. This net positive charge allows the molecule to interact more readily with water, thus increasing solubility. This is the preferred method for creating stable stock solutions.
-
In Alkaline Solutions (pH > 10.1): The amino group is deprotonated, leaving the carboxyl group with a negative charge. This net negative charge also enhances solubility. However, this approach comes with a severe stability trade-off. this compound is highly susceptible to oxidative degradation in alkaline aqueous solutions.[1][2][3] This degradation is a critical point of failure in long-term experiments and should be avoided.
Question 3: What is the primary degradation pathway for this compound in prepared solutions?
Answer: The primary and most concerning degradation pathway for this compound in aqueous solution is oxidation . This process is significantly accelerated under several conditions:
-
Alkaline pH: As stated, alkaline conditions promote oxidative degradation.[1][2][3]
-
Presence of Oxygen: Dissolved oxygen in the solution acts as a key reactant in the oxidation process.[5]
-
Exposure to Light: Photodegradation can occur, where light energy catalyzes the breakdown of the molecule.[6][7]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[6]
While the exact structure of all degradation products is not fully detailed in standard monographs, the process compromises the integrity of the active compound, reducing its effective concentration and potentially producing confounding artifacts in your experiment. This is analogous to the well-documented oxidation of other amino acids like methionine in therapeutic proteins, which can be initiated by free radicals or oxygen.[8][9]
Question 4: What are the definitive storage recommendations for this compound as a solid and in solution?
Answer: Adhering to proper storage conditions is non-negotiable for maintaining the integrity of this compound.
-
Solid Powder: this compound powder should be stored in well-closed containers, protected from light, at controlled room temperature (20°C to 25°C or 68°F to 77°F).[3] Some suppliers of the crystalline solid for research recommend storage at -20°C, which provides excellent long-term stability for years.[4]
-
Aqueous Solutions: The stability of aqueous solutions is far more limited. For solutions prepared in aqueous buffers, it is strongly recommended not to store them for more than one day. [4] For long-term experiments, the only reliable method is to prepare a concentrated stock solution (typically in acidic conditions, see protocol below), store it in single-use aliquots at -20°C or -80°C, and use a fresh aliquot for each experimental timepoint. This minimizes the risks of degradation and freeze-thaw cycles.
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[4] | Keep in a well-closed, desiccated container. |
| 20-25°C (USP) | Per expiration | Store in a well-closed container.[3] | |
| Aqueous Stock (Acidified) | -20°C | Up to 1 month (general best practice) | Store in single-use aliquots, protected from light. |
| -80°C | Up to 6 months (general best practice) | Optimal for long-term storage of aliquots. | |
| Working Solution (in Buffer) | 2-8°C | < 24 hours[4] | Prepare fresh daily. Discard if any discoloration or precipitation occurs. |
Troubleshooting Guide: Addressing In-Experiment Failures
When issues arise mid-experiment, a systematic approach is needed to identify and rectify the problem.
Scenario 1: Precipitate Formation in the this compound Solution
You've prepared a this compound solution, but after a short time in the incubator or on the bench, you observe a white precipitate.
-
Causality Analysis: Precipitation is almost always a result of solubility limits being exceeded. This typically happens when an acidic stock solution of this compound is diluted into a neutral or slightly alkaline buffer (like cell culture media), causing the pH to shift back towards neutral where this compound is poorly soluble. The buffer's capacity may be insufficient to maintain the low pH required to keep the this compound fully dissolved at that concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Scenario 2: Loss of Biological Effect Over Time
Your experiment runs for several days or weeks, and you notice the expected biological effect of this compound diminishes at later timepoints, suggesting a loss of potency.
-
Causality Analysis: A gradual loss of effect points directly to the chemical degradation of this compound in your working solution. As established, the primary culprit is oxidation, accelerated by the physiological conditions of most long-term experiments (37°C, neutral pH, oxygen-rich environment).
-
Preventative Protocol: Stability Validation
To ensure your results are trustworthy, you must validate the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound over time in your experimental medium.
Methodology (Self-Validating System):
-
Preparation: Prepare your final working solution of this compound in the exact medium (e.g., DMEM + 10% FBS) you will use for your experiment.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution. This is your baseline control. Flash-freeze in liquid nitrogen and store at -80°C.
-
Incubation: Place the bulk of the working solution in your incubator (e.g., 37°C, 5% CO₂), mimicking the exact experimental conditions.
-
Sampling: At subsequent timepoints (e.g., 24h, 48h, 72h, etc.), remove additional aliquots, flash-freeze, and store at -80°C.
-
Analysis: Once all samples are collected, analyze them simultaneously using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV detection (maximum absorbance is around 274 nm in 0.1 N HCl).[10][11]
-
Evaluation: Compare the peak area of this compound at each timepoint to the T=0 sample. A significant decrease (>10%) in the peak area indicates degradation.
This protocol provides definitive evidence of stability (or instability) and is a cornerstone of trustworthy research.
-
Validated Experimental Protocols
Protocol 1: Preparation of a Concentrated, Stable this compound Stock Solution
This protocol leverages pH manipulation to achieve a stable, concentrated stock solution, minimizing the risk of degradation from alkaline conditions.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Suspension: Add a small volume of sterile, nuclease-free water to create a slurry. Do not expect it to dissolve.
-
Acidification: While gently vortexing, add 1 N Hydrochloric Acid (HCl) dropwise. The this compound will begin to dissolve as the pH drops. Continue adding HCl until the solution is completely clear. The target pH should be between 2.0 and 2.5.
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach the desired final concentration (e.g., 10 mg/mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store these aliquots at -80°C, protected from light.
Protocol 2: Workflow for Using this compound in Long-Term Cell Culture
This workflow is designed to maintain a consistent, active concentration of this compound throughout a multi-day or multi-week experiment.
Caption: Workflow for consistent this compound dosing.
By implementing these scientifically-grounded protocols and troubleshooting guides, you can mitigate the inherent stability challenges of this compound, ensuring the integrity and reproducibility of your long-term experimental data.
References
- 1. drugs.com [drugs.com]
- 2. This compound Capsules [dailymed.nlm.nih.gov]
- 3. This compound Capsules, USP [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Minimizing Metyrosine-Induced Toxicity in Primary Neuronal Cultures
Welcome to the technical support guide for researchers utilizing Metyrosine (α-Methyl-L-tyrosine) in primary neuronal cultures. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you mitigate toxicity and ensure the integrity of your experimental outcomes. As scientists, we understand that primary neurons are a delicate and valuable resource; this guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Understanding the Challenge: The Mechanism of this compound Action and Toxicity
This compound is a potent and specific competitive inhibitor of the enzyme Tyrosine Hydroxylase (TH).[1][2][3] TH catalyzes the rate-limiting step in the biosynthesis of catecholamines—dopamine, norepinephrine, and epinephrine.[1][4][5] By blocking this enzyme, this compound effectively depletes neuronal systems of these critical neurotransmitters. While this is a powerful tool for studying catecholaminergic pathways, this profound biochemical disruption can induce significant stress and toxicity in the sensitive environment of an in vitro primary neuronal culture, leading to apoptosis and experimental failure.[6][7]
The primary driver of toxicity is the depletion of essential neurotransmitters that neurons rely on for signaling and survival. However, secondary mechanisms can exacerbate cell death, including the potential for increased oxidative stress and excitotoxic imbalance.[8][9] This guide will address how to manage both the primary and potential secondary toxic effects.
Visualizing the Pathway: this compound's Impact on Neuronal Health
To effectively troubleshoot, it is crucial to understand the sequence of events following this compound application.
Caption: this compound's inhibition of Tyrosine Hydroxylase leads to catecholamine depletion, inducing neuronal stress and potentially secondary toxic cascades culminating in apoptosis.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.
Part 1: Proactive Mitigation & Experimental Design
Q1: My this compound experiments are failing due to high toxicity. Are there foundational culture practices I should re-evaluate first?
A1: Absolutely. The resilience of your primary neurons to any pharmacological agent, including this compound, is fundamentally dependent on the health of the initial culture. Before attributing all toxicity to the compound, ensure your basic culture protocol is optimized. Inconsistent or unhealthy cultures are highly susceptible to any form of stress.
Causality: Primary neurons, having been removed from their native environment, are exquisitely sensitive to their surroundings.[10] Proper substrate adhesion, nutrient availability, and appropriate cell density are non-negotiable prerequisites for survival and for generating reproducible data.[11][12]
Key Parameters for Healthy Primary Neuronal Cultures
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
|---|---|---|
| Coating Substrate | Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) | Neurons require an adhesive matrix to attach to plastic or glass.[11][13] Ensure the entire well surface is evenly coated to prevent cell clumping. If cells are lifting or clumping, your coating may be degrading or was washed off too vigorously.[13] |
| Culture Medium | Serum-free medium (e.g., Neurobasal) with B27 supplement and GlutaMAX. | Serum contains factors that promote glial proliferation and can introduce experimental variability.[13] Neurobasal medium is specifically formulated to support neuronal survival.[14] Ensure your supplemented medium is fresh, as it is typically stable for only about two weeks at 4°C.[15] |
| Seeding Density | ~1,000–5,000 cells/mm² (empirically determine for your specific neuron type and experimental goal). | Densities that are too low can deprive neurons of essential autocrine/paracrine signaling, while densities that are too high can lead to rapid nutrient depletion and excitotoxicity.[12] |
| Dissociation | Use embryonic tissue (e.g., E16-E18 for rodents) and gentle dissociation methods. | Embryonic neurons have better viability and less complex processes, reducing damage during dissociation.[11][13] Over-trituration or harsh enzymatic digestion can cause irreparable damage before the experiment even begins.[12][16] |
| Post-Plating Care | Allow cultures to stabilize for at least 5-7 days in vitro (DIV) before starting experiments. Minimize disturbances. | Neurons need time to adhere, extend neurites, and form synaptic connections.[13] They are sensitive to physical shock, so handle plates gently and minimize time outside the incubator.[10][12] |
Q2: How do I establish a therapeutic window for this compound—effective catecholamine depletion without excessive cell death?
A2: You must perform a systematic dose-response and time-course experiment. There is no universal "non-toxic" concentration; it is highly dependent on the neuronal type (e.g., cortical vs. midbrain dopaminergic neurons), culture age, and density.
Causality: The goal is to find the concentration range where the on-target effect (inhibition of tyrosine hydroxylase) is maximized while off-target or downstream toxic effects are minimized. This requires parallel assessment of a biochemical endpoint and a viability endpoint.
Caption: Workflow for determining the optimal this compound concentration by correlating cell viability with the desired biochemical effect across a range of doses and times.
Experimental Protocol: this compound Dose-Response Using MTT Assay
This protocol provides a framework for assessing cytotoxicity.[17][18]
-
Cell Plating: Seed primary neurons in a 96-well plate according to best practices and allow them to mature for 7-10 days.
-
Stock Solution: Prepare a concentrated stock of this compound. Note that it has poor solubility at neutral pH; dissolving in aqueous solution may require pH adjustment with NaOH.[18] Filter-sterilize the final stock.
-
Treatment Preparation: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. A good starting range is 1 µM to 200 µM.[18] Always include a vehicle-only control (the same solution used to dissolve this compound, with pH adjusted if necessary).
-
Incubation: Carefully replace the old medium in the wells with the this compound-containing medium. Incubate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (~570 nm for MTT) using a plate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot viability versus this compound concentration to determine the TC50 (toxic concentration, 50%). Select a working concentration well below the TC50 that still achieves your desired level of catecholamine depletion.
Part 2: Reactive Troubleshooting
Q3: I'm seeing significant neurite retraction and beading on my neurons after this compound treatment, but the cell bodies appear intact. What does this signify?
A3: This is a classic sign of early-stage neuronal stress and a prelude to cell death. Neurites, particularly the axon terminal, are highly metabolically active and often show the first signs of distress.
Causality: Neurite beading and retraction indicate a disruption of the axonal cytoskeleton and transport machinery, which is an energy-dependent process. The cellular stress induced by this compound is likely causing a localized energy deficit or ionic imbalance, leading to these morphological changes. This is your last opportunity to intervene before irreversible damage to the soma occurs.
Troubleshooting Steps:
-
Reduce Exposure: Immediately decrease the this compound concentration or shorten the incubation period. You are likely operating at the very edge of the toxic threshold.
-
Assess Culture Health: Double-check for subtle signs of compromised culture health (e.g., slight medium color change, minor debris) that could be making the neurons hypersensitive.
-
Consider Prophylactic Support: For future experiments, consider co-treating with a neuroprotective agent to increase the resilience of your cultures (see Part 3).
Q4: My cultures look healthy, but after adding this compound, the neurons detach from the plate in large sheets. What is happening?
A4: Widespread detachment indicates a catastrophic loss of cell adhesion, which is a terminal event in either apoptosis or necrosis. Given the mechanism of this compound, this is likely due to the induction of a robust apoptotic program.
Causality: Apoptotic cells shrink and lose their focal adhesions to the substrate. If a large percentage of the population becomes apoptotic simultaneously, the integrity of the entire neuronal network can be compromised, leading to mass detachment.
Troubleshooting Steps:
-
Confirm Apoptosis: Use an assay for caspase-3 activation or a TUNEL stain to confirm that programmed cell death is the mechanism.
-
Drastically Reduce Concentration: Your this compound concentration is far too high for your specific culture system. Re-run your dose-response starting at a 10-fold lower concentration.
-
Re-evaluate Substrate Coating: While the primary cause is likely the compound, a sub-optimal coating may fail to hold on to even moderately stressed cells. Ensure your PDL/PLL coating protocol is robust and reproducible.[13]
Part 3: Advanced Mitigation Strategies
Q5: Can I supplement my culture medium with agents to specifically counteract the potential secondary toxicities of this compound?
A5: Yes, this is an excellent strategy to increase the experimental window. By mitigating potential secondary toxic effects like oxidative stress or excitotoxicity, you can often use a more effective concentration of this compound without inducing widespread cell death.
Causality: Neurotoxicity is often a multi-faceted process.[6] While this compound's primary effect is catecholamine depletion, this can disrupt other interconnected systems. Providing targeted support to these systems can bolster neuronal resilience.
Potential Neuroprotective Co-Treatments
| Agent Class | Example(s) | Mechanism of Action | Recommended Starting Conc. (in vitro) |
|---|---|---|---|
| Antioxidants | N-acetylcysteine (NAC), Trolox (Vitamin E analog), Melatonin | Scavenge reactive oxygen species (ROS) and reduce oxidative damage, a common downstream pathway in neurotoxicity.[9][19][20][21] | 1-5 mM (NAC), 1-10 µM (Trolox), 1-10 µM (Melatonin) |
| Iron Chelators | Deferoxamine (DFO) | Iron is a cofactor for TH and can participate in Fenton reactions that generate highly toxic hydroxyl radicals.[22][23] Chelating excess iron can reduce this source of oxidative stress.[24][25] | 10-100 µM |
| NMDA Receptor Antagonists | MK-801 (Dizocilpine) | Dopaminergic signaling modulates glutamate transmission. Depletion could lead to glutamatergic over-activity (excitotoxicity).[8] Low-dose antagonists can block this. Use with extreme caution due to their own potential toxicity. [26][27] | 1-10 µM |
Self-Validation is Critical: When using any of these agents, you MUST include proper controls:
-
This compound alone: To quantify its baseline toxicity.
-
Neuroprotective agent alone: To ensure it is not toxic by itself at the chosen concentration.
-
This compound + Neuroprotective agent: To measure the degree of rescue.
-
Vehicle control: The baseline for a healthy culture.
By implementing these systematic, evidence-based strategies, you can successfully minimize this compound-induced toxicity, leading to more robust, reproducible, and meaningful data from your primary neuronal cultures.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuronal cell death in neurodegenerative diseases: recurring themes around protein handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. dendrotek.ca [dendrotek.ca]
- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 15. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Neuroprotective Effects of Natural Antioxidants Against Branched-Chain Fatty Acid-Induced Oxidative Stress in Cerebral Cortex and Cerebellum Regions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Iron toxicity and chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Iron chelators for the treatment of iron overload disease: relationship between structure, redox activity, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Do NMDA receptor antagonists protect against MPTP-toxicity? Biochemical and immunocytochemical analyses in black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Compensatory mechanisms to Metyrosine treatment in vivo
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing Metyrosine in in vivo experimental models. This document is designed to provide in-depth technical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Section 1: Core Principles of this compound Action
This compound (also known as α-Methyl-p-tyrosine or AMPT) is a potent and specific inhibitor of the enzyme Tyrosine Hydroxylase (TH).[1][2][3] TH is the critical, rate-limiting enzyme in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[1][4][5][6] By competitively inhibiting TH, this compound blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), thereby depleting catecholamine levels throughout the central and peripheral nervous systems.[1][4][7][8][9] This targeted inhibition makes it an invaluable tool for investigating the roles of catecholamines in various physiological and pathological processes.
Mechanism of Action at a Glance
The following diagram illustrates the canonical catecholamine synthesis pathway and the precise point of this compound's inhibitory action.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and execution of experiments involving this compound.
Q1: Why is the effect of this compound diminishing over time in my chronic study?
A: This is a classic example of a biological compensatory response. The body attempts to overcome the pharmacological blockade and restore homeostasis. Two primary mechanisms are likely at play:
-
Upregulation of Tyrosine Hydroxylase (TH): Prolonged inhibition of TH can lead to a compensatory increase in the transcription and translation of the TH gene.[10] This results in a higher concentration of the enzyme, requiring a greater dose of this compound to achieve the same level of inhibition. Stress, a common element in animal studies, can itself lead to discrepancies between TH mRNA and protein levels, suggesting complex post-transcriptional regulation.[10]
-
Disruption of Feedback Inhibition: Catecholamines, particularly dopamine, naturally inhibit TH activity.[6][11][12][13][14][15] this compound-induced depletion of catecholamines removes this negative feedback, leading to increased activity of any uninhibited TH enzyme.[6][15]
Q2: My animals are showing profound sedation and extrapyramidal symptoms (e.g., tremors, rigidity). Is this expected?
A: Yes, these are known and expected side effects of this compound treatment, primarily due to the depletion of dopamine in the central nervous system.[1][2][16] Dopamine is crucial for motor control (via the nigrostriatal pathway) and arousal/wakefulness.[1]
-
Sedation: Occurs due to decreased signaling in dopaminergic pathways that regulate alertness.[3][16] It is the most common adverse effect reported.[3]
-
Extrapyramidal Symptoms (EPS): Tremors, rigidity, and drooling are direct consequences of reduced dopamine function in the basal ganglia, mimicking aspects of Parkinsonism.[2][16][17] Caution is advised when co-administering this compound with other drugs that affect the extrapyramidal system, like phenothiazines or haloperidol, as these effects can be potentiated.[18]
Q3: How long after the final dose can I expect catecholamine levels to return to baseline?
A: The biochemical effects of this compound are relatively short-lived. Following discontinuation of the drug, urinary concentrations of catecholamines and their metabolites typically return to pre-treatment levels within 3 to 4 days.[7] Blood pressure, if lowered by the treatment, also gradually returns to baseline within 2 to 3 days.[7][19] This relatively rapid recovery is important for planning washout periods in crossover study designs.
Q4: I'm observing an unexpected increase in DOPA and its metabolites despite TH inhibition. How is this possible?
A: While this compound is a potent TH inhibitor, the body may attempt to compensate by shunting precursors through alternative, albeit less efficient, pathways. Research in patients with pheochromocytoma treated with this compound has shown that the suppression of norepinephrine and epinephrine can be associated with an increase in plasma L-DOPA and its sulfated metabolites.[20] This suggests that the excess L-tyrosine that cannot be processed by TH may be channeled toward L-DOPA production via other enzymes, such as tyrosinase, particularly in non-catecholaminergic tissues.[20] This can lead to a subsequent rise in dopamine metabolites, even as norepinephrine and epinephrine remain suppressed.[20]
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in catecholamine depletion between subjects. | 1. Inconsistent oral absorption (if administered via gavage or in chow).2. Individual differences in drug metabolism and excretion.3. Stress-induced variations in baseline catecholamine synthesis. | 1. Switch to intraperitoneal (i.p.) injection for more consistent bioavailability.[21]2. Ensure precise dosing based on up-to-date body weights.3. Acclimatize animals thoroughly to handling and experimental procedures to minimize stress.[21]4. Consider measuring plasma this compound levels to correlate drug exposure with catecholamine depletion. |
| Unexpected mortality or severe morbidity. | 1. Excessive catecholamine depletion leading to cardiovascular collapse, especially if animals are subjected to stressors.2. Dehydration due to crystalluria (crystal formation in urine), a known side effect.[1][2][17] | 1. Start with a lower dose and titrate up, monitoring animal welfare closely. The recommended initial dose in humans is 250 mg four times daily, with titration up to 4 g/day .[18][19] Animal model dosages should be scaled appropriately.[21]2. Ensure animals have ad libitum access to water. For high-dose studies, consider providing hydration support (e.g., hydrogel packs or saline injection). Drinking 6-8 glasses of water daily is recommended for human patients.[22] |
| Behavioral phenotype is opposite to what was expected (e.g., hyperactivity instead of sedation). | 1. Receptor Supersensitivity: Chronic reduction in neurotransmitter availability can lead to an upregulation of postsynaptic receptors or an enhancement of their signaling efficiency.[23][24][25] A subsequent challenge (e.g., a stressor causing a small release of remaining catecholamines) could elicit an exaggerated response from these sensitized receptors.[25]2. Withdrawal Effect: A brief period of insomnia or overstimulation can occur for 2-3 days after discontinuing this compound.[22][26] | 1. Measure receptor density and affinity (e.g., via radioligand binding assays) in a terminal experiment to confirm supersensitivity.2. Be aware that this phenomenon can confound behavioral results. The timing of behavioral testing relative to the duration of this compound treatment is critical.3. Plan for appropriate washout periods and be mindful of potential withdrawal effects in the immediate post-treatment phase. |
The Logic of Compensatory Receptor Supersensitivity
Chronic under-stimulation of postsynaptic catecholamine receptors due to this compound treatment triggers a homeostatic response to enhance signaling efficiency. This is a critical concept for interpreting long-term studies.
Section 4: Key Experimental Protocols
Protocol: this compound Administration in Rodent Models
This protocol is a general guideline. Doses and routes must be optimized for your specific animal model and experimental question.
Materials:
-
This compound (α-Methyl-DL-tyrosine)
-
Sterile 0.9% Saline
-
Vehicle (e.g., 0.5% methylcellulose or saline, depending on solubility and route)
-
Syringes and appropriate gauge needles for the chosen route of administration
-
Animal scale
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.[21]
-
Drug Preparation: Prepare this compound fresh daily. For intraperitoneal (i.p.) injection, this compound can be dissolved in saline.[21] Sonication may be required. For oral gavage, it may need to be suspended in a vehicle like methylcellulose.
-
Dosage Calculation: Weigh each animal immediately before dosing. Calculate the injection volume based on the desired dose (e.g., 100-200 mg/kg for i.p. administration is a common range in rodent studies).[21]
-
Administration:
-
Control Group: Administer an equivalent volume of the vehicle used for the drug preparation.
-
Treatment Group: Administer the calculated this compound dose. For i.p. injection in mice or rats, ensure proper technique to avoid puncturing organs.
-
-
Timing: The maximum biochemical effect (catecholamine depletion) is typically observed within 2-3 days of continuous treatment.[7] For acute studies, allow at least 2 hours post-injection for significant depletion to occur before behavioral testing or tissue collection.[21]
-
Monitoring: Observe animals for adverse effects such as excessive sedation, motor deficits, or signs of distress.[2][16] Ensure continuous access to food and water.
Protocol: Measurement of Plasma Catecholamines via HPLC-EC
This protocol provides an overview of the principles for quantifying catecholamines. It is highly recommended to consult specialized literature for detailed validation and optimization.[27][28]
Principle: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (EC) is a sensitive and reliable method for measuring catecholamines in biological samples.[27] The method involves extracting catecholamines from plasma, separating them on a chromatography column, and detecting them based on their electrochemical properties (oxidation).[27]
Workflow Diagram:
Key Steps:
-
Sample Collection: Collect blood into pre-chilled tubes containing EDTA to prevent clotting and catecholamine degradation. Immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 4°C and carefully collect the plasma supernatant.
-
Extraction: Catecholamines are selectively adsorbed from the plasma onto acid-washed alumina at a basic pH (~8.7).[27][29] This step concentrates the analytes and removes many interfering substances.
-
Elution: The bound catecholamines are then eluted from the alumina using a small volume of acid (e.g., perchloric acid).[27][29]
-
Analysis: The acidic eluate is injected into the HPLC system. The compounds are separated on a C18 column and detected by an electrochemical detector, which measures the current produced as the catecholamines are oxidized.[27]
-
Quantification: Concentrations are determined by comparing the peak areas from the samples to those generated from a series of known standards.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. brainkart.com [brainkart.com]
- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 5. Catecholamine - Wikipedia [en.wikipedia.org]
- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-transcriptional Regulation of Tyrosine Hydroxylase Expression in Adrenal Medulla and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Tyrosine hydroxylase and regulation of dopamine synthesis. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. This compound (Demser): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 18. drugs.com [drugs.com]
- 19. drugs.com [drugs.com]
- 20. Alternative catecholamine pathways after tyrosine hydroxylase inhibition in malignant pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. drugs.com [drugs.com]
- 23. Supersensitivity and Subsensitivity of the β-Adrenergic Receptor in Pineal Gland Regulated by Catecholamine Transmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Supersensitivity and subsensitivity of the beta-adrenergic receptor in pineal gland regulated by catecholamine transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Changes in brain catecholamine turnover and receptor sensitivity induced by social deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. healio.com [healio.com]
- 27. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metyrosine and Tyrosine Supplementation
Welcome to the technical support resource for researchers investigating the interaction between Metyrosine and tyrosine supplementation. This guide provides in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound?
This compound, also known as α-Methyltyrosine, functions as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] TH is the critical, rate-limiting enzyme in the catecholamine biosynthesis pathway, responsible for converting the amino acid L-tyrosine into L-DOPA.[1][4] By binding to the active site of TH, this compound prevents the natural substrate, tyrosine, from being converted. This action effectively reduces the production of downstream catecholamines: dopamine, norepinephrine, and epinephrine.[1][5] This mechanism is clinically utilized to manage conditions of catecholamine excess, such as in patients with pheochromocytoma.[4][6]
Q2: What is the scientific rationale for using tyrosine supplementation to reverse this compound's effects?
The rationale is grounded in the principle of competitive inhibition. Since this compound competes with tyrosine for the same active site on the tyrosine hydroxylase enzyme, sufficiently increasing the concentration of the substrate (tyrosine) can outcompete the inhibitor (this compound).[1][3][7] According to the laws of enzyme kinetics, a competitive inhibitor's effect can be overcome by increasing the substrate concentration.[7][8] By providing a surplus of L-tyrosine, the probability of the enzyme binding to its natural substrate increases, thereby restoring the rate of L-DOPA production and subsequent catecholamine synthesis.[9][10]
Q3: What are the primary model systems used to study this interaction?
This interaction is typically studied in both in vitro and in vivo models.
-
In Vitro : Adrenal chromaffin cells (like PC12 cells) are frequently used as they naturally synthesize and secrete catecholamines, providing a direct system to measure the effects of this compound and tyrosine.
-
In Vivo : Rodent models, particularly rats and mice, are standard. Researchers can administer this compound to deplete systemic or central nervous system catecholamine levels and then provide tyrosine supplementation to observe behavioral, physiological, and neurochemical recovery.[11]
Visualizing the Biochemical Pathway
Understanding the mechanism requires a clear picture of the catecholamine synthesis pathway.
Caption: this compound competitively inhibits Tyrosine Hydroxylase, the rate-limiting step.
Experimental Protocols & Data
Protocol 1: In Vitro Catecholamine Depletion and Rescue in PC12 Cells
This protocol outlines a typical experiment to demonstrate the reversal of this compound-induced catecholamine depletion in a cell culture model.
Step-by-Step Methodology:
-
Cell Culture: Plate PC12 cells in 12-well plates at a density of 2x10^5 cells/well and allow them to adhere for 24 hours under standard conditions (37°C, 5% CO₂).[12]
-
Reagent Preparation:
-
This compound Stock (10 mM): Prepare by dissolving in sterile water with pH adjustment using 1 M NaOH to aid solubility. Filter-sterilize with a 0.22 µm syringe filter.[13]
-
L-Tyrosine Stock (50 mM): Prepare a stock solution in serum-free media. Gentle warming and vortexing may be required for complete dissolution. Filter-sterilize.
-
-
Treatment Phase (24 hours):
-
Control Group: Replace media with fresh complete media.
-
This compound Group: Replace media with media containing 10 µM this compound.
-
Rescue Group: Replace media with media containing 10 µM this compound AND 500 µM L-Tyrosine.
-
Tyrosine Only Group: Replace media with media containing 500 µM L-Tyrosine.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well into microcentrifuge tubes containing an antioxidant stabilizer (e.g., 0.1 M perchloric acid).
-
Lyse the cells on the plate using a suitable lysis buffer.
-
Store all samples at -80°C until analysis.
-
-
Analysis:
Expected Quantitative Data
The following table summarizes representative data from studies investigating this compound's effect on catecholamine levels.
| Treatment Group | Dopamine (% of Control) | Norepinephrine (% of Control) | Rationale for Effect |
| Control | 100% | 100% | Baseline catecholamine synthesis. |
| This compound (10 µM) | ~30-40% | ~45-55% | Competitive inhibition of Tyrosine Hydroxylase reduces catecholamine production significantly.[2][19] |
| This compound + Tyrosine | ~75-85% | ~80-90% | Excess tyrosine substrate outcompetes this compound, partially restoring enzyme activity and synthesis. |
| Tyrosine Only | ~110-120% | ~105-115% | Increased substrate availability can slightly boost the rate of synthesis in a normally functioning pathway.[9] |
Note: Values are illustrative based on typical experimental outcomes. Actual percentages will vary based on cell line, incubation times, and specific concentrations used.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during their experiments in a direct Q&A format.
Q: I am not observing a significant reversal of this compound's effects after adding tyrosine. What could be wrong?
A: This is a common issue with several potential causes. Let's break them down.
-
Insufficient Tyrosine Concentration: The core of the reversal is competitive kinetics. If the tyrosine concentration is not high enough relative to the this compound concentration, it cannot effectively compete for the enzyme's active site.
-
Solution: Perform a dose-response curve. Keep the this compound concentration constant and test a range of tyrosine concentrations (e.g., 100 µM, 500 µM, 1 mM, 5 mM) to find the optimal rescue concentration for your system.
-
-
Timing of Supplementation: The timing of tyrosine addition is critical.
-
Insight: If you pre-treat with this compound for an extended period (e.g., 24 hours) before adding tyrosine, the catecholamine stores may be so depleted that a short "rescue" incubation is insufficient to show a significant increase.
-
Solution: Consider co-incubation of this compound and tyrosine from the start of the experiment. This models a scenario where the competition is happening continuously.
-
-
Cell Health and Viability: High concentrations of this compound can be cytotoxic to some cell lines. Dead or unhealthy cells will not synthesize catecholamines effectively, regardless of tyrosine availability.
Q: My cell viability is low in the this compound-treated wells. What should I do?
A: Cytotoxicity can confound your results. Here’s how to address it.
-
Reduce this compound Concentration: The simplest solution is to lower the dose. Even a partial inhibition of TH is often sufficient to create a measurable effect that can then be rescued. A dose-response experiment is crucial to find a concentration that inhibits synthesis without killing the cells.
-
Shorten Incubation Time: Catecholamine depletion itself can be a cellular stressor over long periods. Try reducing the treatment duration from 24 hours to 12 or even 6 hours. The effect on synthesis is often rapid.[19]
-
Check Media pH: When preparing stock solutions of this compound or tyrosine that require pH adjustment, ensure the final concentration in your cell culture media does not alter the overall media pH. Even small shifts can impact cell health. Always re-check the pH of your final treatment media.
Q: My catecholamine measurements are highly variable between replicates. How can I improve consistency?
A: Variability often stems from sample handling and preparation.
-
Sample Stability: Catecholamines are notoriously unstable and prone to oxidation.
-
Solution: Collect all samples (supernatant, lysates, tissue homogenates) directly into a solution containing an antioxidant and acid, such as 0.1 M perchloric acid with 0.5 mM EDTA. This immediately stabilizes the catecholamines. Keep samples on ice at all times and flash-freeze for long-term storage at -80°C.
-
-
Extraction Efficiency: If you are using a solid-phase extraction (SPE) method to clean up your samples before HPLC, ensure the protocol is validated and consistent.[17]
-
Solution: Always use an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) added at the very beginning of your sample preparation.[17] This will allow you to normalize your results for any variability in extraction recovery between samples.
-
-
Analytical Instrument Performance: Ensure your HPLC-ECD system is performing optimally.
-
Solution: Run a standard curve with every batch of samples. Check for consistent peak shape, retention time, and response. A drifting baseline or noisy signal on the electrochemical detector can indicate a need for electrode polishing or mobile phase degassing.[14]
-
Q: Are there any off-target effects of high-dose tyrosine supplementation I should consider?
A: Yes, this is an important consideration for data interpretation.
-
Altered Neurotransmitter Balance: While the goal is to increase catecholamines, flooding the system with tyrosine can impact other pathways. High levels of tyrosine compete with other large neutral amino acids (LNAAs), like tryptophan, for transport across the blood-brain barrier. This could potentially reduce serotonin synthesis.
-
Cognitive Effects in In Vivo Models: In animal studies, very high doses of tyrosine have been shown to sometimes have a U-shaped dose-response curve on cognitive function, with excessively high doses potentially impairing performance, especially in older subjects.[21][22]
Experimental Workflow Visualization
Caption: A typical workflow for an in vitro this compound/Tyrosine experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. scbt.com [scbt.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. healio.com [healio.com]
- 7. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. labme.ai [labme.ai]
- 10. brain-feed.com [brain-feed.com]
- 11. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. glsciences.com [glsciences.com]
- 15. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jasco-global.com [jasco-global.com]
- 17. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. examine.com [examine.com]
- 24. Tyrosine supplementation is ineffective in facilitating soccer players' physical and cognitive performance during high-intensity intermittent exercise in hot conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Metyrosine in Animal Models: A Technical Support & Troubleshooting Guide
Introduction: Understanding Metyrosine and Its Challenges
Welcome to the technical support center for managing the behavioral side effects of this compound (also known as alpha-methyl-p-tyrosine or AMPT) in animal models. This compound is a powerful pharmacological tool used to investigate the roles of catecholamines—dopamine, norepinephrine, and epinephrine—in various physiological and pathological processes. Its utility stems from its specific mechanism of action: the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine synthesis pathway.[1][2][3][4] By blocking this initial step, this compound effectively depletes catecholamine levels, allowing researchers to study the downstream consequences.
However, this systemic depletion is a double-edged sword. While it provides a robust model for catecholamine deficiency, it also induces a range of significant behavioral side effects that can confound experimental results if not properly managed. The most common of these include profound sedation, motor impairments, and changes in feeding behavior.[1][2][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal mechanisms behind this compound's side effects, providing you with the knowledge to troubleshoot effectively and ensure the integrity of your experimental data. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides structured to address the specific challenges you may encounter.
Core Mechanism: The "Why" Behind this compound's Effects
To effectively manage this compound's side effects, it is crucial to understand its core mechanism. This compound acts as a competitive inhibitor at the tyrosine-binding site of the tyrosine hydroxylase enzyme.[2][4][6] This prevents the conversion of tyrosine to L-DOPA, the precursor for all catecholamines.[7][8][9]
The depletion of dopamine in key motor circuits, such as the nigrostriatal pathway, is the primary cause of the most prominent side effects: sedation and hypoactivity. Understanding this link is the first step in designing experiments that can dissociate these side effects from the specific research question.
Troubleshooting Guide & FAQs
This section is organized by the most common issues encountered during this compound administration. Each question is designed to address a specific problem with both a mechanistic explanation and a practical solution.
Issue 1: Severe Sedation and Hypoactivity
Q1: My animals are profoundly sedated immediately after this compound injection, making it impossible to perform behavioral tests. Why does this happen and what can I do?
A1: Mechanistic Explanation & Solution
-
Causality : This is the most common and expected side effect of this compound.[1][5] Sedation occurs because this compound depletes dopamine, a critical neurotransmitter for arousal, motivation, and motor control. The effect is dose-dependent and typically peaks within 2-3 hours post-administration.[1][10] This hypoactivity is not a sign of illness but a direct pharmacological consequence of inhibiting the engine of the catecholaminergic system.
-
Troubleshooting Workflow : The key is to find a dose that produces the desired level of catecholamine depletion without causing complete immobility. This requires a systematic dose-response study.
-
Experimental Protocol: Dose-Response Study for Locomotor Effects
-
Animal Acclimation : Properly acclimate animals to the housing and testing rooms for at least one week.
-
Group Allocation : Randomly assign animals to different dose groups (e.g., Vehicle, 50 mg/kg, 100 mg/kg, 200 mg/kg this compound). A group size of 8-10 is recommended.
-
Drug Preparation : Prepare this compound solution as described in the "Protocols" section below.
-
Administration : Administer the assigned dose via intraperitoneal (i.p.) injection.
-
Behavioral Testing : At a predetermined time post-injection (e.g., 2 hours), place the animal in an open-field arena and record locomotor activity (distance traveled, rearing, etc.) for a set duration (e.g., 30-60 minutes).
-
Data Analysis : Compare the locomotor activity across dose groups. The goal is to identify a dose that significantly reduces activity but does not induce catalepsy or complete immobility, allowing for other behavioral measures.
-
| This compound Dose (Rodent, i.p.) | Expected Effect on Locomotion | Reported Catecholamine Depletion | Primary Use Case |
| 50-100 mg/kg | Mild to moderate reduction in spontaneous activity. | 20-40% | Studies requiring subtle catecholamine modulation. |
| 100-200 mg/kg | Significant hypoactivity; potential for catalepsy at higher end.[11] | 40-75%[3] | Standard for creating a robust catecholamine depletion model. |
| >200 mg/kg | Profound sedation, catalepsy, and potential for adverse health effects.[12] | >75% | Generally reserved for terminal experiments or specific paradigms. |
Q2: My protocol requires a high dose of this compound, but the animals are too sedated. Can I use another compound to counteract the sedation?
A2: Cautionary Advice and Alternatives
-
Causality : Co-administering a stimulant to counteract sedation is generally not recommended as it introduces a significant confounding variable. For example, a psychostimulant like amphetamine would directly interfere with the dopamine system you are trying to study, rendering your results uninterpretable.
-
Alternative Strategies :
-
Adjust the Timing : The sedative effects of this compound peak and then gradually subside.[1] Consider running your behavioral tests during the recovery phase (e.g., 8-12 hours post-injection) when the animal may have recovered some motor function but catecholamine levels are still suppressed. This requires careful time-course validation.
-
Use a Different Behavioral Paradigm : If your test relies on spontaneous locomotion, it will be inherently confounded. Consider using paradigms that are less dependent on high levels of motor activity, such as tests of anhedonia (sucrose preference) or cognitive function (novel object recognition), ensuring the animal is still capable of the basic responses required.
-
Regional Administration : For highly specific research questions, consider stereotaxic microinjections of this compound into a specific brain region. This will deplete catecholamines locally, avoiding the systemic side effects that impact general motor function.
-
Issue 2: Changes in Food and Water Intake
Q3: I've noticed a significant decrease in food and water consumption, leading to weight loss in my this compound-treated animals. Is this a side effect, and how should I manage it?
A3: Mechanistic Explanation & Management Protocol
-
Causality : Yes, this is a known effect. Dopamine is integral to the brain's reward and motivation systems, which drive feeding behavior.[13] By depleting dopamine, this compound can induce an anhedonia-like state, reducing the motivation to seek and consume food and water.[14] Furthermore, severe sedation can physically prevent the animal from reaching its food or water source.
-
Management Protocol :
-
Provide High-Palatability Food : Supplement the standard chow with a wet, palatable diet (e.g., mash, hydrogel, or a small amount of sweetened peanut butter). This can help overcome the reduced motivation to eat.
-
Easy Access to Water : Ensure water is easily accessible. Use long-spout water bottles or place a shallow dish of water or hydrogel on the cage floor for sedated animals.
-
Monitor Body Weight and Hydration : Weigh animals daily. A weight loss of more than 15% from baseline is a critical endpoint and may require veterinary intervention or euthanasia. Check for signs of dehydration (e.g., skin tenting).
-
Subcutaneous Fluids : If an animal shows signs of dehydration, administration of sterile saline or Lactated Ringer's solution subcutaneously (typically 1-2 mL for a mouse) can be a necessary supportive measure. Consult with your institution's veterinary staff for proper training and approval.
-
Crystalluria Risk : this compound can crystallize in the urine, particularly at high doses and with poor hydration, potentially leading to kidney damage.[1][15] Ensuring adequate fluid intake is crucial to mitigate this risk.[15]
-
Essential Laboratory Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This compound is notoriously difficult to dissolve in standard saline.[1] An incorrect preparation can lead to inaccurate dosing and peritoneal irritation.
-
Materials :
-
L-Metyrosine powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline
-
pH meter
-
Sterile filter (0.22 µm)
-
-
Step-by-Step Procedure :
-
Weigh this compound : Accurately weigh the required amount of this compound powder.
-
Initial Suspension : Suspend the powder in a volume of sterile saline that is approximately 70% of your final desired volume.
-
Acidification : While stirring continuously, add 0.1 M HCl dropwise. The powder will begin to dissolve as the pH drops. This compound's solubility increases in acidic solutions.[1]
-
Neutralization : Once the this compound is fully dissolved, slowly add 0.1 M NaOH dropwise to bring the pH back to a physiologically neutral range (pH 7.0-7.4). This is a critical step. Injecting a highly acidic solution can cause significant pain and tissue damage.
-
Final Volume : Adjust the final volume with sterile saline.
-
Sterilization : Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage : It is recommended to use the solution fresh. Do not store aqueous solutions for more than one day.[16]
-
Protocol 2: Monitoring and Mitigating Crystalluria
-
Objective : To prevent renal damage from this compound crystal formation.
-
Procedure :
-
Ensure Hydration : This is the most critical step. Follow the guidelines in the "Changes in Food and Water Intake" section to maintain adequate hydration.
-
Urine Monitoring (Optional) : For long-term studies, urine can be collected on a metabolic cage or via gentle bladder palpation. Under a microscope, this compound crystals appear as needles or rods.[15]
-
Dose Adjustment : If crystalluria is observed or if an animal shows signs of renal distress (e.g., hunched posture, abdominal swelling), the this compound dose should be reduced or discontinued, and veterinary staff should be consulted.[15]
-
Conclusion
This compound is an invaluable tool for neuroscience research, but its potent effects require careful and informed management. The key to successful experimentation lies not in avoiding the behavioral side effects—as they are intrinsic to its mechanism—but in understanding, measuring, and controlling for them. By conducting thorough dose-response studies, adjusting experimental timelines, providing diligent supportive care, and selecting appropriate behavioral assays, researchers can mitigate confounding factors and generate robust, interpretable data. This guide provides the foundational knowledge and practical steps to help you achieve that goal, ensuring both the welfare of your animal models and the integrity of your scientific findings.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of some amphetamine analogues on α-methyl-p-tyrosine-induced catalepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protein Status of Rats Affects the Rewarding Value of Meals Due to their Protein Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of atropine methyl nitrate on sham feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Metyrosine Resistance in Cancer Cell Lines
Introduction
Metyrosine is a specific inhibitor of Tyrosine Hydroxylase (TH), the enzyme that catalyzes the rate-limiting step in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[1] By depleting catecholamine levels, this compound can be an effective therapeutic agent in cancers driven by catecholamine signaling, such as neuroblastoma and pheochromocytoma.[2][3][4] However, as with many targeted therapies, cancer cells can develop resistance, limiting its clinical and experimental utility.[5]
This guide provides researchers with a comprehensive framework for identifying, characterizing, and overcoming this compound resistance in cancer cell lines. It is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in the principles of cancer biology and experimental best practices.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is a competitive inhibitor of the enzyme Tyrosine Hydroxylase (TH).[1] TH converts L-tyrosine to L-DOPA, which is the first and rate-limiting step in the biosynthesis of all catecholamines.[1][6] By blocking this step, this compound effectively reduces the cellular pool of dopamine, norepinephrine, and epinephrine, which can act as signaling molecules to promote tumor growth and survival in certain cancer types.[3][7]
Diagram: this compound's Site of Action in the Catecholamine Pathway
References
- 1. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. drugs.com [drugs.com]
- 4. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catecholamine - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
Metyrosine Dosing in Murine Models: A Technical Guide for Researchers
Welcome to our comprehensive technical support center dedicated to the nuanced application of metyrosine in preclinical mouse models. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this compound's potent inhibition of catecholamine synthesis in their studies. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. Our focus is on the critical, yet often overlooked, aspect of dose adjustment across different mouse strains.
Introduction: The Challenge of Strain-Specific Responses
This compound, a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway, is a powerful tool for investigating the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes.[1] However, the assumption of a uniform dosage across genetically diverse mouse strains is a significant pitfall that can lead to inconsistent results and misinterpretation of data. Inbred mouse strains, such as C57BL/6 and BALB/c, exhibit inherent differences in their neurochemistry and drug metabolism, necessitating a tailored approach to this compound administration.[2][3][4][5][6] This guide will provide a framework for understanding these differences and systematically determining the optimal this compound dose for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why can't I use the same this compound dose for all my mouse strains?
A1: Different inbred mouse strains have distinct genetic backgrounds that influence their neurochemistry and drug metabolism.[7][8][9][10] For instance, studies have shown that C57BL/6 mice have a higher basal expression of tyrosine hydroxylase (TH) in the locus coeruleus compared to BALB/c mice.[3][5][6] This suggests that a higher dose of this compound might be required in C57BL/6 mice to achieve the same level of TH inhibition as in BALB/c mice. Furthermore, strain-specific differences in drug-metabolizing enzymes can alter the pharmacokinetics of this compound, leading to variations in its efficacy and toxicity.[9][11]
Q2: What are the signs of this compound toxicity in mice?
A2: this compound's side effects are primarily due to the depletion of catecholamines. Common signs of toxicity at higher doses include sedation, decreased motor activity, and ptosis (drooping of the eyelids).[12] In severe cases, you may observe tremors, rigidity, and diarrhea. The acute toxicity (LD50) of this compound in female mice has been reported to be 442 mg/kg.[12] It is crucial to monitor your animals closely for these signs, especially during initial dose-finding studies.
Q3: How do I know if the this compound dose is effective?
A3: The effectiveness of this compound is determined by the degree of catecholamine depletion. This can be assessed through both biochemical and behavioral methods.
-
Biochemical Assessment: The gold standard is to measure catecholamine levels (dopamine, norepinephrine, and their metabolites) in specific brain regions or peripheral tissues using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[13][14]
-
Behavioral Assessment: Functional depletion of catecholamines can be observed through various behavioral tests. For example, a reduction in spontaneous locomotor activity is a common indicator.[2] In specific experimental paradigms, you can use tests like the tail suspension test, where effective catecholamine depletion can alter immobility time.[15]
Q4: What is a good starting dose for my dose-response study?
A4: A conservative starting dose is recommended. Based on literature, doses ranging from 100 mg/kg to 200 mg/kg (administered intraperitoneally) have been used in mice to study the effects of catecholamine depletion.[16] For a dose-response study, you could start with a low dose (e.g., 50 mg/kg) and escalate to higher doses (e.g., 100 mg/kg, 200 mg/kg, and 400 mg/kg), while carefully monitoring for efficacy and toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable behavioral effect | - Insufficient dose for the specific mouse strain.- Ineffective drug administration.- The behavior being measured is not sensitive to catecholamine depletion. | - Perform a dose-response study (see Protocol 1).- Verify your administration technique (e.g., intraperitoneal injection).- Confirm the link between the behavior and catecholamine pathways in the literature.- Assess catecholamine levels directly via biochemical methods (see Protocol 2). |
| Excessive sedation or immobility | - The dose is too high for the specific mouse strain, leading to toxicity. | - Immediately reduce the dose in subsequent experiments.- Refer to the LD50 value (442 mg/kg in female mice) as an upper limit to avoid.[12]- Monitor animals closely for signs of distress and provide supportive care if necessary. |
| High variability in response within the same strain | - Inconsistent drug administration.- Variations in animal age, weight, or sex.- Circadian rhythm effects on drug metabolism and catecholamine levels. | - Ensure consistent and accurate administration technique.- Use animals of a consistent age, weight, and sex.- Administer the drug at the same time of day for all experiments. |
| Unexpected behavioral or physiological effects | - Off-target effects of this compound.- Interaction with other experimental compounds. | - Review the literature for known off-target effects of this compound.- If using other compounds, consider potential drug-drug interactions.[17]- Include appropriate vehicle control groups in your experimental design. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Optimal this compound Dose
This protocol provides a framework for systematically identifying the effective and non-toxic dose range of this compound for a specific mouse strain and behavioral endpoint.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Mouse strain of interest (e.g., C57BL/6, BALB/c)
-
Apparatus for behavioral assessment (e.g., open field arena)
-
Standard laboratory equipment for injections
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. A gentle warming and vortexing may be necessary to aid dissolution. Prepare fresh on the day of the experiment.
-
Experimental Groups: Divide animals into at least four groups:
-
Group 1: Vehicle (saline) control
-
Group 2: Low-dose this compound (e.g., 50 mg/kg)
-
Group 3: Mid-dose this compound (e.g., 100 mg/kg)
-
Group 4: High-dose this compound (e.g., 200 mg/kg)
-
-
Baseline Behavioral Assessment: Prior to drug administration, assess the baseline behavior of each mouse in the chosen apparatus (e.g., record locomotor activity for 30 minutes).
-
Drug Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Post-treatment Behavioral Assessment: At a predetermined time point after injection (e.g., 2 hours, based on expected peak effect), re-assess the behavior of the mice in the same apparatus.
-
Data Analysis: Compare the change in behavior from baseline across the different dose groups. The optimal dose will be the one that produces the desired effect with minimal signs of toxicity.
Protocol 2: Biochemical Verification of Catecholamine Depletion
This protocol outlines the general steps for measuring catecholamine levels in brain tissue to confirm the efficacy of this compound treatment.
Materials:
-
Mice treated with this compound or vehicle (from Protocol 1 or a separate cohort)
-
Liquid nitrogen
-
Ice-cold 0.1 M perchloric acid
-
Tissue homogenizer
-
High-speed refrigerated centrifuge
-
HPLC system with electrochemical detection
Procedure:
-
Tissue Collection: At the desired time point after this compound or vehicle administration, euthanize the mice and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to preserve the integrity of the neurochemicals. Store at -80°C until analysis.
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to precipitate proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the catecholamines and their metabolites.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system for separation and detection.
-
Quantification: Determine the concentrations of dopamine, norepinephrine, and their metabolites by comparing the peak areas of the samples to those of known standards.
Data Presentation
Table 1: Strain-Specific Considerations for this compound Dosing
| Mouse Strain | Known Characteristics Relevant to this compound Dosing | Implication for Dosing Strategy |
| C57BL/6 | - Higher basal expression of tyrosine hydroxylase (TH) in the locus coeruleus compared to BALB/c.[3][5][6]- May exhibit different plasticity in TH expression following pharmacological challenge.[5] | May require a higher dose of this compound to achieve a similar level of catecholamine depletion as in BALB/c mice. Empirical dose-finding is crucial. |
| BALB/c | - Lower basal expression of TH in the locus coeruleus compared to C57BL/6.[3][5][6]- Shows an increase in the number of TH-expressing cells after pharmacological treatment, a response not seen in C57BL/6.[6] | May be more sensitive to the effects of this compound. Start with a lower dose range in dose-response studies. |
| Other Strains | - Limited publicly available data on TH expression and this compound response. | Assume potential for significant variation. A thorough dose-response study (Protocol 1) is essential before proceeding with larger experiments. |
Visualizations
Caption: Workflow for this compound Dose Adjustment.
Caption: this compound's Inhibition of Catecholamine Synthesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of alpha-methyl-p-tyrosine on dose-dependent mouse strain differences in locomotor activity after ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine hydroxylase expression within Balb/C and C57black/6 mouse locus coeruleus. II. Quantitative study of the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute morphine administration on the catecholamine metabolism of three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasticity of tyrosine hydroxylase gene expression within BALB/C and C57Black/6 mouse locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase expression within Balb/C and C57black/6 mouse locus coeruleus. I. Topological organization and phenotypic plasticity of the enzyme-containing cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Have We Learned (or Expect to) From Analysis of Murine Genetic Models Related to Substance Use Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can we stop using mice for research? | Drug Discovery News [drugdiscoverynews.com]
- 9. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Research Method Sheds Light on Drug Metabolism | Technology Networks [technologynetworks.com]
- 11. research.rug.nl [research.rug.nl]
- 12. drugs.com [drugs.com]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Depletion of serotonin and catecholamines block the acute behavioral response to different classes of antidepressant drugs in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. drugs.com [drugs.com]
Troubleshooting unexpected results in Metyrosine-based experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Metyrosine-based experiments. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter. As a potent and specific inhibitor of catecholamine synthesis, this compound is a powerful tool, but its unique properties can sometimes lead to unexpected results. This guide provides the expertise and practical solutions to help you navigate these challenges and ensure the integrity of your research.
Understanding this compound's Mechanism of Action
This compound, or α-methyl-p-tyrosine (AMPT), acts as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3][4][5] This enzyme catalyzes the conversion of tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of all catecholamines: dopamine, norepinephrine, and epinephrine.[2][3][6][7] By blocking this initial step, this compound leads to a significant reduction in the levels of these key neurotransmitters.[1][6][8]
Diagram: The Catecholamine Synthesis Pathway and this compound's Point of Inhibition
Caption: this compound competitively inhibits Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a practical question-and-answer format.
I. Compound Preparation and Handling
Q1: My this compound powder is not dissolving well in my aqueous buffer. What should I do?
A1: This is a common issue as this compound has very slight solubility in water at neutral pH.[9][10]
-
Underlying Cause: this compound's solubility is pH-dependent. It is more soluble in acidic or alkaline aqueous solutions.[9][10] However, be aware that it can undergo oxidative degradation in alkaline solutions.[9][10]
-
Troubleshooting Protocol: Preparing a this compound Stock Solution
-
Initial Attempt: Try dissolving the this compound powder in your desired aqueous buffer with the aid of vortexing and sonication.
-
pH Adjustment (Recommended for in vitro use):
-
For cell culture applications, a common method is to dissolve this compound in water with a pH adjusted to 12 using 1 M NaOH.[11] This can achieve concentrations up to 20 mg/mL.[11]
-
CRITICAL: After dissolution, immediately filter-sterilize the stock solution using a 0.22 µm filter before adding it to your cell culture medium.[11]
-
Always prepare a vehicle control with the same pH-adjusted solution to account for any effects of the vehicle itself.[7]
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[11]
-
Q2: What are the recommended storage conditions for this compound?
A2: this compound capsules should be stored in well-closed containers at temperatures below 40°C, preferably between 15–30°C.[9] For the powdered form used in research, store at -20°C for up to 3 years.[12] Stock solutions in a solvent can be stored at -80°C for up to a year or at -20°C for a month.[12]
II. In Vitro (Cell Culture) Experiments
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see only catecholamine depletion. What could be the cause?
A3: Unintended cytotoxicity can arise from several factors.
-
Potential Causes:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of tyrosine hydroxylase or may experience off-target effects.[11]
-
Vehicle Toxicity: If you used a high pH to dissolve the this compound, the final concentration of the vehicle in your culture medium might be toxic.
-
Compound Contamination: The this compound powder or your stock solution could be contaminated.
-
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in this compound-treated cell cultures.
-
Detailed Protocol: Establishing a Non-Toxic Working Concentration
-
Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.[13]
-
Prepare Dilutions: Create a serial dilution of this compound in your culture medium. A good starting range for many cell-based assays is 1 µM to 30 µM.[11] Include a vehicle-only control.
-
Treat Cells: Replace the old medium with the this compound-containing medium and incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).[11][13]
-
Assess Viability: Use a standard cytotoxicity assay, such as MTT or MTS, to determine the percentage of viable cells compared to the vehicle control.[11] This will help you establish the highest concentration you can use without inducing significant cell death.
-
Q4: How can I confirm that this compound is effectively inhibiting tyrosine hydroxylase in my cell culture model?
A4: Direct measurement of catecholamines or analysis of tyrosine hydroxylase expression are the best ways to validate the inhibitory effect.
-
Validation Methods:
-
Catecholamine Measurement: The most direct method is to measure the levels of dopamine, norepinephrine, and/or their metabolites in your cell lysates or culture supernatant using techniques like HPLC with electrochemical detection or mass spectrometry.[14][15][16] A significant reduction in these levels post-treatment confirms this compound's efficacy.
-
Western Blot for Tyrosine Hydroxylase: While this compound inhibits the activity of TH, not its expression, some cell lines may upregulate TH protein expression as a compensatory mechanism. Running a Western blot can help you understand the cellular response to the treatment.[13]
-
III. In Vivo (Animal Model) Experiments
Q5: My animal subjects are overly sedated after this compound administration. How can I manage this?
A5: Sedation is the most common side effect of this compound, occurring in almost all patients at varying degrees.[9][17][18]
-
Underlying Cause: The sedative effect is a direct consequence of catecholamine depletion in the central nervous system.[2][18] It usually begins within the first 24 hours of treatment and is maximal after 2-3 days.[9]
-
Management Strategies:
-
Dose Titration: Start with a lower dose and gradually increase it over several days. This allows the animal to acclimate to the treatment. If excessive sedation is observed, consider reducing the dosage to the previously tolerated level.[6]
-
Time-Course Analysis: The sedative effects may decrease after a few days of continuous treatment.[9] Conduct your behavioral experiments after this initial period of maximal sedation has passed.
-
Refine Dosing Schedule: If possible, administer the daily dose in divided portions to maintain more stable plasma levels and potentially reduce peak sedative effects.
-
Q6: I'm observing unexpected behavioral or motor effects, such as tremors or rigidity. What is happening?
A6: These are likely extrapyramidal side effects, which are known but less common than sedation.[6][9][17]
-
Underlying Cause: These symptoms, which can range from drooling and tremors to frank parkinsonism, are caused by the depletion of dopamine in motor control pathways of the brain.[3][6]
-
Troubleshooting and Control Experiments:
-
Dose Reduction: These symptoms are dose-dependent and often resolve with a reduction in the this compound dosage.[9]
-
L-DOPA Rescue Experiment: To confirm that the observed motor effects are due to dopamine depletion, you can co-administer L-DOPA. L-DOPA bypasses the this compound-induced block and can be converted to dopamine, which should reverse the motor deficits.[7] This is a crucial control to demonstrate the specificity of this compound's effect.
-
Q7: How can I confirm the extent of catecholamine depletion in my animal model?
A7: Similar to in vitro studies, direct measurement is the gold standard.
-
Protocol: Assessing Catecholamine Depletion In Vivo
-
Sample Collection: At the end of your experiment, collect relevant tissues (e.g., brain regions like the striatum, adrenal glands) and/or plasma.
-
Sample Preparation: Homogenize tissues and perform an extraction to isolate the catecholamines. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14]
-
Analysis: Quantify catecholamine levels using a sensitive analytical technique. HPLC with electrochemical or fluorescence detection and LC-MS/MS are widely used for this purpose.[14][15][19]
-
Data Interpretation: Compare the catecholamine levels in this compound-treated animals to those in vehicle-treated controls. A reduction of 35% to 80% is typically observed.[8][10] The maximum biochemical effect usually occurs within 2 to 3 days of treatment.[1][8]
-
IV. Data Interpretation
Q8: My analytical results show spuriously high levels of urinary catecholamines after this compound treatment. Is this possible?
A8: Yes, this is a known analytical interference.
-
Underlying Cause: this compound is primarily excreted unchanged in the urine, but a small fraction is metabolized.[9][10] These metabolites can interfere with some routine laboratory tests for catecholamines, leading to falsely elevated readings.[8][9]
-
Solution:
-
Use a Specific Assay: Employ more specific and sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] These methods can separate the this compound metabolites from the endogenous catecholamines, providing an accurate measurement of depletion.
-
Summary of Key Experimental Parameters
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Solubility | Poor in neutral aqueous solutions. Use pH adjustment (e.g., pH 12 with NaOH) for stock preparation.[11] | Prepare fresh solutions for injection. Consider using a vehicle appropriate for animal administration. |
| Working Concentration/Dose | Highly cell-line dependent. Start with a dose-response curve (e.g., 1-30 µM).[11] | Dose-dependent effects. Titrate to desired effect, monitoring for sedation and extrapyramidal symptoms. |
| Expected Effect | Significant reduction in catecholamine synthesis and release. | 35-80% reduction in catecholamine levels.[8][10] Sedation is a common on-target effect. |
| Validation | Measure catecholamines in media/lysate via HPLC or LC-MS/MS.[14][15][16] | Measure catecholamines in plasma/tissue via HPLC or LC-MS/MS.[14][15][16] |
| Key Controls | Vehicle control, non-toxic dose determination. | Vehicle control, L-DOPA rescue for motor deficits.[7] |
References
- 1. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 6. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. This compound Capsules [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. goodrx.com [goodrx.com]
- 18. drugs.com [drugs.com]
- 19. chromsoc.jp [chromsoc.jp]
Metyrosine Administration for Acute Behavioral Assays: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Metyrosine in acute behavioral assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective administration of this compound and to troubleshoot common experimental challenges. Our goal is to ensure the scientific integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound, also known as α-methyl-p-tyrosine (AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine.[1][4] By inhibiting this enzyme, this compound effectively depletes the levels of these key neurotransmitters in the brain and peripheral nervous system.[1][2] This mechanism is fundamental to its use in behavioral neuroscience to investigate the role of catecholamines in various physiological and pathological processes.[5]
Q2: What are the key pharmacokinetic parameters to consider when timing my this compound administration?
A: Understanding the pharmacokinetics of this compound is critical for designing effective experiments. Following oral administration, this compound is well-absorbed from the GI tract.[5][6] Peak plasma concentrations are typically reached within 1-3 hours.[5][6] The plasma half-life of this compound in healthy individuals is approximately 3.4 to 7.2 hours.[5][6] The maximum biochemical effect, as measured by the reduction in catecholamine metabolites, usually occurs within two to three days of continuous administration.[2][7] However, for acute behavioral assays, the timing of administration relative to the peak plasma concentration and the desired level of catecholamine depletion is the most critical factor.
Q3: When should I administer this compound before my acute behavioral assay?
A: The optimal pre-treatment time depends on the specific research question and the behavioral paradigm. A general recommendation is to administer this compound 1-2 hours before the behavioral test to coincide with the peak plasma concentration and allow for sufficient catecholamine depletion to manifest behaviorally. For example, in studies investigating the role of catecholamines in stimulant-induced hyperactivity, this compound is often administered 2 hours before the stimulant.[8]
Q4: What is a typical dose range for this compound in rodent behavioral studies?
A: The dosage of this compound can vary depending on the animal model, the specific behavioral assay, and the desired level of catecholamine depletion. For rodents, intraperitoneal (i.p.) doses typically range from 50 to 200 mg/kg.[8] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions, as higher doses can lead to sedation and motor impairments that may confound behavioral results.[9][10]
Troubleshooting Guide
Issue 1: I'm observing significant sedation and reduced locomotor activity in my this compound-treated animals, which is confounding my results.
Potential Cause & Solution:
-
Dose is too high: this compound can cause dose-dependent sedation, which is a common side effect.[9][11] This is likely due to the depletion of dopamine, a key neurotransmitter for motor control.[1]
-
Troubleshooting Step: Conduct a dose-response curve to identify a dose that effectively reduces catecholamine levels without causing significant motor impairment. Start with a lower dose (e.g., 50 mg/kg i.p. in mice) and gradually increase it. Monitor locomotor activity as a primary endpoint in this pilot study.
-
-
Timing of administration: The sedative effects may be more pronounced at the peak plasma concentration.
-
Troubleshooting Step: Consider adjusting the pre-treatment time. A longer interval between this compound administration and the behavioral test might allow for some recovery from the acute sedative effects while still maintaining a significant level of catecholamine depletion.
-
Issue 2: My this compound administration is not producing the expected behavioral effect (e.g., not attenuating stimulant-induced hyperactivity).
Potential Cause & Solution:
-
Insufficient Dose: The dose may be too low to achieve the necessary level of catecholamine depletion for the specific behavioral paradigm.
-
Troubleshooting Step: As mentioned above, a dose-response study is essential. Ensure that the chosen dose is sufficient to produce a measurable biochemical effect (e.g., reduced brain catecholamine levels) if possible to assess in a separate cohort of animals.
-
-
Inappropriate Timing: The behavioral test might be conducted at a time point when catecholamine levels have started to recover.
-
Troubleshooting Step: Re-evaluate the pre-treatment time. For acute assays, a 1-2 hour pre-treatment is a good starting point, but this may need to be optimized for your specific stimulant and behavioral test.
-
-
Drug Formulation and Administration: Improper drug preparation or administration can lead to inconsistent results.
-
Troubleshooting Step: this compound has low water solubility.[5] It is often prepared as a suspension in a vehicle like 0.5% methylcellulose. Ensure the suspension is homogenous before each injection. Intraperitoneal (i.p.) administration is common and generally reliable.
-
Issue 3: I am seeing high variability in the behavioral responses within my this compound-treated group.
Potential Cause & Solution:
-
Inconsistent Drug Administration: Uneven suspension or inaccurate volume of injection can lead to variable dosing.
-
Troubleshooting Step: Vigorously vortex the this compound suspension before drawing each dose. Use precise injection techniques and appropriate needle sizes for your animals.
-
-
Environmental Factors: Stress and other environmental variables can significantly impact behavioral outcomes.[12][13]
-
Individual Animal Differences: Biological variability is inherent in animal research.
-
Troubleshooting Step: Increase your sample size to improve statistical power. Randomize animals to treatment groups to minimize the impact of individual differences.
-
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Determination of this compound on Locomotor Activity
Objective: To determine the optimal dose of this compound that reduces locomotor activity without causing excessive sedation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Open field apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week and to the behavioral testing room for 60 minutes prior to the experiment.[16]
-
Group Assignment: Randomly assign mice to different treatment groups (e.g., Vehicle, 50 mg/kg this compound, 100 mg/kg this compound, 200 mg/kg this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Preparation: Prepare a fresh suspension of this compound in the vehicle on the day of the experiment. Ensure it is well-mixed.
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Pre-treatment Interval: Wait for a pre-determined time (e.g., 1 or 2 hours) before behavioral testing.
-
Locomotor Activity Assessment: Place each mouse in the center of the open field arena and record its activity for 30 minutes using video tracking software.
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and vertical activity (rearing).
Table 1: Example Dose-Response Data for this compound on Locomotor Activity in Mice
| Treatment Group | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Mobile (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 750 ± 50 | 60 ± 8 |
| 50 mg/kg this compound | 2800 ± 200 | 600 ± 45 | 45 ± 6* |
| 100 mg/kg this compound | 1500 ± 150 | 350 ± 30 | 20 ± 4** |
| 200 mg/kg this compound | 500 ± 75 | 100 ± 15 | 5 ± 2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc test)
Protocol 2: Investigating the Effect of this compound on Amphetamine-Induced Hyperlocomotion
Objective: To determine if pre-treatment with this compound can attenuate the hyperlocomotor effects of amphetamine.
Procedure:
-
Follow steps 1-3 from Protocol 1. The this compound dose should be selected based on the results of the dose-response study (a dose that reduces baseline activity but does not cause profound sedation).
-
This compound Administration: Administer Vehicle or the selected dose of this compound i.p.
-
Pre-treatment Interval 1: Wait 2 hours.
-
Amphetamine Administration: Administer saline or amphetamine (e.g., 2 mg/kg, i.p.) to the respective groups.
-
Pre-treatment Interval 2: Wait 15 minutes.
-
Locomotor Activity Assessment: Place each mouse in the open field arena and record activity for 60 minutes.
-
Data Analysis: Compare the total distance traveled between the four groups (Vehicle/Saline, Vehicle/Amphetamine, this compound/Saline, this compound/Amphetamine).
Visualizations
Signaling Pathway: Catecholamine Synthesis and this compound Inhibition
Caption: this compound competitively inhibits Tyrosine Hydroxylase, the rate-limiting step in catecholamine synthesis.
Experimental Workflow: this compound's Effect on Stimulant-Induced Behavior
Caption: A typical experimental workflow for assessing the impact of this compound on stimulant-induced behaviors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Demser (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. JoDrugs. This compound [jodrugs.com]
- 11. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
Metyrosine in Animal Research: A Technical Support Guide to Mitigating Stress Response
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the stress response associated with Metyrosine injections in animal models. By integrating mechanistic insights with practical, field-proven strategies, this document aims to enhance both animal welfare and the scientific validity of your research.
Section 1: Understanding this compound and the Inherent Stress Response
Q1: What is this compound and how does it work?
This compound is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme is critical as it catalyzes the first and rate-limiting step in the biosynthesis of catecholamines—dopamine, norepinephrine, and epinephrine.[4][5][6] By blocking this step, this compound effectively reduces the overall levels of these key neurotransmitters and hormones, which are integral to the body's stress response.[7][8][9]
Mechanism of Action: Catecholamine Synthesis Pathway
Caption: this compound competitively inhibits Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Q2: Why does this compound administration induce a stress response in animals?
The stress response to this compound is multifactorial, stemming from both its pharmacological action and the physical procedure of injection:
-
Physiological Stress: The rapid depletion of catecholamines can lead to significant physiological changes. While the goal is often to study the effects of this depletion, the initial response can manifest as sedation, diarrhea, and extrapyramidal symptoms like tremors.[7][10][11] These side effects are inherently stressful for the animal.
-
Procedural Stress: The act of handling, restraint, and injection are well-documented stressors for laboratory animals.[12][13] These procedures can cause elevations in heart rate, blood pressure, and stress hormone levels, which can confound experimental results.[12]
-
Behavioral Impact: The reduction in dopamine, a key neurotransmitter for motor control and motivation, can lead to behavioral deficits that further contribute to the animal's stress.[14]
Section 2: Troubleshooting & FAQs - Mitigating this compound-Induced Stress
This section directly addresses common issues and provides actionable solutions.
Q2.1: My animals are overly sedated and lethargic after this compound injection. Is this normal and how can I minimize it?
A: Moderate to severe sedation is the most common adverse reaction to this compound.[10] While some level of sedation is expected due to catecholamine depletion, excessive lethargy can impact animal well-being and interfere with behavioral assessments.
Troubleshooting Steps:
-
Dose Optimization: The "one-size-fits-all" approach is rarely optimal. It is crucial to perform a dose-response study to determine the minimum effective dose that achieves the desired level of catecholamine depletion without causing profound sedation.
-
Titration Schedule: Instead of a single high dose, consider a gradual dose escalation over several days. This allows the animal's system to adapt more slowly to the decreasing catecholamine levels. A sample titration protocol is provided in a later section.
-
Timing of Behavioral Testing: If sedation is interfering with behavioral tests, schedule these assessments during the period of maximum therapeutic effect but minimal sedation. This may require pilot studies to determine the precise pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model and experimental conditions.
Q2.2: I'm observing significant variability in my data. Could this be related to stress?
A: Absolutely. Stress is a major confounding variable in animal research. The physiological and psychological stress from injections and the drug's side effects can lead to high inter-individual variability in your results.
Strategies to Reduce Variability:
-
Acclimation: Ensure all animals have an adequate acclimation period to the facility and handling procedures before the experiment begins. A minimum of 72 hours for rodents is recommended, with longer periods (up to a week) being beneficial for more sensitive assays.[15][16][17][18][19]
-
Consistent Handling: All personnel handling the animals should use standardized, low-stress techniques.[20][21][22][23] This includes minimizing noise, using a soft voice, and employing smooth, deliberate movements.
-
Habituation to Injection Procedure: Before administering this compound, habituate the animals to the injection procedure using saline injections. This helps to dissociate the stress of the injection itself from the pharmacological effects of the drug.
Experimental Workflow for Minimizing Stress-Induced Variability
Caption: A structured pre-experiment phase is critical for reducing stress and data variability.
Q2.3: Are there any pharmacological agents I can co-administer to reduce the stress response?
A: Co-administration of other drugs should be approached with caution to avoid unintended interactions. However, some options have been explored to manage specific side effects.
| Agent Class | Example | Potential Benefit | Considerations & Risks |
| Anxiolytics | Diazepam, Alprazolam | Can reduce anxiety related to handling and the procedure itself.[24][25] | May enhance the sedative effects of this compound.[2][10] Potential for confounding effects on behavioral assays. |
| Alpha-2 Adrenergic Agonists | Clonidine, Xylazine | Can reduce the sympathetic nervous system's response to stress.[24][26] | Potentiates sedation and can cause hypotension. May interfere with the study of catecholamine-dependent processes. |
| Amino Acid Precursors | L-Tyrosine | In some stress paradigms, supplemental tyrosine has been shown to prevent stress-induced depletion of norepinephrine.[27][28] | This would counteract the intended effect of this compound and is generally not recommended in this context. |
Expert Recommendation: In most cases, refining non-pharmacological techniques is preferable to introducing additional drugs. If co-administration is considered, it must be scientifically justified and validated in pilot studies.
Section 3: Protocols for Stress Mitigation
Protocol 1: Low-Stress Handling and Injection Technique
This protocol is adapted from established low-stress handling guidelines.[21][23]
-
Approach: Approach the cage slowly and speak in a low, calm voice. Avoid sudden movements.[20][22]
-
Habituation: For several days prior to the experiment, handle each animal gently for a few minutes each day. Allow the animal to explore your hands.
-
Injection Preparation: Prepare all injection materials out of the animal's sight to minimize anxiety associated with visual cues.
-
Restraint: Use the minimum level of restraint necessary. For mice, a firm but gentle scruff is often sufficient. For rats, a towel wrap can be calming. The goal is to prevent movement without causing distress.
-
Injection: Administer the subcutaneous or intraperitoneal injection smoothly and quickly.
-
Post-Injection: Immediately return the animal to its home cage with its cage mates. Providing a small, palatable treat can create a positive association.[21][29]
Protocol 2: this compound Dose Titration Schedule (Example for Rodents)
This is a sample protocol and should be optimized for your specific study.
-
Day 1-2: Administer 25% of the target dose. Monitor for adverse effects such as excessive sedation or diarrhea.
-
Day 3-4: If well-tolerated, increase to 50% of the target dose. Continue monitoring.
-
Day 5-6: Increase to 75% of the target dose.
-
Day 7 onwards: Administer the full target dose (100%).
References
- 1. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Catecholamine - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. How Do Tyrosine Hydroxylase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Demser (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. This compound Side Effects - GoodRx [goodrx.com]
- 12. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 13. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the administration of a-methyl-p-tyrosine on the striatal dopamine increase and the behavioral motor disturbances in rats exposed to high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rci.ucmerced.edu [rci.ucmerced.edu]
- 16. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 17. acuc.berkeley.edu [acuc.berkeley.edu]
- 18. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 19. research.uga.edu [research.uga.edu]
- 20. orioleroadanimalhospital.ca [orioleroadanimalhospital.ca]
- 21. santamonicavet.com [santamonicavet.com]
- 22. Safe Handling Practices to Reduce Stress in Large Animals [snowdenanimalhospital.com]
- 23. cattledogpublishing.com [cattledogpublishing.com]
- 24. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Psychotropic Agents for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 26. Anti-stress neuropharmacological mechanisms and targets for addiction treatment: A translational framework - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tyrosine prevents behavioral and neurochemical correlates of an acute stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. How Do You Give Medicine to Zoo Animals? | Smithsonian's National Zoo and Conservation Biology Institute [nationalzoo.si.edu]
Validation & Comparative
A Comprehensive Guide to Validating Metyrosine-Induced Dopamine Depletion with Fast-Scan Cyclic Voltammetry
<
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience and pharmacological research, the ability to precisely manipulate and measure neurotransmitter systems is paramount. Dopamine, a key neuromodulator, is central to studies of reward, motivation, motor control, and a spectrum of neuropsychiatric disorders. Consequently, the reliable depletion of dopamine and the accurate validation of this depletion are critical experimental steps. This guide provides an in-depth comparison of Metyrosine-induced dopamine depletion, validated by the high-resolution technique of Fast-Scan Cyclic Voltammetry (FSCV), against other established alternatives.
The Critical Role of Dopamine Modulation
Understanding the causal role of dopamine in various physiological and pathological processes often necessitates experimental paradigms where dopamine levels are acutely or chronically reduced. This allows researchers to observe the functional consequences of a dopamine-deficient state, providing invaluable insights into disease mechanisms and the efficacy of potential therapeutic interventions. The choice of both the depletion agent and the validation method significantly impacts the interpretability and reliability of experimental outcomes.
This compound: A Potent Inhibitor of Dopamine Synthesis
This compound, a competitive inhibitor of the enzyme tyrosine hydroxylase, serves as a powerful tool for inducing dopamine depletion.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[2][3] By competing with the natural substrate, L-tyrosine, this compound effectively reduces the production of L-DOPA, the precursor to dopamine.[1] This leads to a systemic depletion of dopamine stores.[2]
Mechanism of Action: this compound
This compound's primary mechanism involves the competitive inhibition of tyrosine hydroxylase, the enzyme that catalyzes the conversion of tyrosine to L-DOPA.[2][3] This is the initial and rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[2] By blocking this crucial step, this compound effectively curtails the production of new dopamine molecules.[4]
Caption: this compound competitively inhibits Tyrosine Hydroxylase.
Gold Standard Validation: Fast-Scan Cyclic Voltammetry (FSCV)
Fast-Scan Cyclic Voltammetry (FSCV) is a premier electrochemical technique for the real-time, in-vivo measurement of dopamine dynamics.[5][6] It offers unparalleled temporal and spatial resolution, allowing for the detection of sub-second dopamine release and uptake events.[5][7] This makes it an ideal method for validating the effects of dopamine-depleting agents like this compound.
Principles of FSCV
FSCV utilizes a carbon-fiber microelectrode to apply a rapidly changing voltage waveform to a specific brain region.[6] This voltage ramp oxidizes and then reduces electroactive molecules like dopamine at the electrode surface, generating a measurable current.[6] The resulting cyclic voltammogram is a chemical signature that can be used to identify and quantify dopamine with high specificity.[5]
Caption: Experimental workflow for this compound validation with FSCV.
Detailed Experimental Protocol: FSCV for Dopamine Depletion Validation
-
Electrode Fabrication and Calibration:
-
Fabricate carbon-fiber microelectrodes according to established protocols.
-
Calibrate each electrode with known concentrations of dopamine to determine its sensitivity and selectivity.
-
-
Stereotaxic Surgery and Electrode Implantation:
-
Anesthetize the subject (e.g., rodent) and place it in a stereotaxic frame.
-
Implant the carbon-fiber microelectrode in the brain region of interest (e.g., striatum or nucleus accumbens).
-
Implant a stimulating electrode if evoked dopamine release is to be measured.
-
-
Baseline Dopamine Measurement:
-
Allow the subject to recover from surgery.
-
Record baseline dopamine signals, either spontaneous transients or electrically evoked release, for a stable period.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
-
-
Post-Metyrosine Dopamine Measurement:
-
Continuously record dopamine signals for several hours post-administration to observe the time course of depletion.
-
-
Data Analysis:
-
Use appropriate software to subtract background currents and generate cyclic voltammograms.
-
Quantify dopamine concentration and release/uptake kinetics before and after this compound administration.
-
Comparative Analysis: Alternative Depletion and Validation Methods
While the combination of this compound and FSCV is powerful, several other methods exist for dopamine depletion and validation, each with its own set of advantages and limitations.
Alternative Dopamine Depletion Agents
| Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Inhibits tyrosine hydroxylase, blocking dopamine synthesis.[2][3] | Reversible, systemic depletion.[4] | Can affect other catecholamines (norepinephrine, epinephrine).[2] |
| Reserpine | Irreversibly blocks the vesicular monoamine transporter (VMAT), preventing dopamine storage in synaptic vesicles.[8][9][10] | Potent and long-lasting depletion of monoamines.[11] | Non-selective for dopamine; depletes serotonin and norepinephrine as well.[8] Can have significant sedative and depressive side effects.[8][10] |
| 6-hydroxydopamine (6-OHDA) | A neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons, causing their degeneration.[12][13] | Produces specific and long-lasting lesions of dopamine neurons.[14][15][16] | Neurotoxic and irreversible.[13] Requires direct injection into the brain.[13] |
Alternative Validation Techniques
| Technique | Principle | Temporal Resolution | Spatial Resolution | Invasiveness |
| Fast-Scan Cyclic Voltammetry (FSCV) | Electrochemical detection of dopamine oxidation and reduction.[6] | Sub-second.[5][7] | Micrometer.[6] | High (requires electrode implantation).[6] |
| Microdialysis with HPLC-ECD | A probe is implanted in the brain to collect extracellular fluid, which is then analyzed for dopamine content.[1] | Minutes.[17] | Millimeter.[18] | High (requires probe implantation).[19] |
| Positron Emission Tomography (PET) | Uses radiotracers that bind to dopamine receptors or transporters to visualize and quantify aspects of the dopamine system.[20][21][22] | Minutes to hours.[23] | Millimeter.[24] | Low (non-invasive imaging after radiotracer injection).[20] |
Head-to-Head: FSCV vs. Microdialysis
FSCV and microdialysis are the two most common in-vivo techniques for measuring dopamine. While both are powerful, they provide different types of information. FSCV excels at measuring rapid, transient changes in dopamine release and uptake, making it ideal for studying the effects of stimuli and behavior on dopamine dynamics.[17][25][26] Microdialysis, on the other hand, is better suited for measuring tonic, basal levels of dopamine over longer periods.[18][27] The choice between the two often depends on the specific research question.
Case Study: Visualizing this compound-Induced Dopamine Depletion with FSCV
A hypothetical experiment in a rodent model could involve stimulating dopamine release in the striatum before and after the administration of this compound. The resulting FSCV data would likely show a significant reduction in the amplitude of evoked dopamine release following this compound treatment, providing clear evidence of dopamine depletion. The time course of this depletion could also be tracked with high temporal resolution.
Conclusion: A Powerful Synergy for Dopamine Research
The combination of this compound for dopamine depletion and FSCV for validation offers a robust and precise experimental paradigm. This compound provides a reliable method for systemically reducing dopamine synthesis, while FSCV allows for high-resolution, real-time monitoring of the effects of this depletion on dopamine dynamics in specific brain regions. This powerful synergy enables researchers to confidently investigate the role of dopamine in a wide range of neurological and psychiatric conditions, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 9. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Reserpine - Wikipedia [en.wikipedia.org]
- 11. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidopamine - Wikipedia [en.wikipedia.org]
- 14. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dopamine-depleting effect of 6-hydroxydopamine does not increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Graded 6-OHDA-induced dopamine depletion in the nigrostriatal pathway evokes progressive pathological neuronal activities in the subthalamic nucleus of a hemi-parkinsonian mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PET evaluation of the dopamine system of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. radiologybusiness.com [radiologybusiness.com]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. Correlation between behavior and extracellular dopamine levels in rat striatum: comparison of microdialysis and fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Metyrosine's Effect on Tyrosine Hydroxylsase Expression via Western Blot
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. Here, we provide a comprehensive framework for using Western blot analysis to reliably confirm the pharmacological effect of Metyrosine on its target, tyrosine hydroxylase. This guide moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure your results are robust, reproducible, and scientifically sound.
Part 1: The Biological Context - Why this compound and Tyrosine Hydroxylase Matter
Tyrosine hydroxylase (TH) is the cornerstone of catecholamine biosynthesis. It is the rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for dopamine, norepinephrine, and epinephrine.[1][2][3][4] These catecholamines are fundamental neurotransmitters and hormones that regulate critical physiological processes, from motor control and mood to cardiovascular function and the 'fight-or-flight' stress response.[2]
This compound, also known as α-Methyl-p-tyrosine (AMPT), functions as a potent competitive inhibitor of this enzyme.[5][6][7] By mimicking the structure of L-tyrosine, this compound binds to the active site of TH, effectively blocking the synthesis of catecholamines.[5][8] This action makes it a valuable pharmacological tool in research and a clinical therapy for conditions characterized by catecholamine overproduction, such as pheochromocytoma.[5][6][9]
Validating that this compound treatment leads to a downstream reduction in the expression of the TH protein itself is a critical step in characterizing its long-term effects. Western blot analysis is the gold-standard immunoassay for this purpose, allowing for the sensitive and specific quantification of TH protein levels in cell or tissue samples.[10][11]
Caption: Mechanism of this compound Action.
Part 2: Experimental Design - The Blueprint for Reliable Data
A successful experiment begins long before the first gel is run. The trustworthiness of your data hinges on a well-conceived experimental design.
Critical Considerations:
-
Model System Selection: The choice of model is paramount.
-
Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are excellent in vitro models as they endogenously express high levels of TH.[12][13] They offer high reproducibility and are amenable to dose-response and time-course studies.
-
Animal Models: In vivo studies using rats or mice allow for the examination of this compound's effects in a complex physiological system. Tissues such as the adrenal medulla, substantia nigra, or striatum are common targets for analysis.[12][14]
-
-
Dose-Response and Time-Course: It is insufficient to test a single concentration at a single time point. A dose-response study (treating with a range of this compound concentrations) will establish the potency of the drug, while a time-course study (collecting samples at various times after treatment) will reveal the kinetics of TH reduction.
-
The Non-Negotiable Controls:
-
Vehicle Control: This is the most critical control. The "control" group must be treated with the same solvent used to dissolve the this compound (e.g., saline or DMSO) at the same volume and for the same duration. This ensures that any observed effects are due to the drug itself and not the delivery vehicle.
-
Loading Control: To ensure equal protein loading between lanes on your gel, you must probe your Western blot for a stable, ubiquitously expressed housekeeping protein. Common choices include β-actin, GAPDH, or α-tubulin. The TH signal will be normalized to the signal from this control.[13]
-
Positive/Negative Controls: A lysate from a cell line known to express high levels of TH (like PC12 cells) serves as a positive control, confirming your antibody and detection system are working.[12] A lysate from a cell type known not to express TH (like liver cells) can serve as a negative control.[12]
-
Part 3: The Core Protocol - Step-by-Step Western Blot Analysis
This protocol is a self-validating system. Each step is designed to ensure accuracy and minimize variability.
Caption: Western Blot Experimental Workflow.
Methodology:
-
This compound Treatment & Sample Collection: Treat cells or animals with the predetermined range of this compound concentrations and for the specified durations. Include a vehicle-treated control group. At the endpoint, harvest cells or dissect tissues quickly on ice to prevent protein degradation.
-
Protein Extraction (Lysis):
-
Rationale: The goal is to efficiently solubilize proteins while preserving their integrity.
-
Procedure: Homogenize samples in a cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. These inhibitors are crucial to prevent enzymatic degradation of your target protein. Centrifuge the lysate at high speed (~12,000 x g) at 4°C to pellet cell debris and collect the protein-containing supernatant.[13]
-
-
Protein Quantification:
-
Rationale: Equal loading of total protein into each well of the gel is essential for accurate comparison.
-
Procedure: Use a standard colorimetric assay like the Bradford or BCA assay to determine the protein concentration of each lysate.
-
-
SDS-PAGE (Protein Separation):
-
Rationale: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.
-
Procedure: Denature a calculated amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (a 10-12% gel is typically suitable for TH, which has a molecular weight of ~60-62 kDa).[11][12] Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Rationale: This step transfers the separated proteins from the fragile gel to a solid support membrane (PVDF or nitrocellulose) for subsequent probing.
-
Procedure: Use a wet or semi-dry transfer system according to the manufacturer's instructions. After transfer, you can briefly stain the membrane with Ponceau S to visually confirm successful and even transfer across all lanes.
-
-
Immunoblotting:
-
Rationale: This is the core of the assay, using specific antibodies to detect the target protein (TH) and the loading control.
-
Procedure:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to Tyrosine Hydroxylase, diluted in blocking buffer. Optimal dilution and incubation time (e.g., 1 hour at room temperature or overnight at 4°C) should be determined based on the antibody datasheet.[12]
-
Washing: Wash the membrane thoroughly with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-rabbit HRP).
-
Final Washes: Perform final extensive washes with TBST to minimize background signal.
-
-
-
Signal Detection:
-
Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured by a detector.
-
Procedure: Apply an Enhanced Chemiluminescence (ECL) reagent to the membrane and immediately image it using a digital imager or X-ray film.
-
-
Data Analysis:
-
Rationale: This step converts the visual band data into quantitative results.
-
Procedure: Use image analysis software (e.g., ImageJ) to measure the intensity (densitometry) of the TH band and the corresponding loading control band in each lane.[13] Normalize the TH signal by dividing it by the loading control signal for that lane.
-
Part 4: Data Interpretation and Quantitative Analysis
The final output of your Western blot will be an image showing bands corresponding to TH and your loading control. The key is to translate this qualitative image into quantitative, publishable data. After normalization, the data can be presented as a percentage of the vehicle control.
Example Quantitative Data Summary:
| This compound Conc. (µM) | TH Signal (Normalized) | % of Vehicle Control |
| 0 (Vehicle) | 1.00 ± 0.08 | 100% |
| 10 | 0.82 ± 0.06 | 82% |
| 50 | 0.55 ± 0.05 | 55% |
| 100 | 0.28 ± 0.04 | 28% |
| 250 | 0.11 ± 0.03 | 11% |
Data are represented as mean ± SEM from n=3 independent experiments.
This table clearly demonstrates a dose-dependent reduction in tyrosine hydroxylase protein expression following this compound treatment, providing strong evidence of the drug's efficacy at the protein level.
Part 5: A Comparative Perspective - Alternative Validation Methods
While Western blot is the definitive method for quantifying protein levels, other techniques can provide complementary information.
| Method | What It Measures | Pros | Cons |
| Western Blot | Protein Expression Level | Specific, quantitative, provides molecular weight confirmation. | Labor-intensive, requires specific antibodies. |
| Quantitative PCR (qPCR) | mRNA Expression Level | Highly sensitive, high-throughput. | Doesn't measure protein; mRNA levels don't always correlate with protein levels. |
| Enzymatic Activity Assay | Functional TH Activity | Measures the direct functional output of the enzyme.[15][16] | More complex, can be affected by cofactors and phosphorylation state, doesn't measure protein amount.[17] |
| ELISA | Protein Concentration | High-throughput, sensitive. | May not provide molecular weight confirmation, susceptible to antibody cross-reactivity. |
For the specific goal of confirming that this compound treatment leads to a reduction in the amount of TH protein, Western blot remains the most direct and authoritative method.
References
- 1. researchgate.net [researchgate.net]
- 2. PathWhiz [pathbank.org]
- 3. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Quantitation of tyrosine hydroxylase, protein levels: spot immunolabeling with an affinity-purified antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. The role of tyrosine hydroxylase–dopamine pathway in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Metyrosine versus reserpine: a comparative study on catecholamine depletion mechanisms
A Comparative Guide to Catecholamine Depletion: Metyrosine vs. Reserpine
In the landscape of neuroscience and pharmacological research, the ability to selectively and effectively modulate catecholaminergic systems is paramount. Catecholamines—dopamine, norepinephrine, and epinephrine—are fundamental to a vast array of physiological and cognitive processes, and their dysregulation is implicated in numerous pathological states. For researchers aiming to investigate the functional roles of these neurotransmitters, pharmacological depletion serves as a powerful and indispensable tool.
This guide provides an in-depth comparison of two cornerstone agents used for catecholamine depletion: this compound and reserpine. While both compounds achieve a reduction in catecholamine levels, their mechanisms are fundamentally distinct, leading to different experimental outcomes and considerations. This document will dissect these differences, providing the technical details, experimental protocols, and comparative data necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.
This compound: Halting Catecholamine Production at the Source
This compound, also known as α-Methyl-p-tyrosine (AMPT), acts as a potent and specific inhibitor of catecholamine synthesis. Its mechanism targets the very first and rate-limiting step of the catecholamine biosynthetic pathway.
Mechanism of Action: Tyrosine Hydroxylase Inhibition
The synthesis of all catecholamines begins with the amino acid L-tyrosine. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This conversion is the bottleneck of the entire pathway; its speed dictates the overall rate of catecholamine production.
This compound functions as a competitive inhibitor of tyrosine hydroxylase.[1][2] By mimicking the structure of tyrosine, it binds to the active site of the TH enzyme, preventing the natural substrate from being converted to L-DOPA.[1] This blockade effectively shuts down the production line for dopamine, and subsequently, norepinephrine and epinephrine.[3][4] The result is a gradual depletion of catecholamine stores as existing neurotransmitters are metabolized or released without being replenished. This direct inhibition of synthesis can reduce catecholamine production by 35-80%.[2][5]
Caption: this compound competitively inhibits Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Experimental Protocol: Catecholamine Depletion with this compound (Rodent Model)
This protocol describes a general method for inducing catecholamine depletion in rats, based on established research.[6] Dosages and timing should be optimized for specific experimental aims.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. House animals on a 12-h light/dark cycle with ad libitum access to food and water. Allow for a 1-week acclimatization period.
-
Drug Preparation: Prepare this compound (e.g., D,L-alpha-methyl-p-tyrosine methylester HCl) in a sterile 0.9% saline solution. The use of the methyl ester form enhances solubility. A typical dose is 250 mg/kg (approximately 1.0 mmol/kg).
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the saline vehicle.
-
Time Course: The maximal depletion of brain catecholamines following a single dose of this compound typically occurs around 4-8 hours post-administration.[6] Time points for behavioral testing or tissue collection should be selected within this window.
-
Self-Validation/Verification: To confirm the extent of depletion, collect relevant tissues (e.g., striatum for dopamine, hypothalamus for norepinephrine) at the experimental endpoint. Quantify catecholamine levels using a validated method such as HPLC with electrochemical detection (HPLC-ECD).
Reserpine: Disrupting Catecholamine Storage
Reserpine, an indole alkaloid, depletes catecholamines through a post-synthesis, pre-release mechanism. Instead of halting production, it prevents the neurotransmitters from being safely stored, leaving them vulnerable to degradation.
Mechanism of Action: VMAT2 Inhibition
After synthesis in the neuronal cytoplasm, monoamines (including catecholamines and serotonin) are actively transported into synaptic vesicles for storage. This critical step is mediated by the Vesicular Monoamine Transporter 2 (VMAT2).[7][8] VMAT2 acts as a proton-monoamine antiporter, using the proton gradient across the vesicle membrane to sequester neurotransmitters.[7]
Reserpine is a potent, high-affinity inhibitor of VMAT2.[7][9] It binds to the transporter, locking it in a cytoplasm-facing state and physically blocking the substrate access pathway.[10] This inhibition is effectively irreversible; recovery of function requires the synthesis of new VMAT2-containing vesicles.[7][11] By preventing vesicular uptake, reserpine leaves newly synthesized catecholamines stranded in the cytoplasm, where they are rapidly degraded by enzymes such as monoamine oxidase (MAO). This leads to a profound and long-lasting depletion of vesicular catecholamine stores available for synaptic release.[7][12]
Caption: Reserpine irreversibly inhibits VMAT2, preventing monoamine storage and leading to cytoplasmic degradation.
Experimental Protocol: Catecholamine Depletion with Reserpine (Rodent Model)
This protocol provides a general method for inducing profound monoamine depletion in rats.[13][14]
-
Animal Model: As with this compound, male Sprague-Dawley rats (250-300g) are a suitable model.
-
Drug Preparation: Dissolve reserpine in a minimal volume of glacial acetic acid, then dilute to the final concentration with sterile water or saline. A common dose for robust depletion is 5 mg/kg.[13][14]
-
Administration: Administer the reserpine solution via i.p. injection. A control group should receive the vehicle solution.
-
Time Course: Significant depletion of catecholamines is observed within hours and is profound by 18-24 hours post-administration.[14] Due to the irreversible nature of VMAT2 inhibition, the effects are long-lasting, with recovery taking several days to weeks as new vesicles are synthesized.
-
Self-Validation/Verification: Collect brain regions of interest (e.g., striatum, frontal cortex, hypothalamus) 24 hours after injection. Analyze tissue for dopamine, norepinephrine, and serotonin content via HPLC-ECD to confirm widespread monoamine depletion.
Head-to-Head Comparison: this compound vs. Reserpine
The choice between this compound and reserpine hinges on the specific scientific question being addressed. Their distinct mechanisms result in different pharmacological profiles.
| Feature | This compound | Reserpine |
| Primary Target | Tyrosine Hydroxylase (TH)[1][3] | Vesicular Monoamine Transporter 2 (VMAT2)[7][8] |
| Mechanism of Action | Competitive inhibition of synthesis[1] | Irreversible inhibition of vesicular storage[7][10] |
| Affected Neurotransmitters | Catecholamines (Dopamine, Norepinephrine, Epinephrine)[4] | All VMAT2 substrates (Dopamine, Norepinephrine, Serotonin, Histamine)[8] |
| Onset of Action | Gradual over 2-3 days to reach maximal effect[2][15] | Rapid, with significant depletion within hours[12][14] |
| Duration of Action | Reversible; levels recover 3-4 days after cessation[5][15] | Long-lasting; recovery requires synthesis of new vesicles (days to weeks)[11] |
| Key Side Effects | Sedation, extrapyramidal symptoms (from dopamine depletion), crystalluria[15][16] | Sedation, hypotension, depression, gastrointestinal issues[7] |
| Example Experimental Dose | 250 mg/kg, i.p. (rat)[6] | 5 mg/kg, i.p. (rat)[13][14] |
Experimental Design Considerations
-
For Specificity: If the experimental goal is to investigate the role of the catecholamine system specifically, This compound is the superior choice. Its action is confined to this pathway, leaving serotonergic and histaminergic systems largely intact.
-
For Profound, Broad Depletion: If the aim is to model a state of widespread monoaminergic deficit, such as in early models of depression or Parkinsonism, reserpine is more effective. Its inhibition of VMAT2 ensures the depletion of all major monoamines.
-
For Temporal Control: If the experiment requires a reversible depletion with a relatively quick recovery, This compound is ideal. Its competitive and reversible nature allows for a more controlled temporal window of catecholamine deficit.
-
For Long-Term Depletion Models: For studies requiring a sustained period of monoamine depletion following a single administration, the long-lasting effects of reserpine are advantageous.
Protocol: Quantification of Catecholamine Depletion
A critical component of any depletion study is the analytical validation of the pharmacological effect. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a gold-standard technique for this purpose.[17][18]
-
Sample Collection: At the designated experimental endpoint, rapidly euthanize the animal and dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.
-
Tissue Homogenization: Weigh the tissue samples and homogenize them in a suitable acidic buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and preserve catecholamines.
-
Extraction (Optional but Recommended): For plasma or urine samples, an alumina extraction step can be used to selectively adsorb and concentrate catecholamines, removing interfering substances.[17][18]
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[18]
-
Quantification: Calculate the concentration of each catecholamine by comparing the peak areas from the samples to those of a standard curve generated from known concentrations. Express results as ng/mg of tissue weight.
Conclusion
This compound and reserpine are both powerful tools for achieving catecholamine depletion, yet they operate through fundamentally different and elegant mechanisms. This compound provides a specific, reversible blockade of catecholamine synthesis, making it ideal for targeted investigations of this system. Reserpine offers a broader, more profound, and long-lasting depletion of all monoamines by disrupting their vesicular storage.
Understanding these core distinctions in mechanism, specificity, and pharmacokinetics is crucial for the logical design and accurate interpretation of experiments. By selecting the appropriate agent and validating its effects, researchers can confidently probe the intricate roles of catecholaminergic signaling in health and disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of reserpine on catecholamine contents and met-enkephalin and beta-endorphin levels in the hypothalamus and the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reserpine-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catecholamine depletion by reserpine blocks the anxiolytic actions of ethanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Metyrosine's Behavioral Consequences with Locomotor Activity Tests
This guide provides an in-depth comparison and procedural framework for using locomotor activity tests to validate the pharmacological effects of Metyrosine. It is intended for researchers, scientists, and drug development professionals seeking to robustly quantify the behavioral consequences of catecholamine synthesis inhibition. We will move beyond simple protocols to explain the causal links between neurochemical depletion and observable behavior, ensuring your experimental design is both rigorous and insightful.
Introduction: The "Why" of Pharmacological Validation
This compound (also known as α-Methyltyrosine) is a potent inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of catecholamines—dopamine, norepinephrine, and epinephrine.[3][4][5] By blocking this step, this compound effectively reduces the levels of these crucial neurotransmitters in the central and peripheral nervous systems.[3][4]
In preclinical research, particularly in models of neuropsychiatric or neurological disorders, it is often necessary to confirm that a pharmacological agent like this compound is exerting its intended biological effect. This process, known as pharmacological validation, is critical for interpreting behavioral outcomes correctly. A reduction in spontaneous locomotor activity is a well-established behavioral marker of dopamine depletion.[6][7] Therefore, locomotor activity tests serve as a simple, reliable, and quantitative method to validate that a given dose of this compound is effectively reducing catecholamine signaling.
Mechanism of Action: The Biochemical Basis for Behavioral Change
This compound acts as a competitive inhibitor of tyrosine hydroxylase, binding to the enzyme's active site and preventing the conversion of tyrosine to L-DOPA.[1][3] This blockade leads to a significant (35-80%) reduction in catecholamine synthesis.[3][5] Dopamine, in particular, is a primary regulator of motor function. The integrity of dopaminergic pathways is essential for initiating and executing voluntary movements.[7] Consequently, a pharmacologically-induced depletion of dopamine is expected to manifest as a decrease in spontaneous movement, or hypolocomotion.[6]
Caption: this compound competitively inhibits Tyrosine Hydroxylase.
Comparative Guide to Locomotor Assays
Two primary assays are recommended for validating this compound's effects: the Open Field Test and the Rotarod Test. They measure related but distinct aspects of motor function.
| Assay | Primary Measure | Key Insights | Best For |
| Open Field Test | Spontaneous horizontal and vertical activity in a novel environment.[8] | General locomotor activity, exploratory drive, and anxiety-like behavior (thigmotaxis).[9][10] | Assessing baseline activity levels and detecting drug-induced hypo- or hyperactivity.[11][12] |
| Rotarod Test | Motor coordination, balance, and motor learning.[13][14] | Fine motor control and endurance.[15][16] | Detecting impairments in coordinated movement that may be distinct from general activity levels. |
The Open Field Test is the most direct measure of spontaneous locomotor activity and is the primary choice for validating the central effect of this compound. A significant reduction in total distance traveled provides strong evidence of target engagement. The Rotarod Test is a valuable secondary assay. While this compound's primary effect is on activity initiation, dopamine depletion can also impair motor coordination, which would be reflected by a reduced latency to fall from the rotating rod.[13][14]
Experimental Design and Protocols
A robust experimental design is crucial for self-validating results. The following workflow provides a comprehensive structure for your study.
Caption: A typical workflow for validating this compound's effects.
Protocol 1: Open Field Test
This protocol is designed to assess general locomotor activity and exploratory behavior.[9]
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm), typically made of non-reflective PVC, placed in a sound-attenuated room with controlled, dim illumination.[8][9]
-
Subjects: Adult male C57BL/6J mice (8-10 weeks old) are commonly used. House animals in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.[8]
-
Procedure:
-
Habituation: Bring mice to the testing room in their home cages at least 60 minutes before the test begins to acclimate.[11][13]
-
Treatment: Administer this compound (e.g., 200 mg/kg, intraperitoneally) or an equivalent volume of vehicle (e.g., saline). The optimal time for testing post-injection should be determined by pilot studies but is typically 2-4 hours.
-
Testing: Gently place one mouse into the center of the open field arena.
-
Recording: Record activity for 10-30 minutes using an overhead video camera linked to an automated tracking system (e.g., Any-maze, EthoVision).[11]
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[8]
-
-
Key Parameters to Analyze:
Protocol 2: Accelerating Rotarod Test
This protocol assesses motor coordination and balance.[13][15]
-
Apparatus: A commercially available rotarod system with a textured rod (e.g., 5 cm diameter) that can accelerate at a constant rate.[15]
-
Procedure:
-
Habituation & Training (Optional but Recommended): One day prior to testing, train the mice on the rod at a constant low speed (e.g., 4 RPM) for 60 seconds, for 2-3 trials. This reduces the confounding effects of learning on test day.[13]
-
Treatment: Administer this compound or vehicle as described for the Open Field Test.
-
Testing: Place the mouse on the rod. Begin the trial, accelerating the rod from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.[13][14][15]
-
Endpoint: The trial ends when the mouse falls off the rod or clings to it and completes a full passive rotation.[13][15]
-
Trials: Conduct 3 trials per mouse with a 10-15 minute inter-trial interval.[13][15]
-
-
Key Parameter to Analyze:
-
Latency to Fall (s): The time the mouse remains on the accelerating rod. This is the primary measure of motor coordination.
-
Data Interpretation & Expected Outcomes
Treatment with an effective dose of this compound is expected to produce clear, quantifiable changes in locomotor behavior compared to a vehicle-treated control group.
Table 1: Representative Comparative Data for this compound Validation
| Parameter | Vehicle Control (Mean ± SEM) | This compound (200 mg/kg) (Mean ± SEM) | Expected Outcome | Statistical Test |
| Open Field: Total Distance (m) | 35.2 ± 2.8 | 14.5 ± 1.9 | Significant Decrease | Independent t-test |
| Open Field: Time in Center (s) | 25.1 ± 3.1 | 10.3 ± 2.2 | Significant Decrease | Independent t-test |
| Rotarod: Latency to Fall (s) | 185.4 ± 12.6 | 120.7 ± 15.1 | Significant Decrease | Independent t-test |
Note: The data presented are illustrative and will vary based on mouse strain, age, this compound dose, and specific protocol parameters.
A significant decrease in the total distance traveled in the open field is the strongest indicator that this compound has successfully depleted catecholamines to a behaviorally relevant level.[6][17] A corresponding decrease in the latency to fall on the rotarod would further support a drug-induced impairment of motor function.
Conclusion: An Integrated Approach to Validation
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. Dopamine depletion attenuates some behavioral abnormalities in a hyperdopaminergic mouse model of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional depletion of central nervous system catecholamines: effects on blood pressure and drinking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of alpha-methyl-p-tyrosine on dose-dependent mouse strain differences in locomotor activity after ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of Metyrosine's Action on Catecholaminergic Neurons
Foundational Principles: Understanding Metyrosine's Mechanism and the Imperative for Specificity Validation
This compound (also known as α-Methyl-p-tyrosine or AMPT) is a potent pharmacological tool used to investigate the function of catecholaminergic systems.[1][2] Its primary clinical application is in the management of pheochromocytoma, a tumor that secretes excess catecholamines, by reducing symptoms like severe hypertension.[3][4][5] For researchers, its value lies in its specific mechanism of action.
This compound competitively inhibits Tyrosine Hydroxylase (TH), the enzyme that catalyzes the conversion of tyrosine to L-DOPA.[3][6][7] This is the first and rate-limiting step in the biosynthesis of all catecholamines: dopamine, norepinephrine, and epinephrine.[4] By targeting this crucial enzymatic step, this compound provides a powerful method for reversibly depleting catecholamine levels throughout the nervous system.
However, specificity is never absolute. The central scientific challenge is to demonstrate that the observed physiological or behavioral effects of this compound are indeed a direct consequence of catecholamine synthesis inhibition and not due to off-target actions. This guide provides the blueprint for such a validation.
Caption: The catecholamine synthesis pathway and this compound's point of action.
The Methodological Arsenal: A Comparative Analysis of Catecholamine Manipulation Tools
To validate this compound, its effects must be compared against other methods of catecholamine manipulation. Each tool has a distinct mechanism, offering a unique set of advantages and limitations. Understanding these differences is key to designing experiments that isolate and confirm this compound's specific action.
| Method | Mechanism of Action | Reversibility | Specificity Target | Key Advantages | Critical Limitations |
| This compound (AMPT) | Competitive inhibition of Tyrosine Hydroxylase (TH), blocking catecholamine synthesis.[1][8][9] | Reversible. Effects cease 3-4 days after discontinuation.[10] | Enzymatic. Affects all cells expressing TH (dopaminergic, noradrenergic, adrenergic neurons). | Global and reversible catecholamine depletion; allows study of functional recovery; well-characterized pharmacokinetics. | Lacks neuronal subtype specificity; potential for side effects due to systemic catecholamine depletion (e.g., sedation).[4][6] |
| 6-Hydroxydopamine (6-OHDA) | Neurotoxin actively transported into neurons via dopamine (DAT) and norepinephrine (NET) transporters, where it generates reactive oxygen species, inducing cell death.[11][12][13] | Irreversible. Causes permanent lesioning of targeted neurons. | Transporter-mediated. Specific to dopaminergic and noradrenergic neurons. | High neurochemical specificity for DA/NE neurons; creates a robust and permanent model of catecholamine deficiency (e.g., Parkinson's disease model).[14] | Irreversibility prevents study of functional recovery; toxicity is not absolute and can damage nearby non-catecholaminergic cells; does not affect epinephrine-producing cells. |
| TH Conditional Knockout (cKO) Mice | Genetic ablation of the Th gene, preventing the expression of the Tyrosine Hydroxylase enzyme.[15][16] | Irreversible. Permanent genetic modification. | Genetic. Can be restricted to specific cell types using Cre-Lox systems (e.g., sympathoadrenal system, specific brain nuclei).[15][17] | Highest degree of target specificity; avoids off-target pharmacological effects; enables investigation of developmental roles. | Potential for developmental compensation; complex and costly to generate and maintain; does not model acute pharmacological intervention.[17][18] |
A Self-Validating Experimental Workflow
The following multi-modal workflow is designed to systematically confirm that this compound's effects are due to the specific, reversible inhibition of catecholamine synthesis, contrasting its action with the irreversible neurotoxic effects of 6-OHDA.
Caption: A logical workflow for validating this compound's specificity.
Expected Outcomes Across Modalities
This table summarizes the anticipated results from the validation workflow, providing a clear basis for comparison.
| Assay | Vehicle Control | This compound Treatment | 6-OHDA Lesion |
| In Vivo Microdialysis | Stable baseline levels of dopamine, norepinephrine, and their metabolites. | Significant, reversible decrease in extracellular dopamine, norepinephrine, and metabolites (DOPAC, HVA).[19] | Profound and permanent depletion of extracellular dopamine and norepinephrine. |
| Immunohistochemistry (IHC) for TH | Normal density and morphology of TH-positive neurons in target regions (e.g., Substantia Nigra, Locus Coeruleus).[20] | No change in the number or morphology of TH-positive neurons. The enzyme is present but inhibited. | Significant loss of TH-positive cell bodies and terminals, indicating neurodegeneration.[21] |
| Behavioral Testing (Locomotor Activity) | Normal exploratory and locomotor activity. | Significant, reversible reduction in locomotor activity (hypoactivity). | Permanent and severe hypoactivity or motor deficits (e.g., rotational bias). |
| Electrophysiology | Normal firing rates and patterns of identified catecholaminergic neurons.[22][23] | Neurons are viable and can be recorded from; potential changes in firing patterns due to loss of autoreceptor feedback, but cells are fundamentally healthy. | Inability to record from neurons in the lesioned area; remaining neurons may show aberrant activity due to circuit disruption. |
Detailed Experimental Protocols
Protocol 1: In Vivo Microdialysis for Catecholamine Measurement
This protocol allows for the direct, real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing the most direct evidence of this compound's biochemical effect.[24][25]
Objective: To quantify the effect of this compound administration on extracellular levels of dopamine, norepinephrine, and their metabolites in a target brain region (e.g., striatum).
Materials:
-
Stereotaxic surgery apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Syringe pump and liquid swivel system
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
This compound solution (e.g., 250 mg/kg, dissolved for intraperitoneal injection)
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD) for analysis[26][27]
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeted to the brain region of interest (e.g., dorsal striatum). Allow the animal to recover for 5-7 days.
-
Probe Insertion & Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 90-120 minutes post-insertion.
-
Baseline Sampling: Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
Post-Injection Sampling: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours to monitor the time course of catecholamine depletion.
-
Sample Analysis: Analyze the collected dialysate fractions using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, DOPAC, and HVA.
-
Data Expression: Express post-injection neurotransmitter levels as a percentage of the stable pre-injection baseline.
Causality Check: A significant drop in catecholamine levels post-Metyrosine, but not post-vehicle, directly links the drug to its expected biochemical action. The time course of this depletion provides valuable pharmacokinetic data.
Protocol 2: Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH)
This protocol provides crucial anatomical evidence to differentiate between pharmacological inhibition (this compound) and neurotoxic destruction (6-OHDA).[28][29]
Objective: To visualize and quantify the presence of TH-positive neurons in brain sections following chronic treatment or at the end of an acute experiment.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Vibratome or cryostat for sectioning
-
Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[30]
-
Primary antibody: Chicken or Rabbit anti-TH antibody (e.g., Abcam, Cat# ab76442)[28]
-
Secondary antibody: Fluorescently-conjugated donkey anti-chicken/rabbit IgG
-
Mounting medium with DAPI (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Post-Fixation: Extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution until it sinks (typically 48-72 hours).
-
Sectioning: Flash-freeze the brain and cut coronal sections (e.g., 40 µm thick) on a cryostat. Collect sections in a cryoprotectant solution for storage.
-
Staining: a. Rinse free-floating sections thoroughly in PBS. b. Incubate sections in blocking buffer for 1-2 hours at room temperature to minimize non-specific binding.[30] c. Incubate sections with the primary anti-TH antibody (diluted in blocking buffer) for 24-48 hours at 4°C with gentle agitation. d. Rinse sections extensively in PBS. e. Incubate with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature, protected from light. f. Rinse sections, mount them onto slides, and coverslip with mounting medium containing DAPI.
-
Imaging & Analysis: Using a fluorescence microscope, capture images of the target brain regions. Perform cell counting (e.g., using stereology) to quantify the number of TH-positive neurons in each experimental group.
Self-Validation: The vehicle and this compound groups should show a similar number of intact TH-positive neurons.[20] In contrast, the 6-OHDA group should exhibit a dramatic and statistically significant reduction in TH-positive cells, confirming a neurotoxic lesion. This visual evidence is a powerful tool for validating this compound's non-destructive mode of action.
Conclusion: Synthesizing a Trustworthy Narrative
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. minicule.com [minicule.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. This compound: Package Insert / Prescribing Information [drugs.com]
- 11. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tyrosine hydroxylase conditional KO mice reveal peripheral tissue-dependent differences in dopamine biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Purkinje Cell-Specific Knockout of Tyrosine Hydroxylase Impairs Cognitive Behaviors [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Electrophysiological Properties of Catecholaminergic Neurons in the Norepinephrine-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anatomical and immunohistochemical identification of catecholaminergic neurones in brain slice preparations used in electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 27. news-medical.net [news-medical.net]
- 28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. protocols.io [protocols.io]
A Head-to-Head Comparison of Metyrosine and 6-Hydroxydopamine (6-OHDA) for Creating Dopamine Lesion Models
A Senior Application Scientist's Guide for Researchers
In the quest to understand the pathophysiology of dopamine-related disorders, particularly Parkinson's disease (PD), the creation of reliable and relevant animal models is paramount. These models are indispensable for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. Among the tools available, Metyrosine and 6-hydroxydopamine (6-OHDA) represent two fundamentally different approaches to achieving a state of dopamine deficiency.
This guide provides an in-depth, head-to-head comparison of these two agents. We will move beyond simple protocol lists to explore the causality behind experimental choices, ensuring a robust and self-validating experimental design. Our focus is on empowering researchers to select the most appropriate tool for their specific scientific question, whether it involves studying the acute symptomatic effects of dopamine loss or modeling the chronic, degenerative nature of Parkinson's disease.
Part 1: The Fundamental Divide: Mechanism of Action
The choice between this compound and 6-OHDA begins with understanding their profoundly different mechanisms. This compound induces a transient, pharmacological depletion of dopamine, while 6-OHDA causes permanent, neurotoxic destruction of dopaminergic neurons.
This compound: The Reversible Inhibitor
This compound (also known as alpha-methyl-p-tyrosine or AMPT) acts as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the synthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By blocking this crucial first step, this compound effectively and rapidly reduces the brain's ability to produce new dopamine, leading to a state of depletion.
The key characteristic of this model is its reversibility . Once this compound administration ceases, the inhibition is removed, and catecholamine synthesis resumes, typically returning to baseline levels within a few days.[4] This makes it an excellent tool for studying the acute functional consequences of dopamine deficiency, without the confounding factors of neurodegeneration, inflammation, or permanent circuit rewiring.
6-Hydroxydopamine (6-OHDA): The Irreversible Neurotoxin
6-OHDA is a hydroxylated analog of dopamine and a potent neurotoxin.[5] Unlike this compound, it does not cross the blood-brain barrier and therefore must be administered directly into the brain via stereotaxic surgery.[6][7] Its specificity for catecholaminergic neurons is derived from its recognition and uptake by the dopamine (DAT) and norepinephrine (NET) transporters.[8]
Once inside the neuron, 6-OHDA unleashes a multi-pronged cytotoxic assault. It undergoes auto-oxidation, generating highly reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals.[9][10][11] This surge in oxidative stress, coupled with 6-OHDA's direct inhibition of mitochondrial respiratory chain complexes I and IV, triggers a cascade of events leading to apoptotic cell death.[6][9][10] The result is a permanent and irreversible loss of the targeted neurons.
Figure 1. Mechanistic pathways of this compound and 6-OHDA.
Part 2: Experimental Protocols and Self-Validation
The disparate mechanisms of action necessitate entirely different experimental approaches. A trustworthy protocol is a self-validating one, where the expected outcomes can be reliably measured to confirm the model's success.
This compound: Systemic Administration for Transient Depletion
The goal is to achieve a consistent and reproducible level of dopamine depletion. This is typically accomplished through systemic injections.
Step-by-Step Protocol (Rodent Model):
-
Preparation: Dissolve this compound in a vehicle such as 0.9% sterile saline. A common dose range is 100-250 mg/kg. The solution may require slight acidification (e.g., with HCl) and subsequent neutralization (with NaOH) to fully dissolve.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection. The volume should be calculated based on the animal's weight (e.g., 10 mL/kg).
-
Time Course: The maximum biochemical effect (dopamine depletion) typically occurs within 2-3 hours post-injection and can be maintained with subsequent injections (e.g., every 2-4 hours) depending on the desired duration of depletion.
-
Control Group: A control group receiving only the vehicle is essential to control for injection stress and vehicle effects.
Self-Validation System:
-
Neurochemical: The primary validation is measuring dopamine levels and its metabolites (DOPAC, HVA) in relevant brain regions (e.g., striatum, prefrontal cortex) via post-mortem HPLC or in vivo microdialysis. A successful model will show a significant, dose-dependent decrease in dopamine compared to vehicle-treated controls.
-
Behavioral: A common behavioral correlate of acute dopamine depletion is hypolocomotion. This can be quantified in an open-field test, where this compound-treated animals are expected to show significantly reduced distance traveled and ambulatory time.[12]
6-OHDA: Stereotaxic Surgery for Permanent Lesioning
This protocol requires precision and aseptic surgical technique to create a localized and specific lesion, most often unilaterally to use the contralateral hemisphere as an internal control.[13]
Step-by-Step Protocol (Unilateral Medial Forebrain Bundle Lesion):
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame. Ensure proper analgesia is administered.
-
Protecting Noradrenergic Neurons (Causality Check): Administer a norepinephrine transporter (NET) inhibitor, such as desipramine (e.g., 25 mg/kg, i.p.), approximately 30-60 minutes before 6-OHDA infusion. Because 6-OHDA can also be taken up by NET, this step is crucial for increasing the specificity of the lesion to dopaminergic neurons.[14]
-
Toxin Preparation: Freshly prepare the 6-OHDA solution (e.g., 2-4 µg/µL) in sterile saline containing 0.02% ascorbic acid. Causality Check: Ascorbic acid is a critical antioxidant that prevents the premature auto-oxidation of 6-OHDA outside the neuron, ensuring its potency upon delivery.[15]
-
Stereotaxic Injection: Using predetermined coordinates for the target structure (e.g., the Medial Forebrain Bundle - MFB), drill a small burr hole in the skull.[16] Slowly lower a Hamilton syringe to the target depth and infuse the 6-OHDA solution at a slow rate (e.g., 0.5-1 µL/min).[16][17]
-
Post-Infusion: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow along the injection tract.[16] Slowly withdraw the needle, suture the incision, and monitor the animal during recovery. Provide post-operative care, including analgesia and supplemental food and hydration, as lesioned animals may experience difficulty feeding.[15]
Self-Validation System:
-
Behavioral: The gold standard for validating a unilateral 6-OHDA lesion is the drug-induced rotation test, performed ~1-2 weeks post-surgery.[18][19]
-
Apomorphine (dopamine agonist): Induces contralateral rotations (away from the lesioned side) due to denervation supersensitivity of dopamine receptors on the lesioned side.[13][16]
-
Amphetamine (dopamine releaser): Induces ipsilateral rotations (towards the lesioned side) because it can only release dopamine from the intact hemisphere.[20] A successful lesion is often defined by a minimum number of net rotations per minute (e.g., >5-7).[17][19]
-
-
Histological: The definitive validation is post-mortem immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra pars compacta (SNc) and striatum. A successful lesion is confirmed by a dramatic loss (>90%) of TH-positive cells and fibers in the lesioned hemisphere compared to the intact contralateral side.[17][18] This histological result must correlate with the behavioral outcome.
Figure 2. Comparative experimental workflows for this compound and 6-OHDA models.
Part 3: Head-to-Head Data Comparison
The choice between these two models hinges on their distinct characteristics and the specific data they can generate.
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) |
| Nature of Lesion | Pharmacological Inhibition: Reversible, non-degenerative.[21] | Neurotoxic Ablation: Irreversible, degenerative neuronal loss.[6][9] |
| Mechanism | Competitive inhibition of Tyrosine Hydroxylase (TH).[1][3] | Uptake via DAT, oxidative stress, mitochondrial inhibition, apoptosis.[9][10] |
| Administration | Systemic (e.g., i.p., oral).[3] | Intracerebral (stereotaxic surgery).[7] |
| Time Course | Rapid onset (hours), rapid offset (days).[4] | Permanent lesion, develops over hours to weeks depending on injection site.[7] |
| Specificity | Affects all catecholamines (Dopamine, Norepinephrine, Epinephrine).[2] | Specific to catecholaminergic neurons; can be enhanced for dopaminergic neurons with desipramine pre-treatment.[14] |
| Model Relevance | Acute effects of dopamine deficiency; studies on neurotransmitter function. | Chronic neurodegeneration, classic model for Parkinson's disease pathophysiology.[8][20] |
| Primary Validation | Neurochemical analysis (HPLC), hypolocomotion. | Drug-induced rotation, histological confirmation of TH+ cell loss.[17][18] |
| Key Advantages | - Non-invasive (no surgery) - Reversible, allowing within-subject designs - Good for studying acute behavioral effects of dopamine loss | - Models the actual neurodegeneration of PD[6] - Permanent lesion allows for long-term studies - Unilateral model provides excellent internal control - Well-characterized behavioral phenotype (rotation)[13][20] |
| Key Disadvantages | - Does not model neurodegeneration - Lacks specificity (affects all catecholamines) - Potential for systemic side effects[1][4] - Requires repeated dosing for sustained effect | - Invasive surgery required - Lesion is permanent and cannot be reversed - Can cause severe motor and systemic deficits[15] - Does not form Lewy bodies, a key pathological hallmark of PD[13] |
Part 4: Conclusion for the Informed Researcher
This compound and 6-OHDA are not interchangeable; they are precision tools designed for different scientific inquiries.
-
Choose this compound when your research question focuses on the functional consequences of acute dopamine depletion. It is the ideal tool for investigating how a temporary reduction in dopamine signaling impacts behavior, cognition, or the efficacy of a drug that acts on the dopamine system, without the confounding variable of cell death.
-
Choose 6-OHDA when your research question centers on the pathophysiology of neurodegeneration and its long-term consequences, as seen in Parkinson's disease. It is the superior model for testing neuroprotective strategies aimed at slowing or halting neuronal loss, evaluating restorative therapies like cell transplantation, and understanding the circuit-level adaptations that occur in response to a permanent dopaminergic lesion.[13][20]
By understanding the fundamental mechanisms, implementing self-validating protocols, and clearly defining the scientific objective, researchers can confidently select the appropriate model to generate robust, reproducible, and clinically relevant data in the study of dopamine neuroscience.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]
- 7. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neonatal 6-hydroxydopamine lesioning of rats and dopaminergic neurotoxicity: proposed animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. criver.com [criver.com]
- 18. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rethinking Parkinson's disease: could dopamine reduction therapy have clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of Metyrosine's Effect on Dopamine Synthesis Using PET Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of dopamine synthesis is a critical aspect of neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders. Metyrosine, a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, serves as a valuable pharmacological tool to probe the dynamics of the dopaminergic system.[1][2][3] This guide provides an in-depth comparison of methodologies for validating the in vivo effects of this compound, with a primary focus on the utility and application of Positron Emission Tomography (PET) imaging. We will delve into the experimental rationale, provide a detailed protocol, and present comparative data to equip you with the knowledge to effectively design and execute studies in this domain.
The Imperative for In Vivo Measurement of Dopamine Synthesis
The dopaminergic system is implicated in a multitude of physiological processes, including motor control, motivation, reward, and cognition.[4] Dysregulation of dopamine synthesis is a hallmark of several debilitating conditions such as Parkinson's disease, schizophrenia, and addiction.[4][5] Consequently, the ability to non-invasively measure changes in dopamine synthesis in a living system is paramount for understanding disease pathophysiology and evaluating the efficacy of therapeutic interventions. This compound, by competitively inhibiting tyrosine hydroxylase, provides a mechanism to induce a controlled and measurable reduction in dopamine synthesis, making it an ideal compound for validating measurement techniques.[2][6]
A Comparative Overview of In Vivo Dopamine Synthesis Measurement Techniques
While several techniques exist for measuring dopamine dynamics in vivo, they differ significantly in terms of invasiveness, spatial and temporal resolution, and translational potential.
| Technique | Principle | Advantages | Disadvantages |
| PET with [18F]-FDOPA | Non-invasive imaging of the uptake and conversion of a radiolabeled dopamine precursor.[4][7] | Non-invasive, whole-brain coverage, translational to humans, quantitative.[8] | Lower temporal resolution compared to electrochemical methods, exposure to ionizing radiation. |
| Microdialysis | A probe is inserted into the brain to sample extracellular fluid for subsequent analysis.[9][10] | Direct measurement of multiple neurotransmitters and metabolites, good for tonic levels.[5] | Invasive, causes tissue damage, low temporal resolution (minutes to hours).[9][11] |
| Fast-Scan Cyclic Voltammetry (FSCV) | An implanted carbon-fiber microelectrode measures real-time changes in dopamine concentration via its electrochemical signature.[12] | High temporal (sub-second) and spatial resolution, detects phasic dopamine release.[12] | Invasive, limited to small brain regions, can be difficult to distinguish between different catecholamines.[13] |
For the purpose of validating a systemic pharmacological challenge like that of this compound, which is expected to have a brain-wide effect, PET imaging with [18F]-FDOPA emerges as the most suitable technique due to its non-invasive nature and its ability to provide quantitative data across the entire brain.[8]
Validating this compound's Effect with [18F]-FDOPA PET: A Deep Dive
[18F]-6-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA) is a radiolabeled analog of L-DOPA, the immediate precursor of dopamine.[7] Following intravenous administration, [18F]-FDOPA crosses the blood-brain barrier, is taken up by dopaminergic neurons, and is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to [18F]-fluorodopamine, which is then stored in synaptic vesicles.[7][14] The rate of [18F]-FDOPA uptake and trapping in the brain, particularly in dopamine-rich regions like the striatum, serves as a reliable index of dopamine synthesis capacity.[8][14]
By administering this compound prior to the [18F]-FDOPA PET scan, we can directly quantify the reduction in dopamine synthesis as a decrease in the [18F]-FDOPA uptake rate constant (Ki). This provides a robust in vivo validation of this compound's pharmacological action.
The Dopamine Synthesis Pathway and Points of Intervention
The following diagram illustrates the dopamine synthesis pathway and the mechanism of action for both this compound and the [18F]-FDOPA radiotracer.
Caption: Dopamine synthesis pathway showing this compound's inhibition of Tyrosine Hydroxylase and the metabolic trapping of [18F]-FDOPA.
Experimental Protocol: [18F]-FDOPA PET Imaging with this compound Challenge
This protocol outlines a typical study design for validating the effect of this compound on dopamine synthesis in a preclinical model (e.g., non-human primate). The principles can be adapted for human studies.
Experimental Workflow
Caption: Experimental workflow for a baseline and this compound challenge [18F]-FDOPA PET study.
Step-by-Step Methodology
-
Subject Preparation and Baseline Scan:
-
Subjects should be fasted overnight to minimize competition for amino acid transporters.[7]
-
Anesthetize the subject and position them in the PET scanner.
-
Administer a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (e.g., 10 mg/kg, IV), 30 minutes prior to the radiotracer injection.[15] This prevents the peripheral conversion of [18F]-FDOPA to [18F]-fluorodopamine, thereby increasing the bioavailability of the tracer for the brain.[15]
-
Inject a bolus of [18F]-FDOPA (e.g., ~185 MBq) intravenously.[15]
-
Acquire a dynamic PET scan for 90 minutes.[15]
-
-
Washout and this compound Administration:
-
Allow for a sufficient washout period (typically at least 2 weeks) for the complete clearance of this compound and recovery of normal dopamine synthesis.
-
Administer this compound at the desired dose (e.g., 200 mg/kg, orally) at a specified time before the second PET scan (e.g., 2-4 hours). The timing should be based on the known pharmacokinetics of this compound to ensure peak inhibition during the scan.[16]
-
-
Post-Metyrosine PET Scan:
-
Repeat the subject preparation and PET imaging protocol as described in the baseline scan section.
-
Data Analysis
-
Image Reconstruction and Processing:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs), particularly the striatum (caudate and putamen) and a reference region with low dopaminergic innervation (e.g., cerebellum).[15]
-
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for the ROIs.
-
Apply a graphical analysis method, such as the Patlak plot, using the reference tissue input function to calculate the [18F]-FDOPA influx rate constant (Ki).[12] The Ki value is a direct measure of the rate of [18F]-FDOPA uptake and trapping and is proportional to dopamine synthesis.[14]
-
-
Statistical Analysis:
-
Compare the Ki values between the baseline and post-Metyrosine scans using appropriate statistical tests (e.g., paired t-test). A significant reduction in Ki following this compound administration validates its inhibitory effect on dopamine synthesis.
-
Expected Quantitative Outcomes
The following table presents representative data from a hypothetical preclinical study validating the effect of this compound on dopamine synthesis using [18F]-FDOPA PET.
| Subject ID | Brain Region | Baseline Ki (min⁻¹) | Post-Metyrosine Ki (min⁻¹) | % Inhibition |
| Primate 1 | Striatum | 0.0152 | 0.0061 | 59.9% |
| Primate 2 | Striatum | 0.0148 | 0.0055 | 62.8% |
| Primate 3 | Striatum | 0.0155 | 0.0065 | 58.1% |
| Mean ± SD | Striatum | 0.0152 ± 0.0004 | 0.0060 ± 0.0005 | 60.3% ± 2.4% |
| Primate 1 | Cerebellum | 0.0011 | 0.0010 | 9.1% |
| Primate 2 | Cerebellum | 0.0012 | 0.0011 | 8.3% |
| Primate 3 | Cerebellum | 0.0010 | 0.0009 | 10.0% |
| Mean ± SD | Cerebellum | 0.0011 ± 0.0001 | 0.0010 ± 0.0001 | 9.1% ± 0.8% |
These data clearly demonstrate a significant and specific reduction in the [18F]-FDOPA influx constant in the dopamine-rich striatum following this compound administration, with minimal change in the cerebellum, thus validating the in vivo efficacy of this compound in inhibiting dopamine synthesis.
Conclusion
PET imaging with [18F]-FDOPA stands as a powerful and clinically translatable method for the in vivo validation of pharmacological agents that modulate dopamine synthesis, such as this compound. Its non-invasive nature and ability to provide quantitative, whole-brain data offer distinct advantages over more invasive techniques. The detailed protocol and expected outcomes presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement robust studies to investigate the dynamics of the dopaminergic system. By understanding the principles and practicalities of this methodology, the scientific community can continue to advance our knowledge of dopamine-related disorders and accelerate the development of novel and effective therapies.
References
- 1. Evaluation of 6-11C-Methyl-m-Tyrosine as a PET Probe for Presynaptic Dopaminergic Activity: A Comparison PET Study with β-11C-l-DOPA and 18F-FDOPA in Parkinson Disease Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing an electrochemical sensor for the in vivo measurements of dopamine - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00230B [pubs.rsc.org]
- 6. Synthesis of 6-[(11)C]methyl-m-tyrosine ([(11)C]6MemTyr) for dopamine synthesis imaging in living brain using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F-FDOPA PET/CT Imaging of MAX-Related Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 9. Evaluation of electrochemical methods for tonic dopamine detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of [18F]FDOPA-PET for in vivo evaluation of dopaminergic dysfunction in unilaterally 6-OHDA-lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 16. The Role for this compound in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Metyrosine
Welcome to your essential guide for the safe handling of Metyrosine. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides immediate, essential safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding grounded in scientific causality. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is conducted with the highest degree of protection for both personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound, an inhibitor of the enzyme tyrosine hydroxylase, is a pharmacologically active compound.[1] While not classified with the highest tiers of toxicity, its handling demands respect and adherence to rigorous safety protocols. The primary hazards, as identified in Safety Data Sheets (SDS), include:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause significant irritation if it comes into contact with the eyes.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
These hazards dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.
The Core Principle: Containment and the Hierarchy of Controls
Before detailing specific PPE, it's crucial to understand the "hierarchy of controls," a fundamental concept in occupational safety. PPE is the last line of defense. The primary goal is always to minimize exposure at the source through engineering and administrative controls.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this primarily involves handling the solid powder within a laboratory fume hood or another form of local exhaust ventilation to control airborne dust.[4] For sterile compounding, a Containment Primary Engineering Control (C-PEC) like a Class II Biosafety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) is required.[5][6]
-
Administrative Controls: These are procedural changes, such as developing standard operating procedures (SOPs), providing comprehensive training, and designating specific areas for handling hazardous drugs.[5]
Only after these controls are in place does PPE provide the final, critical barrier.
Personal Protective Equipment (PPE): A Task-Based Approach
The specific PPE required for handling this compound can vary based on the task being performed. The following table summarizes the essential PPE for common laboratory procedures.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves | Lab coat | Safety glasses with side shields | Not generally required |
| Weighing/Compounding (Solid) | Double pair of chemotherapy-tested gloves | Disposable gown (impermeable) | Safety goggles | NIOSH-approved respirator (e.g., N95) if not in a C-PEC |
| Preparing Solutions | Double pair of chemotherapy-tested gloves | Disposable gown (impermeable) | Face shield and safety goggles | Not required if performed in a C-PEC |
| Administering (in a research context) | Double pair of chemotherapy-tested gloves | Disposable gown (impermeable) | Face shield and safety goggles | Not generally required |
| Spill Cleanup | Double pair of chemotherapy-tested gloves (utility gloves over inner pair recommended) | Disposable gown (impermeable), shoe covers | Face shield and safety goggles | NIOSH-approved respirator (e.g., N95 or higher) |
| Waste Disposal | Single pair of chemotherapy-tested gloves | Lab coat | Safety glasses with side shields | Not generally required |
Causality Behind PPE Choices:
-
Gloves: Double gloving is a critical practice established by guidelines like USP <800> for handling hazardous drugs.[7][8] The outer glove provides the primary barrier and can be removed and discarded immediately if contamination is suspected, protecting the inner glove and preventing the spread of the contaminant. Gloves must be "chemotherapy-tested" (meeting ASTM D6978 standard) to ensure they are resistant to permeation by chemicals.[6]
-
Gowns: A standard lab coat is insufficient. An impermeable, disposable gown, often made of polyethylene-coated polypropylene, is necessary to prevent skin contact from spills or splashes.[3][4] Gowns should have long sleeves with tight-fitting elastic cuffs to be tucked under the inner glove.
-
Eye and Face Protection: Safety glasses with side shields offer minimal protection.[3] When handling solids that can become airborne or when there is any risk of splashing, chemical safety goggles are required. A full face shield should be worn over the goggles during activities with a higher splash potential, such as preparing solutions or cleaning spills, to protect the entire face.[9]
-
Respiratory Protection: this compound powder can be easily aerosolized. Handling the solid drug outside of a containment device like a fume hood or BSC necessitates a NIOSH-approved respirator (e.g., an N-95) to prevent inhalation of airborne particles.[9] Surgical masks offer no protection against chemical dusts or aerosols.[6]
Step-by-Step Procedural Guidance
Donning and Doffing PPE Workflow
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Spill Management Protocol
Immediate and correct response to a spill is vital to contain the hazard.
-
Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[10]
-
Don PPE: Retrieve the hazardous drug spill kit and don the appropriate PPE as outlined in the table above, including a respirator.[10][11]
-
Contain the Spill:
-
Clean the Area: Using a scoop or scraper from the spill kit, carefully collect all contaminated debris and place it into the designated hazardous waste bag.[10]
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a rinse with water.
-
Dispose: Seal the hazardous waste bag. Remove all PPE and place it in the same bag.[10]
-
Report: Report the spill to your Environmental Health & Safety (EHS) department and complete any required documentation.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that have come into contact with this compound, including contaminated PPE, weighing papers, and empty vials, are considered hazardous waste.
-
Waste Segregation: this compound waste must be segregated from regular trash and other chemical waste streams.[13]
-
Containerization: Use clearly labeled, sealed, and puncture-resistant hazardous waste containers.[13][14]
-
Disposal: Disposal must be handled by a licensed hazardous material disposal company in accordance with all federal, state, and local regulations.[4][13] Under no circumstances should this compound or its contaminated materials be disposed of in a sink or regular trash.[13]
The following diagram illustrates the lifecycle of this compound handling, emphasizing the continuous requirement for safety from receipt to disposal.
Caption: Safe Handling Lifecycle for this compound.
By integrating these principles and procedures into your daily laboratory operations, you build a robust safety culture that protects you, your colleagues, and your research.
References
- 1. This compound | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. wolterskluwer.com [wolterskluwer.com]
- 8. mms-cms.mckesson.com [mms-cms.mckesson.com]
- 9. pppmag.com [pppmag.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. youtube.com [youtube.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
